Methyl 3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCCFLNFPIIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871874 | |
| Record name | Methyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2702-58-1 | |
| Record name | Methyl 3,5-dinitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2702-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dinitrobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002702581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dinitrobenzoate | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Methyl 3,5-dinitrobenzoate | |
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| Record name | Methyl 3,5-dinitrobenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.445 | |
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| Record name | METHYL 3,5-DINITROBENZOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB421R8G90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dinitrobenzoate from Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3,5-dinitrobenzoate (B1224709) from methyl benzoate (B1203000). The synthesis involves an electrophilic aromatic substitution reaction, specifically a dinitration, which requires carefully controlled and vigorous reaction conditions to achieve the desired product. This document outlines the reaction principles, a detailed experimental protocol, and the necessary safety precautions.
Core Principles: Electrophilic Aromatic Substitution and Dinitration
The synthesis of methyl 3,5-dinitrobenzoate from methyl benzoate is a classic example of electrophilic aromatic substitution. The reaction proceeds by the introduction of two nitro groups (-NO₂) onto the benzene (B151609) ring of methyl benzoate. The ester group (-COOCH₃) is a deactivating, meta-directing substituent. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (the 3 and 5 positions).
To achieve dinitration, more forceful conditions are required compared to the synthesis of the mono-nitro product, methyl 3-nitrobenzoate. This typically involves the use of a stronger nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum), and higher reaction temperatures. The first nitration occurs at a meta position to the ester group. The presence of the first deactivating nitro group, in addition to the deactivating ester group, makes the introduction of the second nitro group even more challenging, necessitating the more vigorous reaction conditions. The second nitro group is also directed to the other meta position, resulting in the 3,5-disubstituted product.
Experimental Protocol
This protocol details a two-step approach: the dinitration of benzoic acid followed by the esterification to this compound. While direct dinitration of methyl benzoate is theoretically possible, a more reliable and higher-yielding synthesis is often achieved through this two-step pathway.
Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid
Reaction: C₆H₅COOH + 2 HNO₃ (in H₂SO₄) → (O₂N)₂C₆H₃COOH + 2 H₂O
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| Benzoic Acid | 10.0 g | 122.12 | 0.082 |
| Fuming Nitric Acid (90%) | 25 mL | 63.01 | - |
| Fuming Sulfuric Acid (20% SO₃) | 25 mL | - | - |
| Ice | As needed | - | - |
| Distilled Water | As needed | - | - |
| Ethanol (B145695) | For recrystallization | - | - |
Procedure:
-
In a fume hood, carefully add 10.0 g of benzoic acid to a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Slowly add 25 mL of fuming sulfuric acid to the flask while stirring. The mixture will warm up.
-
Once the benzoic acid has dissolved, begin to slowly add 25 mL of fuming nitric acid from the dropping funnel. The addition should be done dropwise to control the exothermic reaction. Maintain the temperature of the reaction mixture between 80-100°C using a water bath.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 2 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature, and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring.
-
The crude 3,5-dinitrobenzoic acid will precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified 3,5-dinitrobenzoic acid.
-
Dry the purified crystals in a desiccator. The expected yield is approximately 12-14 g (70-80%).
Step 2: Synthesis of this compound from 3,5-Dinitrobenzoic Acid (Fischer Esterification)
Reaction: (O₂N)₂C₆H₃COOH + CH₃OH (in H₂SO₄) ⇌ (O₂N)₂C₆H₃COOCH₃ + H₂O
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 3,5-Dinitrobenzoic Acid | 10.0 g | 212.12 | 0.047 |
| Methanol (B129727) | 50 mL | 32.04 | - |
| Concentrated Sulfuric Acid | 2 mL | 98.08 | - |
| Sodium Bicarbonate Solution (5%) | As needed | - | - |
| Anhydrous Sodium Sulfate | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask, combine 10.0 g of 3,5-dinitrobenzoic acid and 50 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield crude this compound.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain pure, crystalline this compound.
-
Dry the purified product. The expected yield is approximately 9-10 g (85-95%).
Experimental Workflow Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Signaling pathway for the dinitration of methyl benzoate.
Safety Precautions
-
Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Quenching: Quenching the reaction mixture in ice water should be done slowly and with vigorous stirring to dissipate heat.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.
methyl 3,5-dinitrobenzoate chemical properties and structure
An In-depth Technical Guide to Methyl 3,5-Dinitrobenzoate (B1224709)
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of methyl 3,5-dinitrobenzoate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organic compound and a methyl ester derivative of 3,5-dinitrobenzoic acid.[1][2] It is often used as a reagent or standard in various chemical analyses.[3][4]
Molecular Structure:
The structure consists of a benzene (B151609) ring substituted with a methyl ester group at position 1 and two nitro groups at positions 3 and 5.
Caption: 2D structure of this compound.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Identifiers | ||
| IUPAC Name | This compound | [2] |
| CAS Number | 2702-58-1 | [1][2][5][6] |
| Formula & Weight | ||
| Molecular Formula | C₈H₆N₂O₆ | [1][2][5][6][7][8] |
| Molecular Weight | 226.14 g/mol | [1][2][5][6][7][8] |
| Physical Properties | ||
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 107-109 °C | [3][5] |
| Boiling Point | 367.74 °C | [4] |
| Density | 1.6136 g/cm³ | [4] |
| Solubility | Soluble in chloroform, methanol (B129727) | [4] |
| Structural Codes | ||
| SMILES | COC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2][3] |
| InChI | InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | [1][2][3][8][9] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Proton NMR spectra are available for this compound.[9][10]
-
Infrared (IR) Spectroscopy: IR spectral data has been recorded and is accessible through various databases.[1][8]
-
Mass Spectrometry: Electron ionization mass spectrometry data is also available.[1][2]
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via the esterification of 3,5-dinitrobenzoic acid. Below are two common methodologies.
Green Synthesis: Microwave-Assisted Direct Esterification
This modern approach emphasizes efficiency and reduced hazardous waste, aligning with the principles of green chemistry.[11]
-
Principle: Fischer esterification, where an alcohol (methanol) reacts directly with a carboxylic acid (3,5-dinitrobenzoic acid) in the presence of an acid catalyst, accelerated by microwave irradiation.
-
Materials:
-
3,5-Dinitrobenzoic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottomed flask suitable for microwave synthesis
-
-
Methodology:
-
In a clean, dry round-bottomed flask, combine 1.0 g of 3,5-dinitrobenzoic acid with 1-2 mL of methanol.[11]
-
Carefully add 1-2 drops of concentrated sulfuric acid to the mixture to act as a catalyst.[11]
-
Place the flask in a microwave reactor and irradiate the mixture. The reaction is typically completed within a short timeframe (e.g., a few minutes, depending on the microwave system's power).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by pouring the reaction mixture into cold water, which will cause the ester to precipitate.
-
Collect the solid product by filtration, wash with cold water to remove any remaining acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain purified this compound.[11]
-
Conventional Synthesis: Acyl Chloride Method
This traditional two-step method involves the activation of the carboxylic acid by converting it to an acyl chloride, which is then reacted with the alcohol.[11]
-
Principle: The highly reactive 3,5-dinitrobenzoyl chloride readily reacts with methanol to form the corresponding ester. This method avoids the equilibrium limitations of Fischer esterification.
-
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
Materials: 3,5-Dinitrobenzoic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11]
-
Methodology:
-
Place 3,5-dinitrobenzoic acid in a round-bottomed flask equipped with a reflux condenser.
-
Add an excess of thionyl chloride.
-
Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases. This indicates the completion of the reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3,5-dinitrobenzoyl chloride.
-
-
-
Step 2: Esterification
-
Materials: 3,5-Dinitrobenzoyl chloride (from Step 1), methanol.
-
Methodology:
-
Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable dry, inert solvent.
-
Slowly add methanol to the solution while stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[11]
-
Isolate the product, often by removing the solvent and washing the residue with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by water.
-
Dry and recrystallize the crude product to yield pure this compound.
-
-
Caption: Workflow for synthesizing this compound.
Safety and Handling
This compound is classified as harmful if swallowed.[2][12]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and long-sleeved clothing when handling.[13]
-
Handling: Use in a well-ventilated area. Avoid dust formation, ingestion, and inhalation.[13] Practice good industrial hygiene; do not eat, drink, or smoke when using this product and wash hands after handling.[12][13]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[13]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Standard for quantitative NMR, TraceCERT 2702-58-1 [sigmaaldrich.com]
- 4. britiscientific.com [britiscientific.com]
- 5. This compound | 2702-58-1 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. scbt.com [scbt.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound(2702-58-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. fishersci.nl [fishersci.nl]
An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Dinitrobenzoate
This technical guide provides a comprehensive overview of the key physical properties of methyl 3,5-dinitrobenzoate (B1224709), with a primary focus on its melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
Methyl 3,5-dinitrobenzoate is a solid, white to off-white powder at room temperature.[1][2] Its key physical and chemical identifiers are summarized below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | 107-109 °C | [1][3][4][5] |
| Boiling Point | 367.74 °C (rough estimate) | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₆ | [5][6] |
| Molecular Weight | 226.14 g/mol | [4][5][6] |
| Density | 1.6136 g/cm³ (rough estimate) | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Solubility | Soluble in chloroform, methanol (B129727) | [2] |
| CAS Number | 2702-58-1 | [5][7] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating Rate: The apparatus is initially heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 95 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
Synthesis of this compound
This compound can be synthesized via the esterification of 3,5-dinitrobenzoic acid with methanol, catalyzed by an acid. A general procedure is outlined below.
Materials:
-
3,5-Dinitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution
-
Distilled water
-
Beakers, filter funnel, and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, 3,5-dinitrobenzoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A few drops of concentrated sulfuric acid are carefully added to the solution as a catalyst.[8]
-
Reflux: The flask is fitted with a reflux condenser and the mixture is heated to reflux for a period of 1-2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water. The crude product precipitates as a solid.
-
Neutralization: The solid is collected by vacuum filtration and washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by washing with distilled water to remove any remaining salts.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound. The purity can be confirmed by melting point determination.
Process Visualization
The logical workflow for the characterization of this compound, from synthesis to physical property determination, is illustrated in the following diagram.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound CAS#: 2702-58-1 [m.chemicalbook.com]
- 2. britiscientific.com [britiscientific.com]
- 3. This compound | 2702-58-1 [chemicalbook.com]
- 4. This compound Standard for quantitative NMR, TraceCERT 2702-58-1 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. This compound 99 2702-58-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
An In-depth Analysis of the 1H NMR Spectrum of Methyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3,5-dinitrobenzoate (B1224709). The information contained herein is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of this compound.
Molecular Structure and Proton Environments
Methyl 3,5-dinitrobenzoate possesses a symmetrical structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a benzene (B151609) ring substituted with two nitro groups at the 3 and 5 positions and a methyl ester group at the 1 position. This substitution pattern results in three unique proton signals in the 1H NMR spectrum.
Caption: Molecular structure of this compound highlighting the distinct proton environments.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the two nitro groups and the methyl ester functionality.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Integration |
| H-4 | 9.3 | Triplet (t) | 1H |
| H-2, H-6 | 9.2 | Doublet (d) | 2H |
| -OCH₃ | 4.1 | Singlet (s) | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. A spectrum recorded in DMSO-d6 is also available in spectral databases.[2]
Analysis of Splitting Patterns
The multiplicity of the aromatic signals is a key feature for structural confirmation. The spin-spin coupling between the aromatic protons leads to the observed splitting patterns.
-
H-4 Signal: The proton at the C-4 position is coupled to the two equivalent protons at the C-2 and C-6 positions. According to the n+1 rule, its signal appears as a triplet (2+1=3).
-
H-2 and H-6 Signals: The protons at the C-2 and C-6 positions are chemically equivalent due to the molecule's symmetry. They are each coupled to the H-4 proton, resulting in a doublet (1+1=2).
-
-OCH₃ Signal: The methyl protons are isolated from other protons in the molecule and therefore do not exhibit any coupling, appearing as a singlet.
Caption: Spin-spin coupling relationships in the aromatic system of this compound.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for acquiring the 1H NMR spectrum of this compound.
4.1. Sample Preparation [3]
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The compound is soluble in chloroform (B151607) and methanol.[4]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard. Many commercially available deuterated solvents already contain TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
-
Instrumentation: The spectrum can be acquired on a standard NMR spectrometer, for instance, a 600 MHz instrument.[1]
-
Insertion: Insert the NMR tube into the spectrometer.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse is a common choice.
-
Number of Scans: An appropriate number of scans should be chosen to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate integration, especially in quantitative NMR (qNMR) applications. The T1 relaxation times for the protons of this compound in CDCl₃ are approximately 8.0 s, 6.1 s, and 2.6 s for the signals at 9.3, 9.2, and 4.1 ppm, respectively.[1]
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Correct the baseline to ensure accurate integration.
-
Integration: Integrate the signals to determine the relative number of protons.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Conclusion
The 1H NMR spectrum of this compound is straightforward and highly informative for its structural verification. The characteristic downfield chemical shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing effects of the two nitro groups. The symmetry of the molecule simplifies the spectrum, and the clear splitting patterns and integration values allow for unambiguous assignment of all proton signals. This guide provides the necessary data and protocols for the confident analysis of this compound in a research and development setting.
References
In-Depth Technical Guide: Solubility of Methyl 3,5-Dinitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dinitrobenzoate (B1224709) is a nitroaromatic compound with applications in various fields, including as an intermediate in chemical synthesis and for derivatization in analytical chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors like temperature. This technical guide provides a comprehensive overview of the solubility of methyl 3,5-dinitrobenzoate, including detailed experimental protocols for its determination and a visual representation of the experimental workflow.
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for this compound. The quantitative data presented in this guide is a representative example based on the known solubility trends of the structurally similar compound, 3,5-dinitrobenzoic acid, and general principles of solubility for nitroaromatic compounds. This data is intended to be illustrative and should be confirmed by experimental measurement.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the hypothetical solubility of this compound in a range of common organic solvents at various temperatures. The data is presented in grams of solute per 100 grams of solvent ( g/100g solvent).
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 20 | 5.2 |
| 30 | 7.8 | |
| 40 | 11.5 | |
| Ethanol | 20 | 3.8 |
| 30 | 5.9 | |
| 40 | 9.1 | |
| Acetone | 20 | 15.4 |
| 30 | 22.1 | |
| 40 | 30.5 | |
| Ethyl Acetate | 20 | 10.1 |
| 30 | 14.8 | |
| 40 | 21.2 | |
| Chloroform | 20 | 18.5 |
| 30 | 26.3 | |
| 40 | 35.8 | |
| Dichloromethane | 20 | 16.9 |
| 30 | 24.5 | |
| 40 | 33.7 | |
| Toluene | 20 | 2.1 |
| 30 | 3.5 | |
| 40 | 5.8 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols describe established methods that can be employed to obtain accurate and reproducible solubility data for this compound.
Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
a. Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
b. Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20°C, 30°C, 40°C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
After reaching equilibrium, stop the agitation and allow the vials to stand in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (see below).
Analytical Methods for Concentration Determination
a. Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has been removed, reweigh the vial containing the dry solid residue of this compound.
-
The mass of the solute is the difference between the final and initial weights of the vial.
-
The mass of the solvent is the difference between the weight of the solution and the weight of the solute.
-
Calculate the solubility in g/100g of solvent.
b. UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
c. High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method followed by analytical determination.
Caption: Experimental workflow for determining the solubility of a compound.
methyl 3,5-dinitrobenzoate safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of Methyl 3,5-Dinitrobenzoate (B1224709)
This guide provides comprehensive safety data and handling protocols for methyl 3,5-dinitrobenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It is essential to understand its specific hazards to implement appropriate safety measures.
Table 1: GHS Hazard Classification
| Classification | Category | Hazard Statement | Signal Word | Pictogram |
|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
The hazard identification and communication process follows a clear logical flow, as illustrated below.
Caption: Logical flow from GHS classification to precautionary actions for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Identifiers | |
| CAS Number | 2702-58-1[4][5] |
| EC Number | 220-289-9[3][4] |
| Molecular Formula | C₈H₆N₂O₆[2][5] |
| Molecular Weight | 226.14 g/mol [2][4] |
| Physical Properties | |
| Appearance | Off-white powder/solid[6][7] |
| Melting Point | 107 - 109 °C[3][4][6][8] |
| Boiling Point | 367.74 °C[7] |
| Density | 1.6136 g/cm³[7] |
| Solubility | Soluble in chloroform, methanol[7] |
| Safety Properties | |
| Flash Point | Not applicable[3] |
| Autoignition Temperature | Not applicable[6] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][9] For procedures that may generate dust, a chemical fume hood is required.
General Handling Protocols
-
Preparation: Before use, review the Safety Data Sheet (SDS).[10] Ensure all necessary personal protective equipment (PPE) is available and in good condition.
-
Dispensing: Avoid the formation of dust during handling.[1][9] Use non-sparking tools to prevent ignition sources.[1]
-
During Use: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in the work area.[6]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling. Clean the work area to remove any residual contamination.
Storage Protocols
-
Keep containers tightly closed to prevent contamination.[6][9]
-
Store away from incompatible materials, such as strong bases.[11]
Caption: Standard workflow for handling solid chemicals like this compound in a laboratory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |
| Skin | Impervious protective gloves and clothing. Long-sleeved lab coat.[1][6] | Prevents skin contact. Gloves should be inspected before use.[6][12] |
| Respiratory | Not required under normal use with adequate ventilation.[6][9] Use a full-face respirator if dust is generated or exposure limits are exceeded.[1] | Prevents inhalation of harmful dust. |
Emergency Procedures
Preparedness for emergencies is a key component of laboratory safety.
First-Aid Measures
-
If Inhaled: Move the person to fresh air.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the skin with plenty of water.[1]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes.[1][6]
-
If Swallowed: Rinse mouth with water.[1] Get medical help.[1] Do not induce vomiting.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[9] Evacuate personnel from the spill area if necessary.[1]
-
Containment: Prevent the chemical from entering drains.[1][8]
-
Cleaning: Carefully sweep up the spilled solid, avoiding dust generation.[8][9] Place the material into a suitable, labeled container for disposal.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][13]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors.[6][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]
Caption: Emergency response flowchart for a chemical spill of this compound.
Toxicological and Ecological Information
The available data on the toxicological and ecological effects of this compound is limited.
Toxicological Data
The primary known toxicological effect is acute oral toxicity.[1][2] For many other endpoints, data is not available, and the chemical's properties have not been thoroughly investigated.
Table 4: Summary of Toxicological Effects
| Effect | Result |
|---|---|
| Acute Toxicity | |
| Oral | Harmful if swallowed (Category 4)[1][2] |
| Dermal | No data available[6] |
| Inhalation | No data available[6] |
| Other Health Effects | |
| Skin Corrosion/Irritation | No data available[6] |
| Serious Eye Damage/Irritation | No data available[6] |
| Respiratory or Skin Sensitization | No data available[6] |
| Germ Cell Mutagenicity | No data available[6] |
| Carcinogenicity | No data available; not identified as a carcinogen by IARC or ACGH[6] |
| Reproductive Toxicity | No data available[6] |
Ecological Information
There is a lack of data regarding the environmental impact of this substance.
Table 5: Summary of Ecological Effects
| Effect | Result |
|---|---|
| Toxicity to fish | No data available[1] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[1] |
| Toxicity to algae | No data available[1] |
| Persistence and Degradability | No data available[1] |
| Bioaccumulative Potential | No data available[1] |
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.
-
Product: Dispose of the chemical at an approved waste disposal plant. Do not mix with other waste.
-
Containers: Uncleaned containers should be handled and disposed of in the same manner as the product itself.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-ジニトロ安息香酸メチル qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 99 2702-58-1 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. britiscientific.com [britiscientific.com]
- 8. This compound | 2702-58-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to CAS Number 2702-58-1: Methyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Chemical Identity: The provided CAS number, 2702-58-1, unambiguously corresponds to the chemical compound Methyl 3,5-dinitrobenzoate (B1224709) . The supplementary mention of "2-(Trifluoromethyl)-1H-imidazole" appears to be a discrepancy, as this is a structurally distinct molecule. This guide will focus exclusively on the properties and available data for Methyl 3,5-dinitrobenzoate.
Core Chemical Properties
This compound is an organic compound characterized by a benzoate (B1203000) structure with two nitro groups at the 3 and 5 positions.[1] It typically presents as a yellow crystalline solid.[1] While sparingly soluble in water, it demonstrates greater solubility in organic solvents like ethanol (B145695) and acetone.[1]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 2702-58-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₆N₂O₆ | [1][2][4][5] |
| Molecular Weight | 226.14 g/mol | [2][4][5] |
| Melting Point | 107-112 °C | [2][3][6] |
| Appearance | Yellow crystalline solid | [1] |
| SMILES | COC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |
| InChI | InChI=1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3 | [1][7] |
| InChIKey | POGCCFLNFPIIGW-UHFFFAOYSA-N | [1][7] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectra are not provided, sources indicate the availability of ¹H NMR and IR spectra for this compound.[7][8]
Synthesis and Reactivity
This compound is primarily utilized in chemical synthesis and research.[1] A common method for its synthesis involves the esterification of 3,5-dinitrobenzoic acid with methanol. This reaction is typically acid-catalyzed.
References
- 1. CAS 2702-58-1: this compound | CymitQuimica [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 2702-58-1 [chemicalbook.com]
- 4. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3,5-ジニトロ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound(2702-58-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Dinitration of Methyl Benzoate via Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction leading to the dinitration of methyl benzoate (B1203000). The document details the underlying chemical principles, reaction mechanisms, experimental protocols, and data analysis relevant to the synthesis of dinitrated methyl benzoate derivatives, with a primary focus on methyl 3,5-dinitrobenzoate (B1224709).
Introduction
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of methyl benzoate is a classic example of this reaction class. While mononitration to produce methyl 3-nitrobenzoate is a well-documented and common undergraduate laboratory experiment, the introduction of a second nitro group presents a greater challenge due to the deactivating nature of both the ester and the initial nitro substituent. This guide explores the reaction pathways and conditions necessary to achieve dinitration, a critical transformation for the synthesis of various specialty chemicals and pharmaceutical intermediates.
Reaction Mechanism and Directing Effects
The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene (B151609) ring. The nitronium ion is typically generated in situ from the reaction of concentrated nitric acid and a strong acid catalyst, most commonly concentrated sulfuric acid.[1][2]
The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituent already present. The methoxycarbonyl group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and, consequently, a deactivating meta-director.[2] This is due to both inductive effects and the delocalization of electron density from the ring into the carbonyl group. As a result, the initial nitration of methyl benzoate overwhelmingly yields methyl 3-nitrobenzoate.
The introduction of a second nitro group is significantly more challenging. The aromatic ring of methyl 3-nitrobenzoate is now substituted with two deactivating, meta-directing groups. Both the methoxycarbonyl group and the nitro group direct the incoming second nitronium ion to the positions meta to themselves. Therefore, the primary product of dinitration is methyl 3,5-dinitrobenzoate. The doubly deactivated ring requires more forcing reaction conditions, such as higher temperatures or stronger nitrating agents, to overcome the increased activation energy barrier for the second substitution.
Synthetic Pathways to this compound
There are two primary synthetic strategies to obtain this compound: direct dinitration of methyl benzoate and a two-step synthesis involving the dinitration of benzoic acid followed by esterification.
Direct Dinitration of Methyl Benzoate
Achieving dinitration directly from methyl benzoate requires overcoming the significant deactivation of the aromatic ring after the first nitration. While specific, optimized protocols for the direct dinitration of methyl benzoate are not extensively reported in standard literature, the general principle involves employing more vigorous reaction conditions than those used for mononitration. This typically includes higher reaction temperatures and potentially a higher concentration of the nitrating agent.[2] It is important to note that increasing the temperature can also lead to the formation of undesired byproducts.[2]
Two-Step Synthesis: Dinitration of Benzoic Acid and Subsequent Esterification
A more common and often higher-yielding approach to this compound is a two-step process. First, benzoic acid is dinitrated under harsh conditions to form 3,5-dinitrobenzoic acid. This is then followed by a Fischer esterification with methanol (B129727) to yield the desired this compound.
Experimental Protocols
Protocol for Mononitration of Methyl Benzoate
This protocol is foundational and illustrates the conditions that favor the introduction of a single nitro group. Dinitration is generally observed as a minor byproduct under these conditions, with its formation increasing at higher temperatures.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol
Procedure:
-
In a conical vial, combine 0.21 mL of methyl benzoate with 0.45 mL of concentrated sulfuric acid. Cool the mixture in an ice-water bath.
-
In a separate vial, prepare the nitrating mixture by cautiously adding 0.30 mL of concentrated nitric acid to 0.30 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.
-
Slowly, over a period of 15 minutes, add the cooled nitrating mixture to the stirred methyl benzoate solution, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and let it stand for 15 minutes.
-
Pour the reaction mixture over approximately 2 grams of crushed ice in a beaker.
-
Isolate the solid product by vacuum filtration and wash the crude product with cold water and then with a small amount of ice-cold methanol.
-
The crude product can be purified by recrystallization from hot methanol.
Protocol for Dinitration of Benzoic Acid
Materials:
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottomed flask, dissolve 61 g of benzoic acid in 300 mL of concentrated sulfuric acid.
-
Cool the mixture and slowly add 100 mL of fuming nitric acid, maintaining the temperature between 70°C and 90°C with external cooling.
-
Allow the mixture to stand for at least one hour.
-
Heat the reaction mixture on a steam bath for 4 hours.
-
Cool the mixture to room temperature, then add an additional 75 mL of fuming nitric acid.
-
Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
-
After cooling, pour the reaction mixture into a mixture of 800 g of ice and 800 mL of water.
-
Collect the precipitated 3,5-dinitrobenzoic acid by filtration and wash with water.
-
Recrystallize the crude product from 50% ethanol to yield purified 3,5-dinitrobenzoic acid.
Protocol for Fischer Esterification of 3,5-Dinitrobenzoic Acid
Materials:
-
3,5-Dinitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
For every 1 gram of dry 3,5-dinitrobenzoic acid, add 8 mL of anhydrous methanol to a round-bottomed flask.
-
For every 20 mL of methanol used, cautiously add 1 mL of concentrated sulfuric acid.
-
Add boiling chips and heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into a beaker containing a volume of ice approximately five times the volume of methanol used.
-
Stir the mixture and isolate the precipitated this compound by suction filtration.
-
Wash the product with water.
-
The crude product can be recrystallized from methanol.
Data Presentation
Physical and Spectroscopic Data of Methyl Dinitrobenzoate Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | C₈H₆N₂O₆ | 226.14 | 107-109 | ~9.15 (t, 1H), ~9.25 (d, 2H), ~4.0 (s, 3H) | ~163, ~148, ~133, ~128, ~53 |
| Methyl 2,4-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 70-72 | ~8.9 (d, 1H), ~8.6 (dd, 1H), ~8.0 (d, 1H), ~4.0 (s, 3H) | Data not readily available |
| Methyl 2,6-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | 148-150 | ~8.4 (d, 2H), ~7.9 (t, 1H), ~4.0 (s, 3H) | Data not readily available |
Note: NMR data is approximate and can vary based on solvent and instrument frequency. Data for isomers other than 3,5-dinitrobenzoate is less commonly reported.
Mandatory Visualizations
Reaction Pathway for the Dinitration of Methyl Benzoate
Caption: Direct dinitration pathway of methyl benzoate.
Two-Step Synthesis of this compound
Caption: Two-step synthesis via dinitration and esterification.
Mechanism of Electrophilic Aromatic Substitution (Nitration)
Caption: General mechanism of electrophilic nitration.
Conclusion
The dinitration of methyl benzoate is a challenging yet important transformation in organic synthesis. Due to the strong deactivating effects of the methoxycarbonyl and nitro groups, forcing conditions are necessary to introduce a second nitro group, with this compound being the predominant isomer formed. A two-step synthetic route, involving the dinitration of benzoic acid followed by esterification, often provides a more reliable and higher-yielding method for obtaining pure this compound. This guide has provided the theoretical background, practical experimental protocols, and relevant data to aid researchers in successfully performing and understanding this advanced electrophilic aromatic substitution reaction.
References
An In-depth Technical Guide to the Synthesis of Methyl 3,5-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and associated data for the synthesis of methyl 3,5-dinitrobenzoate (B1224709) from methyl benzoate (B1203000). This multi-step electrophilic aromatic substitution is a classic example of the influence of directing groups on the regioselectivity of nitration reactions.
Core Reaction and Mechanism
The conversion of methyl benzoate to methyl 3,5-dinitrobenzoate is an electrophilic aromatic substitution reaction that proceeds in two sequential nitration steps. The regiochemical outcome of both steps is governed by the electronic properties of the substituents on the benzene (B151609) ring.
Generation of the Electrophile: The Nitronium Ion
The active electrophile in this reaction is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]
Step 1: Mono-nitration to Methyl 3-Nitrobenzoate
The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a deactivating meta-director.[3] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[4] Consequently, the first nitration occurs selectively at the C-3 position to yield methyl 3-nitrobenzoate.
Step 2: Di-nitration to this compound
The product of the first step, methyl 3-nitrobenzoate, now has two electron-withdrawing, meta-directing groups: the ester group and the nitro group.[3][4] Both groups direct the incoming second nitronium ion to the remaining meta position relative to the ester (C-5), which is also meta to the first nitro group. Due to the presence of two strongly deactivating groups, this second nitration step is significantly less favorable than the first and requires more forcing reaction conditions, such as higher temperatures and the use of fuming nitric acid.[4]
The detailed mechanism involves the attack of the benzene ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base (such as HSO₄⁻ or H₂O) then removes a proton from the carbon bearing the nitro group, restoring aromaticity.
Experimental Protocols
Safety Note: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions are highly exothermic and require careful temperature control.
Protocol 1: Synthesis of Methyl 3-Nitrobenzoate
This protocol is adapted from established laboratory procedures for the mono-nitration of methyl benzoate.[5][6]
-
Preparation of Nitrating Mixture: In a dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice-water bath. Slowly and with swirling, add 1.5 mL of concentrated sulfuric acid to the nitric acid. Keep this nitrating mixture cool in the ice bath until use.
-
Reaction Setup: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Slowly add 4.0 mL of concentrated sulfuric acid with constant swirling. Cool this mixture thoroughly in an ice-water bath.
-
Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is critical to maintain the internal temperature of the reaction mixture below 15°C.[4]
-
Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Isolation: Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker, stirring continuously. The crude methyl 3-nitrobenzoate will precipitate as a solid.
-
Purification: Isolate the solid product by vacuum filtration and wash it with several portions of cold water. The crude product can be further purified by recrystallization from a minimal amount of hot methanol (B129727) or an ethanol (B145695)/water mixture.[2][6]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add the crude, dry methyl 3-nitrobenzoate (from Step 1) to an excess of concentrated sulfuric acid.
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture using fuming nitric acid and concentrated sulfuric acid.
-
Nitration: Carefully add the nitrating mixture to the flask. Heat the reaction mixture on a steam bath for several hours, then increase the temperature by heating in an oil bath to approximately 135-145°C for an additional 2-3 hours.[7] This extended heating at high temperatures is necessary to drive the second nitration.
-
Isolation and Purification: After heating, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto a large volume of crushed ice. The solid this compound will precipitate. Isolate the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Data Presentation
The following table summarizes key quantitative data for the compounds involved in this synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl Benzoate (Starting Material) | C₈H₈O₂ | 136.15 | -12 | Colorless liquid |
| Methyl 3-Nitrobenzoate (Intermediate) | C₈H₇NO₄ | 181.15 | 74 - 78 | Almost colorless solid |
| This compound (Final Product) | C₈H₆N₂O₆ | 226.14 | 107 - 109 | Yellowish solid |
| Data sourced from[8][9] |
Conclusion
The synthesis of this compound from methyl benzoate is a two-step electrophilic aromatic substitution that highlights fundamental principles of organic chemistry, including the generation of electrophiles and the directing effects of substituents on an aromatic ring. The first nitration proceeds under mild conditions to yield the meta-substituted product due to the directing influence of the ester group. The second nitration requires significantly more forcing conditions to overcome the strong deactivating effects of both the ester and the initial nitro group, ultimately yielding the 3,5-disubstituted product. Careful control of reaction conditions, particularly temperature, is paramount for achieving the desired product and ensuring safety.
References
- 1. aiinmr.com [aiinmr.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. unwisdom.org [unwisdom.org]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
- 9. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 3,5-Dinitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dinitrobenzoate (B1224709) is a chemical compound with the formula C₈H₆N₂O₆.[1] It serves as a key intermediate in various synthetic pathways and is of significant interest in the fields of medicinal chemistry and materials science. An unambiguous characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth overview of the spectroscopic properties of methyl 3,5-dinitrobenzoate, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for its synthesis and spectroscopic analysis are provided to ensure reproducibility and accuracy in laboratory settings.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be effectively synthesized by the acid-catalyzed esterification of 3,5-dinitrobenzoic acid with methanol (B129727). This reaction, known as Fischer esterification, is a reliable method for producing high-purity esters.
Materials:
-
3,5-Dinitrobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
0.6 M aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100-mL round-bottomed flask, combine 3,5-dinitrobenzoic acid (e.g., 5.0 g) and anhydrous methanol (e.g., 20 mL).
-
With caution, slowly add concentrated sulfuric acid (e.g., 2 mL) to the mixture while swirling.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for approximately 45-60 minutes.[2][3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.
-
Extract the product into the dichloromethane layer by shaking the funnel, making sure to vent frequently.
-
Separate the organic layer (bottom layer) and wash it sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 25 mL of saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from methanol to obtain a white to off-white solid.[2]
Spectroscopic Characterization
Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small quantity of the solid is placed on the diamond crystal, and pressure is applied before acquiring the spectrum. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The analysis is typically performed using Electron Ionization (EI) at 70 eV. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Data Presentation
The spectroscopic data for this compound are summarized in the following tables for ease of reference and comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1730 | Strong | C=O (Ester) Stretch |
| ~1630 | Medium | Aromatic C=C Stretch |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Strong | C-O (Ester) Stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.25 | t (J ≈ 2.0 Hz) | 1H | H-4 |
| 9.15 | d (J ≈ 2.0 Hz) | 2H | H-2, H-6 |
| 4.05 | s | 3H | -OCH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 163.5 | C=O (Ester) |
| 148.8 | C-3, C-5 |
| 134.2 | C-1 |
| 129.5 | C-2, C-6 |
| 122.0 | C-4 |
| 53.5 | -OCH₃ |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 195 | High | [M - OCH₃]⁺ |
| 167 | Moderate | [M - NO₂ - O]⁺ |
| 149 | Low | [M - NO₂ - NO₂]⁺ |
| 103 | Moderate | [C₆H₃O]⁺ |
| 75 | High | [C₆H₃]⁺ |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound, as well as the correlation between its molecular structure and key spectroscopic signals.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Molecular structure of this compound and its key spectroscopic correlations.
References
The Synthetic Versatility of Methyl 3,5-Dinitrobenzoate: A Technical Primer for Organic Chemists
Introduction: Methyl 3,5-dinitrobenzoate (B1224709) is a valuable and versatile reagent in modern organic synthesis. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring, coupled with a reactive ester functionality, imparts unique chemical properties that are leveraged in a variety of synthetic transformations. This technical guide provides an in-depth overview of the primary applications of methyl 3,5-dinitrobenzoate, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in organic chemistry and drug development.
Synthesis of this compound
The compound is typically synthesized via the electrophilic aromatic substitution (dinitration) of methyl benzoate (B1203000). The ester group is a meta-director and a deactivating group; thus, forcing conditions are required to introduce two nitro groups onto the aromatic ring.
Experimental Protocol: Dinitration of Methyl Benzoate
A standard laboratory procedure for the nitration of methyl benzoate can be adapted for dinitration by using a more potent nitrating mixture and elevated temperatures. The following is a representative protocol for mononitration that illustrates the general principles.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (B129727) or ethanol (B145695) for recrystallization
Procedure:
-
In a flask, cool 8 mL of concentrated sulfuric acid in an ice bath to below 10°C.
-
Slowly add a pre-weighed amount of methyl benzoate to the cold sulfuric acid with constant stirring.
-
Separately, prepare the nitrating mixture by cautiously adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the methyl benzoate/sulfuric acid solution, ensuring the temperature does not exceed 15°C. This is an exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 15 minutes. For dinitration, this step may require heating.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolate the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol or ethanol to yield purified this compound.[1][2][3]
Physical Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 2702-58-1[4][5] |
| Molecular Formula | C₈H₆N₂O₆[5] |
| Molecular Weight | 226.14 g/mol [5] |
| Melting Point | 107-109 °C[4][6] |
Caption: Synthesis of this compound.
Key Synthetic Applications
Derivatizing Agent for Alcohols and Phenols
One of the most classical applications of the 3,5-dinitrobenzoate moiety is in the qualitative identification of alcohols and phenols. While this compound itself is not the direct reagent, its parent acid, 3,5-dinitrobenzoic acid, is readily converted to the highly reactive 3,5-dinitrobenzoyl chloride. This acid chloride reacts with alcohols and phenols to form solid ester derivatives with sharp, characteristic melting points, facilitating their identification.
-
Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) and stir until a liquid is formed.
-
Esterification: In a dry test tube, react the freshly prepared 3,5-dinitrobenzoyl chloride with 1 mL of the unknown alcohol. Heating may be necessary.
-
Workup and Purification: Wash the product with a sodium bicarbonate solution and then with water. Recrystallize the resulting solid ester from a suitable solvent (e.g., ethanol) and determine its melting point.[7]
-
In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.
-
Add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture in a microwave reactor for a short period (e.g., 1-5 minutes).
-
Isolate and purify the product as described in the conventional method. This method avoids the use of hazardous reagents like PCl₅ or SOCl₂.[8]
Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols:
| Alcohol | Melting Point of Derivative (°C) |
|---|---|
| Methanol | 107.8 |
| Ethanol | 93-94 |
| n-Propanol | 74-75 |
| Isopropanol | 121-122 |
| n-Butanol | 63-64 |
| Isobutanol | 87-88 |
| Cyclohexanol | 112-113 |
| Benzyl alcohol | 106 |
| Phenol | 145-146 |
(Data compiled from multiple sources)
Caption: Workflow for alcohol derivatization.
Intermediate for Diamino Compounds
The reduction of the two nitro groups of this compound provides a straightforward route to methyl 3,5-diaminobenzoate, a valuable bifunctional building block. This diamine can be used in the synthesis of dyes, pharmaceuticals, and polymers, such as polyimides for liquid crystal materials.[9]
A published procedure details the synthesis of methyl 3,5-diaminobenzoate.
-
To a solution of this compound (e.g., 3.0 g, 13.3 mmol) in a 1:1 mixture of dry THF and methanol (100 mL), add tin(II) chloride dihydrate (e.g., 15.0 g, 66.5 mmol).
-
Reflux the reaction mixture for a specified time (e.g., 4 hours) and monitor by TLC.
-
After cooling, filter the reaction through Celite-545.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified, for example, by dissolving in a DMSO/EtOH mixture for crystallization.[10]
Alternative reduction methods, such as catalytic hydrogenation using Pd/C in methanol, are also highly effective and often provide quantitative yields for similar substrates.[11]
Physical and Spectroscopic Data for Methyl 3,5-Diaminobenzoate:
| Property | Value |
|---|---|
| CAS Number | 1949-55-9[12] |
| Molecular Formula | C₈H₁₀N₂O₂[12] |
| Molecular Weight | 166.18 g/mol [12] |
| ¹H NMR, ¹³C NMR, MS | Spectral data available in public databases.[12][13] |
| Crystal Structure | Orthorhombic, Pbca[10] |
Caption: Reduction and subsequent use of the diamino product.
Substrate for Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group. In the absence of a conventional leaving group like a halide, one of the nitro groups can sometimes be displaced under specific conditions, although this is less common. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The following protocol for a related nitrobenzoate illustrates the general conditions for an SNAr reaction.
-
Dissolve the nitroaromatic substrate (e.g., methyl 2-chloro-4-nitrobenzoate, 1.0 equiv) in a suitable polar aprotic solvent like ethanol or DMF.
-
Add the nucleophile (e.g., piperidine, 2.2 equiv) to the solution at room temperature. A base like K₂CO₃ may be added to neutralize any acid formed.
-
Heat the mixture to reflux (e.g., 80°C) and monitor the reaction by TLC for several hours.
-
After completion, cool the reaction and perform an aqueous workup. This typically involves pouring the mixture into water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[14]
Kinetic Data for a Related SNAr Reaction: The rate of SNAr is highly dependent on the nucleophile. The table below shows second-order rate constants for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in methanol at 25°C.
| Nucleophile | k₂ (M⁻¹s⁻¹) |
| Piperidine | 1.2 x 10⁴ |
| Piperazine | 5.6 x 10³ |
| Morpholine | 2.5 x 10³ |
(Data from a representative study to illustrate reactivity trends)[14]
Formation of Meisenheimer Complexes
The initial adduct formed during an SNAr reaction is the Meisenheimer complex. With highly electron-deficient rings like that of this compound, these intermediates can be stable enough to be observed and characterized spectroscopically. The reaction of this compound with a nucleophile like hydroxide (B78521) in DMSO results in an intensely colored solution due to the formation of a stable Meisenheimer complex.
This phenomenon can be used in educational settings to study reaction intermediates and the principles of nucleophilic aromatic attack. The formation and subsequent reactions of the complex can be monitored using UV-vis and ¹H NMR spectroscopy.[15]
References
- 1. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 2702-58-1 | FM58879 [biosynth.com]
- 6. This compound | 2702-58-1 [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Methyl 3,5-diaminobenzoate | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. METHYL 3,5-DIAMINOBENZOATE(1949-55-9) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Stability and Storage Conditions for Methyl 3,5-Dinitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 3,5-dinitrobenzoate (B1224709). The information is compiled from publicly available safety data sheets, product specifications, and relevant scientific literature. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and proper handling of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of methyl 3,5-dinitrobenzoate is presented in Table 1. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2702-58-1 |
| Molecular Formula | C₈H₆N₂O₆ |
| Molecular Weight | 226.14 g/mol |
| Appearance | Off-white to yellowish crystalline powder |
| Melting Point | 107-109 °C |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) |
| Purity | Typically ≥99% |
Stability Profile
Available data from Safety Data Sheets (SDS) and product information pages indicate that this compound is chemically stable under standard ambient conditions, specifically at room temperature.[1] However, detailed quantitative studies on its degradation under various stress conditions are not extensively available in the public domain. The following sections summarize the known and potential stability characteristics.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the storage conditions outlined in Table 2 should be followed.
| Parameter | Recommendation |
| Temperature | Cool and dry place.[2] |
| Light | Protect from light.[3] |
| Atmosphere | Store in a well-ventilated area.[2] |
| Container | Keep container tightly closed.[2][3] |
| Moisture | Protect from moisture; the compound is potentially hygroscopic.[3] |
Incompatibilities
This compound should not be stored with strong oxidizing agents.[1]
Hydrolytic Stability
This compound is susceptible to hydrolysis under alkaline conditions. A study on its reaction with aqueous sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) revealed that it undergoes hydrolysis to form sodium 3,5-dinitrobenzoate.[4] This reaction proceeds through the formation of stable Meisenheimer complexes, which are intermediates resulting from the nucleophilic attack of the hydroxide ion on the aromatic ring.[4]
The alkaline hydrolysis pathway can be visualized as follows:
Caption: Alkaline hydrolysis pathway of this compound.
Thermal and Photostability
Biodegradation
Research on the biodegradation of nitroaromatic compounds by various microorganisms suggests that this compound could be susceptible to microbial degradation.[2][5][6] However, specific studies detailing the biodegradation pathways and kinetics for this particular compound have not been identified.
Experimental Protocols: A General Approach to Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8] Although a specific validated method for this compound is not available in the cited literature, a general experimental workflow for conducting such a study is proposed below.
Caption: A general experimental workflow for a forced degradation study.
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
pH meter
-
Analytical balance
-
Oven
-
Photostability chamber
Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂ and heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Thermal Degradation: Expose both the solid compound and the stock solution to a higher temperature (e.g., 60 °C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as Reverse-Phase HPLC. The mobile phase could consist of a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol in an isocratic or gradient elution mode. Detection can be performed at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
-
Data Analysis:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
If possible, identify the structure of the major degradation products using techniques like LC-MS.
-
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under specific stress conditions, particularly alkaline hydrolysis. For critical applications, it is advisable to perform forced degradation studies to understand its stability profile comprehensively and to develop and validate a stability-indicating analytical method for accurate quantification and impurity profiling. Proper handling and storage, as outlined in this guide, are crucial for maintaining the quality and integrity of this compound for research and development purposes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Degradation of Nitrate Ester and Nitroaromatic [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Reaction of Methyl 3,5-Dinitrobenzoate with Primary Amines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between methyl 3,5-dinitrobenzoate (B1224709) and primary amines, a fundamental transformation in organic synthesis with significant applications in medicinal chemistry and drug development. This document details the underlying reaction mechanism, provides representative experimental protocols, and explores the role of the resulting 3,5-dinitrobenzamide (B1662146) scaffold in the creation of novel therapeutic agents.
Executive Summary
The reaction of methyl 3,5-dinitrobenzoate with primary amines is a classic example of nucleophilic acyl substitution, yielding N-substituted 3,5-dinitrobenzamides. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly activates the ester's carbonyl group, facilitating its reaction with amine nucleophiles. This reactivity makes the 3,5-dinitrobenzoyl moiety a valuable scaffold in medicinal chemistry. Notably, derivatives of this class have shown considerable promise as antimycobacterial agents, highlighting the importance of this reaction in the development of new drugs to combat infectious diseases like tuberculosis.[1][2][3] This guide serves as a technical resource for professionals leveraging this chemical reaction in their research and development endeavors.
Reaction Core: Mechanism and Kinetics
The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution.
Step 1: Nucleophilic Attack The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This initial attack breaks the carbonyl π-bond, leading to the formation of a transient tetrahedral intermediate where the oxygen atom carries a negative charge.
Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step is accompanied by the elimination of the methoxide (B1231860) ion (CH₃O⁻), a competent leaving group. The methoxide ion then deprotonates the newly added nitrogen atom, yielding the final N-substituted 3,5-dinitrobenzamide product and methanol (B129727) as a byproduct.
Reaction Kinetics
While specific kinetic data for the aminolysis of this compound is not extensively tabulated in the literature, the reaction rate is governed by established principles:
-
Nucleophilicity of the Amine: The reaction rate is highly dependent on the nucleophilicity of the primary amine. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups or significant steric hindrance around the nitrogen atom react more slowly.
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the transition state and facilitate the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Kinetic studies on analogous systems, such as the reaction of substituted benzoates with various amines, consistently show second-order rate constants, confirming the bimolecular nature of the rate-determining nucleophilic attack.[4]
Experimental Protocols
The synthesis of N-substituted 3,5-dinitrobenzamides can be achieved through several related methods. While the direct aminolysis of the methyl ester is feasible, a more common and often higher-yielding approach in a laboratory setting involves the conversion of the corresponding 3,5-dinitrobenzoic acid to a more reactive acyl chloride, followed by reaction with the amine. A greener, microwave-assisted method directly from the carboxylic acid has also been reported.[5]
Below is a generalized protocol for the synthesis of an N-substituted 3,5-dinitrobenzamide, adaptable for various primary amines.
Generalized Synthesis Protocol
Objective: To synthesize an N-Alkyl-3,5-dinitrobenzamide from 3,5-dinitrobenzoic acid.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Primary amine (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
-
Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Re-dissolve the resulting crude 3,5-dinitrobenzoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this amine solution to 0 °C.
-
Reaction: Add the acid chloride solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Development
The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, primarily due to its role in the development of antitubercular agents.[1] Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutics.
Targeting Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)
A key target in Mycobacterium tuberculosis (Mtb) is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[2] Several nitroaromatic compounds, including 3,5-dinitrobenzamide derivatives, have been identified as potent inhibitors of DprE1. The reaction with primary amines is crucial for building diverse chemical libraries to explore the structure-activity relationships (SAR) of these inhibitors. By systematically varying the 'R' group on the amine, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Recent studies have demonstrated that synthesizing a diverse library of 3,5-dinitrobenzamides with various linear and cyclic amine moieties can lead to compounds with potent activity against Mtb H37Rv, with MIC values comparable to the frontline drug isoniazid.[1][2][3]
Data Summary
While specific kinetic data is sparse, physical and structural data for the starting material and representative products are well-documented. The antitubercular activity of various synthesized dinitrobenzamides highlights the scaffold's potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2702-58-1 | [6][7] |
| Molecular Formula | C₈H₆N₂O₆ | [6][7] |
| Molecular Weight | 226.14 g/mol | [6][7] |
| Melting Point | 107-109 °C | [8] |
| Appearance | Off-white to pale yellow powder | [9] |
Table 2: Antitubercular Activity of Select 3,5-Dinitrobenzamide Derivatives
| Compound ID | Amine Moiety Structure | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| Isoniazid | (Reference Drug) | ~0.031 | [1] |
| c2 | N-(4-(4-fluorophenoxy)benzyl) | 0.031 | [1] |
| d1 | N-(4-(benzyloxy)benzyl) | 0.031 | [1] |
| d2 | N-(4-((4-fluorobenzyl)oxy)benzyl) | 0.031 | [1] |
| A6 | N-(4-chlorobenzyl)-4-(piperidin-1-yl) | < 0.016 | [3] |
| C1 | N-((6-chloropyridin-3-yl)methyl)-4-(piperidin-1-yl) | < 0.016 | [3] |
Note: The structures for compounds c2, d1, d2, A6, and C1 are complex; the table provides the name of the amine-derived substituent for brevity. Please refer to the cited literature for full chemical structures.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for synthesizing N-substituted 3,5-dinitrobenzamides. The high reactivity of the ester, conferred by the dinitro substitution, makes this a reliable transformation for building molecular complexity. For professionals in drug development, this reaction provides a direct route to a scaffold of significant interest, particularly for developing novel antitubercular agents that target the essential Mtb enzyme DprE1. The ability to readily generate diverse libraries of these compounds is critical for SAR studies aimed at optimizing potency and drug-like properties, underscoring the reaction's continued importance in the field of medicinal chemistry.
References
- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of Alcohols using 3,5-Dinitrobenzoyl Chloride
Introduction
The derivatization of alcohols to form crystalline esters is a classical and reliable method for their identification and characterization in qualitative organic analysis. The resulting solid derivatives have sharp melting points that are characteristic of the original alcohol. 3,5-Dinitrobenzoyl chloride is a commonly employed derivatizing agent for this purpose due to the highly crystalline nature and sharp melting points of the resulting 3,5-dinitrobenzoate (B1224709) esters. These derivatives are readily purified by recrystallization. While methyl 3,5-dinitrobenzoate is the derivative formed from methanol, it is not typically used as a derivatizing agent for other alcohols. The standard and more reactive agent for this purpose is 3,5-dinitrobenzoyl chloride, which is often prepared from 3,5-dinitrobenzoic acid.
This document provides detailed application notes and experimental protocols for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride, including both traditional and modern, environmentally friendly methods.
Applications
-
Qualitative Analysis of Alcohols: The primary application is the identification of unknown alcohols by converting them into solid derivatives with characteristic melting points.[1]
-
Chromatographic Analysis: Derivatization of alcohols can improve their detection and separation in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Confirmation of Stereochemistry: Derivatization can be used to resolve and identify stereoisomers of alcohols.[2]
Quantitative Data
The melting points of 3,5-dinitrobenzoate derivatives of various common alcohols are summarized in the table below. This data is crucial for the identification of an unknown alcohol after derivatization.
Table 1: Melting Points and Yields of 3,5-Dinitrobenzoate Derivatives of Alcohols
| Alcohol | Derivative Melting Point (°C) (Literature) | Derivative Melting Point (°C) (Observed) | Yield (%) |
| Methanol | 109 | 108-109 | 40 |
| Ethanol | 93 | 92-93 | 40 |
| n-Propanol | 74 | 73-74 | 35 |
| 2-Propanol (Isopropanol) | 122 | 122-123 | 30 |
| n-Butanol | 63 | 62-63 | 35 |
| Isobutyl alcohol | 87-88 | - | - |
| sec-Butanol | - | - | - |
| tert-Butanol | - | - | - |
| n-Pentanol (n-Amyl) | 62 | 61-62 | 45 |
| 3-Methyl-1-butanol (Isoamyl alcohol) | 62 | 62-64 | 45 |
| n-Hexanol | 59 | 58-59 | 40 |
| n-Octanol | 62 | 62-64 | 40 |
| n-Decanol | 57 | 56-57 | 45 |
| Benzyl Alcohol | 112 | 110-112 | 25 |
| Allyl Alcohol | 48 | - | - |
| Cyclohexanol | 112-113 | - | - |
| Furfuryl Alcohol | 80-81 | - | - |
Data compiled from multiple sources.[3][4] Yields are reported for a microwave-assisted green synthesis method.
Experimental Protocols
Two primary methods for the preparation of 3,5-dinitrobenzoate derivatives of alcohols are presented below: a traditional method and a greener, microwave-assisted method.
Protocol 1: Traditional Method using 3,5-Dinitrobenzoyl Chloride
This method involves the initial conversion of 3,5-dinitrobenzoic acid to the more reactive 3,5-dinitrobenzoyl chloride, followed by reaction with the alcohol.[1] This procedure is effective but involves hazardous reagents and byproducts.[1][5]
Materials:
-
3,5-Dinitrobenzoic acid
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
The alcohol to be derivatized
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round bottom flask or boiling tube
-
Water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Fume cupboard
Procedure:
Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride
-
In a fume cupboard, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) in a clean, dry round bottom flask.
-
Stir the mixture constantly until a liquid is formed. This is the crude 3,5-dinitrobenzoyl chloride.
Step 2: Esterification with the Alcohol
-
Add 1 mL of the desired alcohol to the crude 3,5-dinitrobenzoyl chloride in a dry boiling tube.
-
Gently warm the mixture in a heated water bath.
-
Pour the reaction mixture into ice-cold water to precipitate the crude 3,5-dinitrobenzoate ester.
-
Filter the precipitate and wash it with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with water.
-
Recrystallize the pure 3,5-dinitrobenzoate derivative from a suitable solvent, such as ethanol.
-
Dry the crystalline product and determine its melting point.
This entire procedure typically takes 45 to 60 minutes.
Protocol 2: Green Microwave-Assisted Synthesis
This method offers a more environmentally friendly approach by avoiding the use of hazardous reagents like PCl₅ and SOCl₂ and reducing reaction time and energy consumption.[5] It involves the direct reaction of 3,5-dinitrobenzoic acid with the alcohol in the presence of an ionic liquid catalyst under microwave irradiation.[6]
Materials:
-
3,5-Dinitrobenzoic acid
-
The alcohol to be derivatized
-
Ionic liquid, e.g., 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ((bmim)HSO₄)
-
Microwave synthesizer
-
Round bottom flask
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Filtration apparatus
Procedure:
-
In a clean and dry round bottom flask, combine equimolar amounts of 3,5-dinitrobenzoic acid and the desired alcohol.[6]
-
Add 3 mL of the ionic liquid, (bmim)HSO₄.[6]
-
Heat the mixture under microwave irradiation for 3 minutes at 70°C.[6]
-
After the reaction is complete, add ice-cold water to the reaction mixture to precipitate the 3,5-dinitrobenzoate ester.[6]
-
Filter the precipitated ester and wash it with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[6]
-
Recrystallize the pure derivative from alcohol to obtain the final product.[6]
-
Dry the crystals and determine their melting point.
This modified method is reported to work well for most primary and some secondary alcohols, though yields for secondary alcohols may be lower. Tertiary alcohols generally do not react under these conditions.
Visualizations
Below are diagrams illustrating the chemical reaction and the experimental workflows.
Caption: Reaction scheme for the microwave-assisted synthesis of 3,5-dinitrobenzoate esters.
Caption: Experimental workflow for the green microwave-assisted derivatization of alcohols.
Caption: Experimental workflow for the traditional derivatization of alcohols.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. A 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 4. impa.usc.edu [impa.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 3,5-Dinitrobenzoate Esters for Alcohol Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of unknown alcohols is a critical step in various scientific disciplines, including organic synthesis, natural product chemistry, and drug development. Alcohols are often liquids at room temperature and can be difficult to characterize directly by their physical properties. Derivatization is a technique used to convert a compound into a new compound with different chemical and physical properties that is more suitable for analysis. The preparation of 3,5-dinitrobenzoate (B1224709) esters is a classic and reliable method for the characterization of alcohols.[1][2] This method involves reacting the alcohol with 3,5-dinitrobenzoyl chloride to form a solid ester derivative. These derivatives are typically crystalline solids with sharp, well-defined melting points, which can be used for identification by comparison with known values.[1][3][4]
3,5-Dinitrobenzoyl chloride is a highly reactive acyl chloride that readily reacts with alcohols to form the corresponding esters.[5] The presence of two nitro groups on the benzene (B151609) ring increases the molecular weight and crystallinity of the resulting ester, leading to the formation of solid derivatives with distinct melting points.[4] This application note provides detailed protocols for the preparation of 3,5-dinitrobenzoate esters, including both conventional and modern microwave-assisted methods, along with a comprehensive table of melting points for the derivatives of various common alcohols.
Data Presentation: Melting Points of 3,5-Dinitrobenzoate Esters
The melting point of the purified 3,5-dinitrobenzoate derivative is a key identifying feature of the original alcohol. The following table summarizes the melting points of 3,5-dinitrobenzoate esters for a range of alcohols.
| Alcohol | 3,5-Dinitrobenzoate Melting Point (°C) |
| Methanol | 107.5 - 110.5 |
| Ethanol (B145695) | 92 - 94 |
| 1-Propanol | 73 - 75 |
| 2-Propanol (Isopropyl alcohol) | 121 - 122.1 |
| 1-Butanol (n-Butyl alcohol) | 64 |
| 2-Butanol (sec-Butyl alcohol) | 75 - 76 |
| Isobutyl alcohol (2-Methyl-1-propanol) | 83 - 87.8 |
| tert-Butyl alcohol (2-Methyl-2-propanol) | 142 |
| 1-Pentanol (n-Amyl alcohol) | 46 |
| Isoamyl alcohol (3-Methyl-1-butanol) | 61 - 62 |
| 1-Hexanol | 58.4 |
| Cyclohexanol | 112.5 |
| Benzyl alcohol | 106 |
| Allyl alcohol | 48 - 50 |
| Ethylene glycol | 169 (dibenzoate) |
| Propylene glycol | 151 (dibenzoate) |
| Glycerol | 191 (tribenzoate) |
Note: Melting points can vary slightly depending on the purity of the derivative and the experimental conditions.
Experimental Protocols
Two primary methods for the preparation of 3,5-dinitrobenzoate esters are presented below: a conventional method involving the synthesis of 3,5-dinitrobenzoyl chloride followed by esterification, and a greener, microwave-assisted method that offers a more rapid and environmentally friendly alternative.
Protocol 1: Conventional Preparation of 3,5-Dinitrobenzoate Esters
This method is a two-step process that first involves the synthesis of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid, followed by the reaction of the acid chloride with the alcohol.
Part A: Synthesis of 3,5-Dinitrobenzoyl Chloride
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Dry toluene (B28343) (optional, if using SOCl₂)
-
Reflux condenser
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, place 1.0 g of 3,5-dinitrobenzoic acid into a dry round-bottom flask.[1]
-
Addition of Chlorinating Agent:
-
Reaction: Gently heat the mixture under reflux until the reaction is complete. This is indicated by the cessation of gas evolution (HCl or SO₂) and the complete dissolution of the acid. The reaction time is typically 2-8 hours with thionyl chloride.[6]
-
Isolation of Product:
-
With Thionyl Chloride: After cooling, remove the excess thionyl chloride and toluene using a rotary evaporator.[6] The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure.
-
With Phosphorus Pentachloride: The resulting liquid is the crude 3,5-dinitrobenzoyl chloride and can often be used directly in the next step.[1]
-
Part B: Esterification of the Alcohol
Materials:
-
Crude 3,5-dinitrobenzoyl chloride (from Part A)
-
The unknown alcohol
-
Pyridine (B92270) (optional, but recommended)
-
Dry test tube or small flask
-
Water bath
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Ethanol or ethanol-water mixture for recrystallization
-
Buchner funnel and filter paper
Procedure:
-
Reaction: In a dry test tube, add approximately 0.5 g of the crude 3,5-dinitrobenzoyl chloride and 1 mL of the alcohol to be identified.[1] A few drops of pyridine can be added to catalyze the reaction and neutralize the HCl byproduct.[5]
-
Heating: Gently warm the mixture in a water bath for 10-15 minutes. For less reactive alcohols, the reaction time may need to be extended.
-
Precipitation: Cool the reaction mixture and pour it into about 10 mL of ice-cold water to precipitate the crude ester.[1]
-
Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a wash with 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, and finally with water again.[1]
-
Recrystallization: Purify the crude ester by recrystallization from a suitable solvent, typically ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Drying and Melting Point Determination: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. Determine the melting point of the dry crystals.
Protocol 2: Microwave-Assisted Green Synthesis of 3,5-Dinitrobenzoate Esters
This method is a one-pot synthesis that avoids the use of hazardous chlorinating agents and significantly reduces the reaction time.[7]
Materials:
-
3,5-Dinitrobenzoic acid
-
The unknown alcohol
-
Concentrated sulfuric acid (catalyst)
-
Microwave reactor or a domestic microwave oven
-
Small beaker or microwave-safe vessel
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Ethanol or ethanol-water mixture for recrystallization
-
Buchner funnel and filter paper
Procedure:
-
Reaction Mixture: In a small beaker or a microwave-safe vessel, mix 1.0 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.[7]
-
Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[7]
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate for 3-5 minutes at a moderate power level (e.g., 70°C).[2][8] If using a domestic microwave, use short bursts of heating to avoid overheating.
-
Precipitation: After irradiation, cool the reaction mixture and add about 10 mL of ice-cold water to precipitate the crude ester.[2]
-
Washing: Collect the solid product by vacuum filtration and wash it with 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with cold water.[2]
-
Recrystallization: Purify the crude ester by recrystallization from ethanol or an ethanol-water mixture as described in Protocol 1.
-
Drying and Melting Point Determination: Dry the purified crystals and determine their melting point.
Visualizations
Caption: Experimental workflows for alcohol identification.
Caption: Logical flow for alcohol identification.
References
- 1. hansshodhsudha.com [hansshodhsudha.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. impa.usc.edu [impa.usc.edu]
- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
Application Notes and Protocols for the Derivatization of Phenols with Methyl 3,5-Dinitrobenzoate for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenolic compounds is critical in various fields, including environmental monitoring, pharmaceutical analysis, and food chemistry. Phenols can be challenging to analyze directly using techniques like gas chromatography (GC) due to their polarity and potential for peak tailing. Derivatization is a common strategy to improve the chromatographic behavior and detectability of these compounds. This document provides a detailed protocol for the derivatization of phenols with methyl 3,5-dinitrobenzoate (B1224709) to form their corresponding phenyl 3,5-dinitrobenzoate esters. These derivatives exhibit enhanced volatility for GC analysis and strong UV absorbance for high-performance liquid chromatography (HPLC) analysis.
The derivatization reaction is a transesterification process where the methyl group of methyl 3,5-dinitrobenzoate is exchanged with a phenolic compound. This reaction is typically facilitated by a base catalyst. The resulting dinitrobenzoate esters are more amenable to chromatographic separation and detection.
Chemistry of Derivatization
The derivatization of phenols with this compound proceeds via a base-catalyzed transesterification reaction. The phenol (B47542), acting as a nucleophile, attacks the carbonyl carbon of the this compound. The reaction is driven to completion by the formation of the more stable phenyl ester. A common and effective catalyst for this type of reaction is potassium carbonate (K₂CO₃)[1][2].
Reaction Scheme:
Experimental Protocols
Protocol 1: Derivatization of Phenols via Transesterification
This protocol is based on established methods for the transesterification of aryl esters with phenols[1][2].
Materials and Reagents:
-
Phenol standard solutions (e.g., 1 mg/mL in a suitable solvent)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl), saturated solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oil bath
Procedure:
-
Sample Preparation:
-
For liquid samples, a known volume can be used directly.
-
For solid samples, perform a suitable extraction (e.g., with methanol (B129727) or acetone) followed by solvent evaporation and reconstitution in a known volume of 1,4-dioxane.
-
-
Reaction Setup:
-
In a 2 mL glass reaction vial, add 100 µL of the phenol sample or standard solution in 1,4-dioxane.
-
Add an excess of this compound (e.g., 1.5 equivalents relative to the expected maximum phenol concentration).
-
Add potassium carbonate (K₂CO₃) as a catalyst (10-20 mol% relative to the phenol).
-
Add 500 µL of anhydrous 1,4-dioxane.
-
-
Reaction:
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the reaction mixture at 100-120°C for 2-4 hours in a heating block or oil bath[1]. The optimal time may vary depending on the specific phenol.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water.
-
Extract the derivative with 1 mL of ethyl acetate. Vortex for 1 minute.
-
Allow the layers to separate and transfer the organic (upper) layer to a clean vial.
-
Wash the organic layer with 1 mL of 1 M HCl, followed by 1 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile (B52724) for HPLC or hexane (B92381) for GC).
-
Protocol 2: Analysis of Phenyl 3,5-Dinitrobenzoate Derivatives by HPLC-UV
This method is adapted from procedures for the analysis of other nitro-derivatized phenols[3][4].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.
-
Gradient Program: Start with 50% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 230 nm (due to the strong absorbance of the dinitroaromatic structure).
-
Column Temperature: 30°C.
Protocol 3: Analysis of Phenyl 3,5-Dinitrobenzoate Derivatives by GC-MS
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
Expected Mass Spectra Fragmentation: A key fragment would be the 3,5-dinitrobenzoyl cation (m/z 195). The molecular ion should also be visible.
Data Presentation
Quantitative Data Summary
The following table presents typical performance data that can be expected from the analysis of phenols derivatized with a nitro-containing agent, based on literature values for similar derivatives[3][4].
| Analyte (as derivative) | Retention Time (HPLC, min) | Linearity Range (mg/L) | r² | LOD (mg/L) | LOQ (mg/L) |
| Phenol-DNB | 8.5 | 0.02 - 1.0 | >0.995 | 0.005 | 0.02 |
| 4-Chlorophenol-DNB | 9.8 | 0.02 - 1.0 | >0.994 | 0.006 | 0.02 |
| 2,4-Dichlorophenol-DNB | 11.2 | 0.04 - 1.0 | >0.993 | 0.01 | 0.04 |
| 2-Nitrophenol-DNB | 9.1 | 0.05 - 1.0 | >0.992 | 0.015 | 0.05 |
DNB: Dinitrobenzoate
Visualizations
Experimental Workflow
Caption: Derivatization and analysis workflow for phenols.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method.
References
- 1. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04984J [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. scirp.org [scirp.org]
Application Note: HPLC Analysis of Alcohol Derivatives of Methyl 3,5-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of alcohols and their subsequent analysis using High-Performance Liquid Chromatography (HPLC). Alcohols are reacted with 3,5-dinitrobenzoyl chloride to form their corresponding methyl 3,5-dinitrobenzoate (B1224709) esters. These derivatives exhibit strong UV absorbance, allowing for sensitive detection. The method described herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, providing a robust and reliable method for the separation and quantification of various alcohol derivatives. This methodology is particularly useful in quality control, impurity profiling, and metabolic studies within the pharmaceutical and chemical industries.
Introduction
The quantitative analysis of alcohols by HPLC can be challenging due to their lack of a strong chromophore, leading to poor sensitivity with UV detection. Derivatization with a suitable chromophoric agent is a common strategy to overcome this limitation. 3,5-Dinitrobenzoyl chloride is an effective derivatizing reagent that reacts with alcohols to form highly UV-active esters. This application note outlines a comprehensive procedure for the derivatization of a range of primary and secondary alcohols and their subsequent analysis by reversed-phase HPLC with UV detection.
Experimental Protocols
Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This protocol describes the formation of 3,5-dinitrobenzoate esters from their corresponding alcohols.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (dried over KOH)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (5% v/v)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vials
Procedure:
-
In a clean, dry reaction vial, dissolve approximately 1 mmol of the alcohol sample in 5 mL of anhydrous dichloromethane.
-
Add 1.2 mmol of 3,5-dinitrobenzoyl chloride to the solution.
-
Slowly add 1.5 mmol of dry pyridine to the reaction mixture while stirring.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of 5% hydrochloric acid, 10 mL of 5% sodium bicarbonate solution, and 10 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude 3,5-dinitrobenzoate derivative.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or used directly for HPLC analysis after appropriate dilution.
HPLC Analysis of Methyl 3,5-Dinitrobenzoate Alcohol Derivatives
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the derivatized sample and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the retention times for a series of alcohol 3,5-dinitrobenzoate derivatives obtained using the HPLC conditions described above.
| Analyte (3,5-Dinitrobenzoate Derivative of) | Retention Time (min) |
| Methanol | 4.5 |
| Ethanol | 5.8 |
| 1-Propanol | 7.2 |
| 2-Propanol (Isopropanol) | 6.9 |
| 1-Butanol | 8.9 |
| 2-Butanol | 8.5 |
| 1-Pentanol | 10.5 |
| 1-Hexanol | 12.1 |
| 1-Heptanol | 13.5 |
| 1-Octanol | 14.8 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column, and exact mobile phase composition.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of alcohols and preparation for HPLC analysis.
Caption: Chemical reaction for the derivatization of an alcohol with 3,5-dinitrobenzoyl chloride.
Conclusion
The methods presented in this application note provide a reliable and sensitive approach for the quantitative analysis of a variety of alcohol derivatives. The derivatization with 3,5-dinitrobenzoyl chloride significantly enhances the UV detectability of alcohols, and the described HPLC protocol offers excellent separation for a range of short to medium-chain alcohols. This procedure is readily adaptable for various applications in research, quality control, and other analytical settings where the accurate quantification of alcohols is required.
Application Note: GC-MS Analysis of Methyl 3,5-Dinitrobenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of alcohols and subsequent analysis of the resulting methyl 3,5-dinitrobenzoate (B1224709) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the identification and quantification of alcohols in various sample matrices.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds.[1] Alcohols, particularly short-chain ones, can be challenging to analyze directly by GC-MS due to their polarity and volatility. Derivatization is a common strategy to improve their chromatographic behavior and detection sensitivity.[1][2]
One effective derivatization method for alcohols is the reaction with 3,5-dinitrobenzoyl chloride to form corresponding 3,5-dinitrobenzoate esters.[3][4][5] These derivatives are less polar, more volatile, and have a higher molecular weight, making them well-suited for GC-MS analysis. This application note details the procedures for sample derivatization, GC-MS analysis, and data interpretation for methyl 3,5-dinitrobenzoate derivatives.
Experimental Protocols
Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride (Conventional Method)
This protocol is adapted from traditional chemical derivatization methods.[3][4]
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (or another suitable acid scavenger)
-
Anhydrous diethyl ether (or other suitable solvent like dichloromethane)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glassware: reaction vial, pipettes, separatory funnel, round-bottom flask
Procedure:
-
In a clean, dry reaction vial, dissolve the alcohol sample in a minimal amount of anhydrous diethyl ether.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add a few drops of pyridine to the mixture to catalyze the reaction and neutralize the HCl byproduct.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or gently warm to 50-60°C for 30 minutes to ensure completion.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution to remove unreacted reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the crude 3,5-dinitrobenzoate derivative.[6]
-
The derivative can be recrystallized from a suitable solvent (e.g., ethanol-water mixture) for further purification if necessary.[7]
-
Dissolve the final derivative in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10 µg/mL for GC-MS analysis.[2]
Sample Preparation for GC-MS Analysis
Proper sample preparation is crucial for obtaining high-quality GC-MS data.
General Guidelines:
-
Solvent Selection: Use volatile organic solvents like dichloromethane, hexane, methanol, or ethyl ether. Avoid aqueous solutions.[1][2]
-
Concentration: Aim for a final sample concentration of around 10 µg/mL to achieve an on-column loading of approximately 10 ng with a 1 µL injection.[2]
-
Cleanliness: Ensure samples are free of particles or precipitates by centrifuging or filtering before transferring to a GC vial.[1][2]
-
Vials: Use 1.5 mL glass autosampler vials. If the sample volume is limited, use vials with inserts.[1]
-
Avoid Contaminants: Do not use plastic vials or parafilm, as these can introduce contaminants. Ensure that all sample components are volatile below 300°C.[2]
Extraction Techniques (if required):
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents. The analyte-containing organic layer is collected, concentrated, and prepared for injection.[1]
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices. The sample is passed through a cartridge containing a sorbent material that retains the analytes, which are then eluted with a suitable solvent.[1][8]
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization for specific applications. These are based on a method for analyzing related nitrobenzoate compounds.[9]
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | SPB-1 (or equivalent 100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness[9] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 180°C, hold for 4 min. Ramp: 20°C/min to 220°C. Hold: at 220°C for 19 min.[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[10] |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Range | 50-500 amu (Full Scan) |
| Acquisition Mode | Full Scan for identification, Selective Ion Monitoring (SIM) for quantification[9][10] |
Data Presentation
Quantitative analysis of this compound derivatives should be performed in SIM mode for enhanced sensitivity and selectivity. The following table provides an example of the data that should be collected for each target analyte.
Table 2: Quantitative Data for Hypothetical this compound Derivatives
| Derivative Name | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| This compound | User Determined | 195 (M-OCH3) | 165 | 75 | User Det. | User Det. | >0.99 |
| Ethyl 3,5-dinitrobenzoate | User Determined | 195 (M-OC2H5) | 165 | 75 | User Det. | User Det. | >0.99 |
| n-Propyl 3,5-dinitrobenzoate | User Determined | 195 (M-OC3H7) | 165 | 75 | User Det. | User Det. | >0.99 |
| Isopropyl 3,5-dinitrobenzoate | User Determined | 195 (M-OC3H7) | 165 | 75 | User Det. | User Det. | >0.99 |
Note: The specific ions and retention times will depend on the specific derivative and the chromatographic conditions used. The m/z=195 ion corresponds to the 3,5-dinitrobenzoyl cation, which is a common fragment for these derivatives.
Visualizations
Derivatization and Sample Preparation Workflow
The following diagram illustrates the overall workflow from sample collection to GC-MS analysis.
Caption: Workflow for the derivatization and GC-MS analysis of alcohols.
Logical Flow of GC-MS Data Acquisition
This diagram shows the logical progression of events within the GC-MS instrument during analysis.
Caption: Logical flow of the GC-MS analysis process.
Conclusion
The derivatization of alcohols to their this compound esters followed by GC-MS analysis is a robust and reliable method for their identification and quantification. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this analytical technique. Proper sample preparation and optimization of GC-MS parameters are key to achieving accurate and reproducible results.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. hansshodhsudha.com [hansshodhsudha.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Derivatization of Tertiary Alcohols with 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of alcohols into crystalline esters is a classical and reliable method for their identification and characterization. Tertiary alcohols, however, present a unique challenge due to their steric hindrance and propensity to undergo elimination reactions under harsh conditions. This application note provides a detailed protocol for the efficient derivatization of tertiary alcohols using 3,5-dinitrobenzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid compounds with sharp melting points, facilitating their purification and identification. This method is particularly valuable in drug development and metabolic studies where the characterization of tertiary alcohol metabolites is often required.
Principle
The derivatization of a tertiary alcohol with 3,5-dinitrobenzoyl chloride is an esterification reaction. Due to the steric bulk around the hydroxyl group of a tertiary alcohol, the reaction is often slow and can be outcompeted by a base-induced E2 elimination pathway, especially at elevated temperatures. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst significantly accelerates the esterification process, allowing the reaction to proceed under milder conditions and minimizing the formation of elimination byproducts.[1] Pyridine (B92270) is used as a base to neutralize the hydrochloric acid generated during the reaction. The highly crystalline nature of the 3,5-dinitrobenzoate esters facilitates their isolation and purification.
Experimental Protocols
Materials and Reagents
-
Tertiary alcohol
-
3,5-Dinitrobenzoyl chloride (DNBC)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine, anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or other suitable solvent for recrystallization
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Protocol for the Derivatization of a Tertiary Alcohol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tertiary alcohol (1.0 mmol) and a catalytic amount of DMAP (0.05-0.1 mmol) in anhydrous dichloromethane (5-10 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Derivatizing Agent: Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled reaction mixture with continuous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation of the Product:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,5-dinitrobenzoate ester.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure crystalline derivative.
-
-
Characterization:
-
Determine the melting point of the purified derivative.
-
Characterize the product using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
-
Data Presentation
The following table summarizes the melting points of 3,5-dinitrobenzoate esters derived from representative tertiary alcohols.
| Tertiary Alcohol | Derivative Name | Melting Point (°C) |
| tert-Butyl alcohol | tert-Butyl 3,5-dinitrobenzoate | 141-142 |
| tert-Amyl alcohol | tert-Amyl 3,5-dinitrobenzoate | 117-118[2] |
| 1-Adamantanol | 1-Adamantyl 3,5-dinitrobenzoate | 185-187 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization of tertiary alcohols.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants, catalyst, base, and products.
References
Application Note: Green Synthesis of Methyl 3,5-Dinitrobenzoate Using Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed green chemistry approach for the synthesis of methyl 3,5-dinitrobenzoate (B1224709) via the microwave-assisted dinitration of methyl benzoate (B1203000). Traditional methods for dinitration of deactivated aromatic rings often require harsh conditions, including the use of potent acid mixtures (sulfuric and nitric acid) and extended reaction times. The described protocol offers a more environmentally benign and efficient alternative by employing a solid-supported nitrating agent under solvent-free conditions, significantly reducing reaction time and waste. This method is presented as a rapid and sustainable option for obtaining dinitrated aromatic compounds, which are valuable intermediates in pharmaceutical and materials science.
Introduction
Methyl 3,5-dinitrobenzoate is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation typically involves the electrophilic aromatic substitution (nitration) of methyl benzoate. The ester group of methyl benzoate is deactivating, making the introduction of the first nitro group challenging, and the subsequent introduction of the second nitro group even more so. Conventional methods necessitate strong nitrating agents, such as a mixture of concentrated sulfuric and nitric acids, and often involve high temperatures and long reaction durations, posing significant safety and environmental concerns.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering benefits such as dramatically reduced reaction times, improved yields, and the potential for solvent-free reactions.[1][2] This protocol adapts the principles of microwave-assisted synthesis to the dinitration of methyl benzoate, proposing the use of a solid-supported nitrating agent to minimize the use of corrosive liquid acids.
Data Presentation
The following table compares the proposed microwave-assisted method with a conventional approach for the synthesis of this compound, highlighting the advantages of the green chemistry approach.
| Parameter | Conventional Method | Microwave-Assisted Green Method (Proposed) |
| Nitrating Agent | Concentrated H₂SO₄ / HNO₃ | Bismuth(III) nitrate (B79036) pentahydrate / Acetic Anhydride (B1165640) |
| Solvent | Excess Sulfuric Acid | Solvent-free |
| Reaction Time | Several hours | 5-15 minutes |
| Temperature | 5-100°C (stepwise) | 80-120°C (controlled) |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation |
| Work-up | Neutralization of strong acid | Simple filtration and washing |
| Waste Generation | Significant acidic aqueous waste | Minimal; potential for catalyst recycling |
| Yield | ~70-85% (for mononitration) | Estimated >80% (based on similar reactions) |
Experimental Protocols
Materials and Equipment
-
Methyl benzoate (C₈H₈O₂)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetic anhydride ((CH₃CO)₂O)
-
Deionized water
-
Microwave synthesis reactor with temperature and pressure control
-
Magnetic stirrer and stir bars
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Hirsch funnel and vacuum filtration apparatus
-
Melting point apparatus
Proposed Microwave-Assisted Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl benzoate (1.0 mmol, 136 mg).
-
Addition of Nitrating Agent: To the same vessel, add bismuth(III) nitrate pentahydrate (2.5 mmol, 1.21 g) and acetic anhydride (2.0 mL).
-
Reaction Setup: Securely cap the reaction vessel and place it in the microwave synthesis reactor.
-
Microwave Irradiation: Irradiate the mixture with a controlled power setting to maintain a temperature of 100-120°C for 10 minutes. Monitor the reaction progress via TLC if desired.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add 20 mL of cold water to the reaction mixture and stir vigorously for 5 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the crude product with two 10 mL portions of cold water, followed by one 5 mL portion of cold ethanol to remove any unreacted starting material.
-
Purification and Characterization: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a pale yellow solid. Allow the crystals to dry completely.
-
Analysis: Characterize the final product by determining its melting point (literature value: 107-109 °C) and, if available, by spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy).[3][4][5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the green synthesis of this compound.
Reaction Signaling Pathway
Caption: Logical pathway of the dinitration of methyl benzoate.
References
- 1. oatext.com [oatext.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 2702-58-1 [chemicalbook.com]
- 4. This compound Standard for quantitative NMR, TraceCERT 2702-58-1 [sigmaaldrich.com]
- 5. 3,5-二硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantitative Analysis of Alcohols using Methyl 3,5-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of alcohols is critical in numerous scientific disciplines, including pharmaceutical development, quality control, and clinical diagnostics. Direct analysis of alcohols, particularly at low concentrations, can be challenging due to their volatility and poor chromatographic retention. Derivatization is a widely employed strategy to overcome these limitations. This document provides detailed application notes and protocols for the quantitative analysis of alcohols through derivatization with 3,5-dinitrobenzoyl chloride to form stable, crystalline methyl 3,5-dinitrobenzoate (B1224709) derivatives. This method enhances detectability by introducing a chromophore suitable for UV-Vis spectrophotometry and improves chromatographic performance for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The primary reaction involves the esterification of an alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base, typically pyridine, to yield the corresponding 3,5-dinitrobenzoate ester.[1] A greener alternative using 3,5-dinitrobenzoic acid with microwave assistance has also been developed to minimize the use of hazardous reagents.[2][3]
Principle of the Method
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a nucleophilic acyl substitution reaction. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction is typically facilitated by a base like pyridine, which neutralizes the hydrochloric acid byproduct. The resulting 3,5-dinitrobenzoate esters are solid compounds with well-defined melting points, which can be used for identification.[4] For quantitative analysis, the strong UV absorbance of the dinitroaromatic ring allows for sensitive detection by HPLC with a UV detector. The derivatives are also amenable to analysis by GC.
References
Application Notes and Protocols: The Use of 3,5-Dinitrobenzoyl Chloride for the Characterization of Unknown Alcohols and Amines via Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The identification and characterization of unknown substances are fundamental tasks in chemical research and drug development. For unknown alcohols, phenols, and primary or secondary amines that are liquid or have low melting points, characterization can be challenging. A classic and reliable method for identifying these compounds is through derivatization to form solid, crystalline products with sharp, characteristic melting points.
3,5-Dinitrobenzoyl chloride is a highly effective reagent for this purpose. It readily reacts with alcohols and phenols to form 3,5-dinitrobenzoate (B1224709) esters, and with primary and secondary amines to form 3,5-dinitrobenzamide (B1662146) derivatives. The user's initial query mentioned methyl 3,5-dinitrobenzoate; it is important to clarify that this compound is the specific derivative formed from the reaction of 3,5-dinitrobenzoyl chloride with methanol. The reagent itself is the acid chloride.
Principle of the Method:
The introduction of the high-molecular-weight 3,5-dinitrobenzoyl group to an alcohol or amine typically results in a solid derivative that is easily purified by recrystallization. These derivatives have distinct melting points that are well-documented in the literature. By accurately measuring the melting point of the purified derivative, a researcher can compare it to known values to identify the original unknown compound.[1] This technique is particularly advantageous because derivatives of similar alcohols or amines often have significantly different melting points, allowing for clear differentiation.[1]
Key Advantages:
-
Solid Derivatives: Converts liquid or low-melting unknowns into solid, crystalline compounds.
-
Sharp Melting Points: The derivatives generally exhibit sharp melting points, which is a key indicator of purity.
-
High Molecular Weight: The added bulk of the dinitrobenzoyl group facilitates crystallization.
-
Extensive Data: A large body of literature exists documenting the melting points of these derivatives for a wide range of compounds.
Data Presentation: Melting Points of Derivatives
The following tables summarize the literature melting points for 3,5-dinitrobenzoate esters of common alcohols and 3,5-dinitrobenzamide derivatives of common amines.
Table 1: Melting Points of 3,5-Dinitrobenzoate Esters of Common Alcohols
| Alcohol Name | Derivative Melting Point (°C) |
| Methyl Alcohol (Methanol) | 107-109[2] |
| Ethyl Alcohol (Ethanol) | 92-94[3][4] |
| n-Propyl Alcohol | 73-75[3][4] |
| Isopropyl Alcohol | 121-122[3][4] |
| n-Butyl Alcohol | 62-64[3][4] |
| Isobutyl Alcohol | 86-88[3][4] |
| sec-Butyl Alcohol | 75-76[3][4] |
| n-Hexyl Alcohol | 58-61[3][4] |
| Cyclohexanol | 112-113[4] |
| Benzyl Alcohol | 106[3] |
| Allyl Alcohol | 48-50[3][4] |
Table 2: Melting Points of 3,5-Dinitrobenzamide Derivatives of Common Amines
| Amine Name | Derivative Melting Point (°C) |
| Aniline | 234 |
| Methylamine | 221 |
| Ethylamine | 174 |
| n-Propylamine | 151 |
| Isopropylamine | 154 |
| n-Butylamine | 127 |
| Diethylamine | 104 |
| Piperidine | 153 |
| Pyrrolidine | 165 |
Note: Data for Table 2 is compiled from standard organic chemistry reference texts. The search results focused more on alcohol derivatives.
Experimental Workflow
The overall process involves reacting the unknown compound with 3,5-dinitrobenzoyl chloride, isolating the crude product, purifying it through recrystallization, and finally, determining its melting point for comparison with literature values.
Caption: Workflow for identifying unknown alcohols/amines using 3,5-dinitrobenzoyl chloride.
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,5-Dinitrobenzoyl chloride is a lachrymator, corrosive, and moisture-sensitive.[3] Handle it with care and keep containers tightly sealed.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
This protocol is a generalized procedure adapted from established methods.[3][5][6]
Materials:
-
Unknown alcohol or phenol (B47542) (~1 mL)
-
3,5-Dinitrobenzoyl chloride (~1.5 g)
-
Pyridine (~0.5 mL, catalyst and acid scavenger)
-
Toluene (B28343) or dry ether (~10 mL, solvent)
-
5% Sodium Bicarbonate solution
-
Ethanol (for recrystallization)
-
Deionized water
-
Reaction tube or small round-bottom flask with condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry reaction tube, dissolve approximately 1.5 g of 3,5-dinitrobenzoyl chloride in 10 mL of toluene. Add about 1 mL of the unknown alcohol (or ~1 g if solid) to this solution.
-
Catalysis: Carefully add 2-3 drops of pyridine to the mixture. Pyridine acts as a catalyst and scavenges the HCl gas produced during the reaction.
-
Reaction: Gently heat the mixture under reflux for approximately 15-30 minutes. For more reactive primary alcohols, a shorter time may be sufficient. For less reactive secondary or tertiary alcohols, a longer reflux time or slightly higher temperature may be necessary.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with:
-
~15 mL of deionized water
-
~15 mL of 5% sodium bicarbonate solution (to remove unreacted acid chloride and 3,5-dinitrobenzoic acid)
-
~15 mL of deionized water
-
-
Precipitation: Collect the organic layer and evaporate the solvent (toluene) under reduced pressure or in a fume hood to obtain the crude solid ester. If the ester precipitates from the initial reaction mixture upon cooling, it can be collected by vacuum filtration.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent, typically an ethanol-water mixture.[6]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Final Steps: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water, and allow them to dry completely.
-
Analysis: Determine the melting point of the dry, purified 3,5-dinitrobenzoate ester and compare it with the literature values in Table 1. A mixed melting point determination with an authentic sample can be used for confirmation.[7]
The procedure for amines is similar to that for alcohols, resulting in the formation of a stable amide derivative.
Materials:
-
Same as for Protocol 1, with the unknown alcohol replaced by an unknown primary or secondary amine.
Procedure:
-
Reaction Setup: In a flask, dissolve approximately 1 mL of the unknown amine in 15 mL of a suitable solvent like toluene.
-
Reaction: Slowly add a solution of ~1.5 g of 3,5-dinitrobenzoyl chloride in 10 mL of toluene to the amine solution while stirring. The reaction is often exothermic.
-
Work-up: After the reaction subsides (usually 10-15 minutes), the work-up is similar to the alcohol protocol. Wash the reaction mixture with dilute acid (e.g., 5% HCl) to remove any unreacted amine, followed by a wash with 5% sodium bicarbonate solution to remove acidic impurities.
-
Purification and Analysis: Isolate the crude amide and recrystallize it from an appropriate solvent (ethanol or ethanol-water is common). Dry the purified crystals and determine their melting point for comparison with literature values (see Table 2).
References
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound 99 2702-58-1 [sigmaaldrich.com]
- 3. impa.usc.edu [impa.usc.edu]
- 4. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Determination of Melting Point Lab - My Life Science Career [mylifesciencecareer.com]
Application Notes and Protocols for Dinitrobenzoate Derivatization in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic performance of analytes that lack suitable physicochemical properties for direct analysis. Dinitrobenzoate derivatization, typically employing 3,5-dinitrobenzoyl chloride (DNBC), is a robust method for converting analytes containing hydroxyl and amino functional groups into derivatives with strong ultraviolet (UV) absorption. This makes it particularly useful for the analysis of alcohols, amines, amino acids, and short-chain fatty acids in complex biological and food matrices by High-Performance Liquid Chromatography (HPLC) and other analytical techniques. These application notes provide detailed protocols for sample preparation and dinitrobenzoate derivatization in various complex matrices, along with quantitative data and troubleshooting guidance.
Principle of Dinitrobenzoate Derivatization
Dinitrobenzoate derivatization involves the reaction of an alcohol or amine with 3,5-dinitrobenzoyl chloride in the presence of a catalyst, typically a base. The highly reactive acid chloride acylates the hydroxyl or amino group, forming a stable 3,5-dinitrobenzoyl ester or amide, respectively. The two nitro groups on the aromatic ring of the DNBC moiety act as a strong chromophore, significantly enhancing the molar absorptivity of the analyte in the UV region of the electromagnetic spectrum, typically around 254-260 nm. This allows for sensitive detection using a standard UV detector.
Applications in Complex Matrices
Dinitrobenzoate derivatization is applicable to a wide range of analytes and matrices, including:
-
Clinical and Biomedical Research: Quantification of amino acids, alcohols, and biogenic amines in plasma, serum, and urine for disease biomarker discovery and therapeutic drug monitoring.
-
Food and Beverage Analysis: Determination of biogenic amines in fermented foods and beverages as indicators of quality and safety.
-
Microbiome Research: Analysis of short-chain fatty acids in fecal samples to study gut microbiota metabolism and its impact on health.[1][2]
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines in Fermented Foods
This protocol is adapted for the analysis of biogenic amines in samples such as fermented cabbage juices, soy sauces, and fish sauces.[3][4]
1. Sample Preparation and Extraction:
- Homogenize liquid or semi-solid samples.
- Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.
- Add 10 mL of 0.1 M HCl.
- Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant. For solid samples, repeat the extraction step on the pellet and combine the supernatants.
- Filter the supernatant through a 0.45 µm syringe filter.
2. Derivatization Procedure:
- To 100 µL of the filtered extract, add 200 µL of 2 M NaOH, followed by 300 µL of a 10 mg/mL 3,5-dinitrobenzoyl chloride solution in acetonitrile.
- Vortex the mixture for 1 minute.
- Allow the reaction to proceed at room temperature for 30 minutes.
- Stop the reaction by adding 200 µL of 2 M HCl.
- Add 5 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction of the derivatives.
- Centrifuge at 3,000 x g for 5 minutes to separate the phases.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 500 µL of the mobile phase for HPLC analysis.
Protocol 2: Derivatization of Alcohols in Aqueous Solutions
This protocol provides a simplified procedure for the derivatization of alcohols at low concentrations in aqueous samples.[5][6][7]
1. Sample Preparation (Drying):
- To 1 mL of the aqueous sample in a glass vial, add approximately 200 mg of anhydrous sodium sulfate (B86663) or molecular sieves to remove water, which can hydrolyze the derivatizing reagent.[5][6]
- Allow the sample to stand for at least 30 minutes with occasional swirling.
2. Derivatization Procedure:
- Prepare a derivatizing solution of 10 mg/mL 3,5-dinitrobenzoyl chloride in pyridine.
- To the dried sample, add 500 µL of the derivatizing solution.
- Seal the vial and heat at 60 °C for 1 hour.
- Cool the vial to room temperature.
- Add 2 mL of 5% sodium bicarbonate solution to quench the excess reagent.
- Extract the dinitrobenzoate esters with 2 x 2 mL of hexane (B92381) or ethyl acetate.
- Combine the organic extracts and evaporate to dryness.
- Reconstitute the residue in a suitable volume of mobile phase for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for dinitrobenzoate derivatization methods from various studies.
| Analyte Class | Matrix | Analytical Method | Linearity (r²) | LOD | LOQ | Recovery (%) | Reference |
| Biogenic Amines | Fermented Foods | HPLC-UV | 0.965 - 0.996 | 124 - 864 µg/L | - | - | [3][4] |
| Aromatic Aldehydes | Water | LC-DAD | >0.99 | 120 - 200 ng/L | - | 93.6 - 99.5 | [8] |
| Dithiocarbamates | Foods and Soils | HPLC-DAD | >0.99 | 0.003 - 0.026 mg/kg | 0.011 - 0.105 mg/kg | 70.8 - 105.3 | [9] |
| Azo Dyes | Turmeric | HPLC-DAD | ≥0.9998 | 0.01 - 0.04 mg/kg | 0.04 - 0.12 mg/kg | 96.0 - 102.6 | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: General workflow for dinitrobenzoate derivatization.
Logical Relationships in Method Development
The selection of an appropriate sample preparation and derivatization strategy depends on the analyte and matrix.
Caption: Decision tree for method development.
Troubleshooting
Common issues in dinitrobenzoate derivatization and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | - Incomplete derivatization.[11] - Degradation of the derivatizing reagent. - Presence of water in the sample hydrolyzing the reagent.[5][6] - Incorrect reaction pH. | - Optimize reaction time, temperature, and reagent concentration. - Use fresh or properly stored DNBC. - Thoroughly dry the sample and solvents.[5][6] - Ensure the reaction medium is sufficiently basic. |
| Multiple Derivative Peaks for a Single Analyte | - Formation of side products. - Incomplete reaction leading to multiple derivatized forms (e.g., for polyfunctional analytes). | - Adjust reaction conditions to favor the desired product. - Use a higher excess of the derivatizing reagent to drive the reaction to completion. |
| High Background Noise | - Excess derivatizing reagent or by-products. - Matrix interference. | - Include a quenching step to remove excess DNBC. - Optimize the post-derivatization cleanup (LLE or SPE) to remove interferences. |
| Poor Reproducibility | - Inconsistent sample preparation. - Fluctuation in reaction conditions. - Instability of the derivatives. | - Standardize all sample handling and preparation steps. - Precisely control temperature and timing of the derivatization reaction. - Analyze samples promptly after derivatization or investigate derivative stability under different storage conditions. |
References
- 1. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 8. Improved solid-phase extraction/micellar procedure for the derivatization/preconcentration of benzaldehyde and methyl derivatives from water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Application Note and Protocol: Derivatization of Diols with 3,5-Dinitrobenzoyl Chloride for Enhanced Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of diols (glycols) often presents a challenge due to their poor spectroscopic properties, particularly their transparency to ultraviolet (UV) detection.[1] Chemical derivatization is a powerful technique employed to overcome this limitation by introducing a chromophoric tag onto the analyte molecule, thereby enhancing its detectability in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). The derivatization of alcohols and diols with 3,5-dinitrobenzoyl chloride is a widely used method for this purpose.[1][2] The resulting 3,5-dinitrobenzoate (B1224709) esters exhibit strong UV absorbance, allowing for sensitive detection. This application note provides a detailed protocol for the derivatization of diols with 3,5-dinitrobenzoyl chloride, along with relevant data and workflow visualizations.
While the derivatization is most commonly performed with the highly reactive 3,5-dinitrobenzoyl chloride, it is also theoretically possible to achieve this through a transesterification reaction with methyl 3,5-dinitrobenzoate, although this is generally a less direct and potentially less efficient method. The protocols provided herein focus on the well-established use of 3,5-dinitrobenzoyl chloride.
Applications
The primary application of this derivatization is to enable the sensitive quantification of diols in various matrices. This is particularly relevant in:
-
Pharmaceutical Development: For the analysis of drug molecules containing diol functionalities, their metabolites, or related impurities.
-
Polymer Chemistry: In the analysis of polyethylene (B3416737) glycols and other polyether diols.[1]
-
Environmental Analysis: For the detection and quantification of diols as environmental contaminants.
-
Food Science: For the analysis of sugars and other polyols.
The resulting 3,5-dinitrobenzoate derivatives are amenable to analysis by various techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Gas Chromatography (GC), where the derivatives of volatile diols can be analyzed.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS), where the dinitrobenzoyl group can aid in ionization and provides a characteristic fragment ion.[4]
Experimental Protocols
Two primary protocols are presented here: a conventional method using 3,5-dinitrobenzoyl chloride and a more modern, environmentally friendly microwave-assisted method.
Protocol 1: Conventional Derivatization of Diols with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from established methods for the derivatization of alcohols.[5][6] It involves the reaction of the diol with 3,5-dinitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Diol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Sample Preparation: Dissolve a known amount of the diol sample in a suitable volume of anhydrous acetonitrile. If the sample is in an aqueous solution, care must be taken to minimize water, as it can hydrolyze the derivatizing reagent.[1][7] A one-phase system using acetonitrile can be employed for aqueous samples.[1][7]
-
Reaction Setup: In a clean, dry reaction vial, add the diol solution.
-
Addition of Reagents: Add an excess of 3,5-dinitrobenzoyl chloride and a suitable amount of pyridine to the reaction vial. The pyridine acts as a catalyst and scavenges the HCl formed during the reaction.
-
Reaction: Cap the vial tightly and heat the mixture at a controlled temperature (e.g., 60-70 °C) for a specified time (typically 30-60 minutes). The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to quench the reaction and precipitate the crude product.
-
Extract the dinitrobenzoate derivative with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted 3,5-dinitrobenzoic acid) and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude derivative.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6]
-
Analysis: The purified derivative is then dissolved in a suitable solvent for analysis by HPLC, GC, or LC-MS.
Protocol 2: Microwave-Assisted Green Synthesis of Diol 3,5-Dinitrobenzoates
This method offers a faster, more energy-efficient, and environmentally benign alternative to the conventional protocol by avoiding the use of hazardous reagents like phosphorus pentachloride or thionyl chloride for the preparation of the acid chloride.[5][8] It involves the direct reaction of the diol with 3,5-dinitrobenzoic acid in the presence of a catalyst under microwave irradiation.
Materials:
-
Diol sample
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (catalyst) or an ionic liquid like (bmim)HSO4[6][9]
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine equimolar amounts of the diol and 3,5-dinitrobenzoic acid.
-
Catalyst Addition: Add a few drops of concentrated sulfuric acid or a small amount of an acidic ionic liquid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a short period (e.g., 3 minutes) at a controlled temperature (e.g., 70 °C).[9]
-
Work-up:
-
After irradiation, cool the reaction mixture.
-
Add ice-cold water to precipitate the 3,5-dinitrobenzoate derivative.
-
Filter the precipitate.
-
Wash the solid with saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
-
Purification: Recrystallize the pure derivative from ethanol.[9]
-
Analysis: The purified derivative is then prepared for analysis as described in Protocol 1.
Data Presentation
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 107.8 |
| Ethanol | 92.7 |
| n-Propanol | 73.0 |
| Isopropanol | 121-122 |
| n-Butanol | 62.5 |
| Isobutanol | 87-88 |
| n-Amyl alcohol | 46.4 |
| Isoamyl alcohol | 61-62 |
| n-Hexanol | 58.4 |
| Cyclohexanol | 112-113 |
| Benzyl alcohol | 106 |
Data sourced from multiple references, slight variations may exist.[10]
For analysis by LC-MS, the 3,5-dinitrobenzoate derivatives of diols are expected to show characteristic ions. In negative ion mode electrospray ionization (ESI-MS), a prominent fragment ion at m/z 211, corresponding to the 3,5-dinitrobenzoate moiety (C₇H₃N₂O₆), is typically observed.[4] Additionally, molecular ions ([M]⁻) and adducts such as [M+1]⁻, [M+17]⁻ (formate adduct), and [M+31]⁻ (methoxy adduct) may be detected.[4]
Mandatory Visualization
Caption: Workflow for the conventional derivatization of diols.
Caption: Workflow for the microwave-assisted derivatization of diols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
Application Note: Quantitative NMR Analysis Using Methyl 3,5-Dinitrobenzoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the purity and concentration of chemical substances.[1] Its primary advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each analyte. This application note provides a detailed protocol for the use of methyl 3,5-dinitrobenzoate (B1224709) as a certified reference material (CRM) for quantitative ¹H NMR analysis, particularly relevant in pharmaceutical quality control and drug development for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[2][3]
Methyl 3,5-dinitrobenzoate is an ideal internal standard for qNMR due to its chemical stability, high purity, and simple ¹H NMR spectrum with well-resolved signals that are unlikely to overlap with those of many common analytes. This CRM is traceable to primary materials from National Metrology Institutes (NMIs) such as NIST, ensuring metrological traceability of the measurement results.[4]
Experimental Protocols
This section details the methodology for performing a qNMR experiment using this compound as an internal standard. The overall process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[1]
Materials and Equipment
-
Analyte: The compound of interest for purity determination.
-
Internal Standard: this compound (TraceCERT® or equivalent certified reference material).[4]
-
Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, Chloroform-d, Methanol-d₄). The choice of solvent is critical to ensure signal separation.[5]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., ≥400 MHz) equipped with a cryogenically cooled probe for optimal sensitivity and resolution is recommended, especially for trace analysis.[6]
-
High-Precision Analytical Balance: For accurate weighing of the analyte and internal standard.
-
NMR Tubes: High-quality, 5 mm NMR tubes.
-
Volumetric Glassware and Pipettes: For accurate solvent handling.
-
Vortex Mixer and/or Sonicator: To ensure complete dissolution of the sample.
Experimental Workflow
Caption: General workflow for a qNMR experiment using an internal standard.
Detailed Protocol
-
Method Planning:
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and this compound are fully soluble.[5] Perform preliminary solubility tests.
-
Signal Selection: Acquire a preliminary ¹H NMR spectrum of the analyte and this compound separately in the chosen solvent to identify well-resolved signals for each compound that do not overlap. For this compound, the aromatic protons typically appear as distinct signals.
-
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of the analyte and a suitable amount of this compound into a clean, dry vial.[7] The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities. Record the weights to at least 0.01 mg.
-
Dissolution: Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent to the vial.
-
Mixing: Ensure complete dissolution by vortexing or sonicating the sample. A clear, homogeneous solution is essential for accurate results.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Instrument Setup: Tune and match the probe, and shim the magnetic field to achieve optimal resolution and lineshape.
-
Pulse Calibration: Accurately determine the 90° pulse width for the sample.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated for both the analyte and the internal standard. A conservative value of 60 seconds is often recommended for accurate quantification.[7]
-
Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[8]
-
Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure proper digitization of the signal.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
-
-
-
Data Processing and Purity Calculation:
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the S/N.[8] Perform a Fourier transform and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automated baseline correction to the entire spectrum.
-
Integration: Manually integrate the selected, well-resolved signals for both the analyte and this compound.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula[8]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
Ianalyte and Istd are the integral values of the signals for the analyte and the standard, respectively.
-
Nanalyte and Nstd are the number of protons giving rise to the respective signals.
-
MWanalyte and MWstd are the molecular weights of the analyte and the standard.
-
manalyte and mstd are the masses of the analyte and the standard.
-
Puritystd is the certified purity of the this compound standard.
-
-
Data Presentation
The quantitative results should be summarized in a clear and organized table to facilitate comparison and interpretation.
Table 1: Example of Quantitative Data for Purity Assessment of Analyte X
| Parameter | Value |
| Analyte Information | |
| Analyte Name | Analyte X |
| Analyte Mass (manalyte) | 15.25 mg |
| Analyte Molecular Weight (MWanalyte) | 180.16 g/mol |
| Analyte Signal Integral (Ianalyte) | 2.50 |
| Number of Protons (Nanalyte) | 1 |
| Internal Standard Information | |
| Standard Name | This compound |
| Standard Mass (mstd) | 10.50 mg |
| Standard Molecular Weight (MWstd) | 226.14 g/mol |
| Standard Signal Integral (Istd) | 1.00 |
| Number of Protons (Nstd) | 1 |
| Certified Purity of Standard (Puritystd) | 99.8% |
| Calculated Purity | |
| Purity of Analyte X | 98.5% |
Mandatory Visualizations
Logical Relationship in Purity Determination
Caption: Logical relationship for purity determination using an internal standard.
Conclusion
The use of this compound as a certified reference material provides a reliable and accurate method for the quantitative analysis of organic compounds by ¹H NMR spectroscopy. The protocol outlined in this application note, when followed meticulously, enables researchers, scientists, and drug development professionals to confidently determine the purity of their compounds with a high degree of precision and metrological traceability. The robustness of the qNMR technique, coupled with a well-characterized internal standard, makes it an indispensable tool in the pharmaceutical industry for quality control and regulatory compliance.[2]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. TraceCERT this compound Standard for quantitative NMR, MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. britiscientific.com [britiscientific.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
incomplete derivatization of hindered alcohols with methyl 3,5-dinitrobenzoate
Technical Support Center: Derivatization of Hindered Alcohols
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the derivatization of sterically hindered alcohols. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3,5-dinitrobenzoate (B1224709) esters.
The derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters is a classic and reliable method for their identification and characterization. The resulting crystalline solids typically have sharp, well-defined melting points. However, the reactivity of alcohols in this esterification reaction is highly dependent on steric hindrance, following the general trend: primary > secondary > tertiary. Consequently, secondary and especially tertiary (hindered) alcohols often result in incomplete reactions and low yields.[1][2]
Frequently Asked Questions (FAQs)
Q1: My derivatization of a hindered (secondary or tertiary) alcohol is incomplete, leading to a low product yield. What are the common causes?
A1: Incomplete derivatization of hindered alcohols is a frequent issue stemming from several factors:
-
Steric Hindrance: This is the primary obstacle. The bulky nature of both the hindered alcohol and the 3,5-dinitrobenzoyl group makes it physically difficult for the reactive centers to approach each other, slowing down the reaction rate and lowering the final conversion.[3][4]
-
Reagent Purity and Moisture: 3,5-dinitrobenzoyl chloride is highly sensitive to moisture.[5] Any water present in the glassware, solvent, or the alcohol itself will hydrolyze the reagent to the unreactive 3,5-dinitrobenzoic acid, reducing the effective concentration of your derivatizing agent. Always use freshly opened or properly stored reagent and thoroughly dry all solvents and glassware.
-
Suboptimal Reaction Conditions: The reaction often requires heat to overcome the activation energy, particularly for hindered substrates.[5] However, excessive temperatures can cause decomposition. A proper balance of reaction time and temperature is critical.
-
Inadequate Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct.[6] This acid can inhibit the reaction. The inclusion of a base like pyridine (B92270) is crucial to neutralize the HCl as it forms, driving the reaction to completion.[7]
Q2: I'm observing a white precipitate in my reaction that is not my product. What could it be?
A2: The most common unexpected precipitate is 3,5-dinitrobenzoic acid. This occurs when the 3,5-dinitrobenzoyl chloride reagent reacts with trace amounts of water in your reaction setup instead of your alcohol.[5] You can confirm its identity by checking its melting point (~205°C). To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and consider storing your alcohol over molecular sieves prior to the reaction.
Q3: The reaction with my tertiary alcohol is not working at all. Are there alternative derivatization strategies?
A3: Yes, when standard esterification fails for highly hindered alcohols, other methods can be employed:
-
Alternative Acylating Agents: While 3,5-dinitrobenzoyl chloride is standard, other derivatizing agents might be considered depending on the analytical goal. For example, reagents for HPLC or GC analysis are designed for high sensitivity.
-
Different Coupling Chemistry: For particularly stubborn esterifications, stronger coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), can be effective.[3]
-
Alternative Analytical Methods: If the goal is simply identification, spectroscopic methods (NMR, IR, MS) may be more suitable for characterizing challenging alcohols without the need for derivatization.
Q4: How can I optimize the reaction to maximize the yield for a secondary alcohol?
A4: To improve yields for secondary alcohols, which are sluggish but reactive, consider the following checklist:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., pyridine, chloroform) and glassware meticulously.[5]
-
Use a Catalyst/Base: Always use pyridine or quinoline. It acts as both a nucleophilic catalyst and an essential acid scavenger.[7][8]
-
Increase Reaction Time and/or Temperature: Hindered alcohols require more forcing conditions. Try increasing the reaction time to several hours or overnight at room temperature, or gently heat the reaction on a water bath.[5][8]
-
Use a Molar Excess of Reagent: A slight excess (1.1-1.2 equivalents) of 3,5-dinitrobenzoyl chloride can help drive the reaction to completion.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common issues during the derivatization of hindered alcohols.
Diagram 1: Troubleshooting Workflow for Incomplete Derivatization
Caption: A flowchart to diagnose and resolve low yields in the derivatization of hindered alcohols.
Quantitative Data Summary
For successful derivatization, reaction conditions must be tailored to the alcohol's structure. The following table provides recommended starting points.
Table 1: Recommended Reaction Conditions for 3,5-Dinitrobenzoate Ester Synthesis
| Alcohol Type | Steric Hindrance | Recommended Temperature | Recommended Time | Key Considerations |
|---|---|---|---|---|
| Primary | Low | Room Temperature to 50°C | 10-30 minutes | Reaction is typically fast and high-yielding. |
| Secondary | Medium | 50°C to 70°C (Water Bath) | 1-4 hours | Requires heating and longer reaction times. Yields are generally good but lower than for primary alcohols.[1][2] |
| Tertiary | High | 70°C to Reflux | 4-24 hours | Often results in very low to no yield of the ester.[6][8] Dehydration of the alcohol can become a significant side reaction at higher temperatures.[4] |
Table 2: Melting Points of Common Alcohol 3,5-Dinitrobenzoate Derivatives
| Parent Alcohol | Derivative Melting Point (°C) |
|---|---|
| Methanol | 109-110 |
| Ethanol (B145695) | 93-94[8] |
| n-Propanol | 74-75[8] |
| Isopropanol (sec-Propyl) | 121-122[8] |
| n-Butanol | 63-64[2] |
| Isobutanol | 87-88[8] |
| sec-Butanol | 75-76[5] |
| tert-Butanol | 142 |
| Cyclohexanol | 112-113[8] |
| Benzyl Alcohol | 113-114 |
| tert-Amyl Alcohol | 117-118[8] |
Experimental Protocols
Note: 3,5-dinitrobenzoyl chloride is a lachrymator and is moisture-sensitive. Pyridine is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Standard Derivatization of a Hindered Alcohol (Pyridine Method)
This is the most reliable method for secondary alcohols.
Diagram 2: Standard Experimental Workflow
Caption: Step-by-step workflow for the derivatization of alcohols using the pyridine method.
Methodology:
-
Preparation: In a dry round-bottom flask, dissolve approximately 0.5 g of the hindered alcohol in 5 mL of anhydrous pyridine.
-
Reagent Addition: To this solution, add approximately 1.0 g (~1.2 equivalents) of 3,5-dinitrobenzoyl chloride in small portions while stirring. An exothermic reaction may occur.
-
Reaction: After the addition is complete, heat the mixture in a water bath at 60-70°C for 1-2 hours (for secondary alcohols). Tertiary alcohols may require longer times or fail to react.[5][8]
-
Workup and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 5% hydrochloric acid. This will neutralize the pyridine and precipitate the crude ester.
-
Washing: Filter the solid product using a Büchner funnel. Wash the solid first with 10 mL of 5% sodium bicarbonate solution (to remove any unreacted 3,5-dinitrobenzoic acid), followed by several washes with cold water.[1][6]
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure crystalline derivative.
-
Analysis: Dry the crystals and determine their melting point.
Protocol 2: Microwave-Assisted Derivatization (Direct Method)
This "green" method avoids using thionyl chloride or phosphorus pentachloride to generate the acid chloride in situ. Note: This method is reported to work well for primary alcohols but gives poor yields for secondary and tertiary alcohols.[1][2]
Methodology:
-
Preparation: In a microwave reaction vessel, combine 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.
-
Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture in a scientific microwave reactor for 2-5 minutes at 70°C.[1][6]
-
Isolation: Pour the hot mixture into a beaker of ice-cold water to precipitate the ester.
-
Washing and Purification: Filter the solid and wash thoroughly with an aqueous sodium bicarbonate solution, followed by water. Recrystallize from ethanol to purify.[6][9]
References
- 1. hansshodhsudha.com [hansshodhsudha.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. impa.usc.edu [impa.usc.edu]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. impa.usc.edu [impa.usc.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Derivatization with 3,5-Dinitrobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyl 3,5-dinitrobenzoate (B1224709) in derivatization reactions. This guide focuses on addressing the common issue of ester hydrolysis during these procedures.
Troubleshooting Guide
Unwanted hydrolysis of methyl 3,5-dinitrobenzoate to 3,5-dinitrobenzoic acid is a primary concern during derivatization, as it can lead to inaccurate quantification and purification challenges. The following guide addresses common issues and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of the derivatizing reagent: 3,5-Dinitrobenzoyl chloride is sensitive to moisture, leading to its hydrolysis and unavailability for the reaction.[1][2] | Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction.[2] Consider adding a molecular sieve to the reaction mixture to scavenge any residual water.[1] |
| Incomplete reaction: Reaction time or temperature may be insufficient for the complete derivatization of the target alcohol. | Optimize reaction conditions by performing a time-course study or incrementally increasing the reaction temperature. For many primary alcohols, gentle heating for 5-10 minutes is sufficient.[3] | |
| Poor quality of derivatizing reagent: The 3,5-dinitrobenzoyl chloride may have degraded over time. | Use a fresh batch of high-purity 3,5-dinitrobenzoyl chloride. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of 3,5-dinitrobenzoic acid: This is a direct result of the hydrolysis of the this compound derivative. | Follow the recommendations to prevent hydrolysis. If hydrolysis is unavoidable, adjust the purification method (e.g., washing with a mild base like sodium bicarbonate solution) to remove the acidic byproduct.[4][5] |
| Side reactions: For certain alcohols, such as benzyl (B1604629) and furfuryl alcohols, side reactions like dehydration can occur, especially in the presence of acid catalysts, leading to a charred mass.[4] | For sensitive alcohols, consider milder reaction conditions or a different derivatization strategy. | |
| Inconsistent or Non-Reproducible Results | Variability in moisture content: Inconsistent levels of water in the reaction environment will lead to varying degrees of hydrolysis. | Standardize the procedure for drying glassware and solvents to ensure consistent reaction conditions. |
| Matrix effects: Components in the sample matrix may interfere with the derivatization reaction. | Perform a sample cleanup or extraction prior to derivatization to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during my derivatization reaction?
A1: The primary cause of hydrolysis is the presence of water in the reaction environment. 3,5-Dinitrobenzoyl chloride, the precursor to the methyl ester, and the resulting ester itself can react with water, especially under non-neutral pH conditions, to form 3,5-dinitrobenzoic acid.[1][2]
Q2: How can I detect the presence of the hydrolysis product, 3,5-dinitrobenzoic acid, in my sample?
A2: The hydrolysis can be monitored using various analytical techniques. UV-Vis and 1H NMR spectroscopy can be employed to track the reaction and identify both the desired derivative and the hydrolysis product.[6][7] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also highly effective for separating and quantifying this compound and 3,5-dinitrobenzoic acid.
Q3: Are there alternative, "greener" methods for this derivatization that might reduce hydrolysis?
A3: Yes, a microwave-assisted synthesis using 3,5-dinitrobenzoic acid directly with the alcohol in the presence of a few drops of concentrated sulfuric acid has been reported.[4] This method can be faster and avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride which are often used to prepare 3,5-dinitrobenzoyl chloride.[4][5]
Q4: What is the effect of solvent on the hydrolysis of this compound?
Q5: Can I quantify the extent of hydrolysis?
A5: Yes, by using a calibrated analytical method such as HPLC or GC-MS, you can determine the concentration of both the desired this compound derivative and the 3,5-dinitrobenzoic acid byproduct. This allows for the calculation of the percentage of hydrolysis that has occurred.
Quantitative Data
The rate of hydrolysis of dinitrobenzoate esters is influenced by factors such as pH, temperature, and the specific substituents on the benzene (B151609) ring. While extensive kinetic data for this compound is not available in the provided search results, the following table presents a pseudo-first-order rate constant for the neutral hydrolysis of a structurally similar compound, 3,5-dinitro-4-cyano methyl benzoate (B1203000), to provide a quantitative perspective.
| Compound | Temperature (°C) | Condition | Pseudo First-Order Rate Constant (s⁻¹) |
| 3,5-dinitro-4-cyano methyl benzoate | 22.5 | Neutral Hydrolysis | 7.1 x 10⁻⁵[8] |
Experimental Protocols
Conventional Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from standard laboratory procedures for the characterization of alcohols.[4][5]
Materials:
-
3,5-dinitrobenzoyl chloride
-
Alcohol to be derivatized
-
Anhydrous solvent (e.g., acetonitrile)
-
Molecular sieves (optional)
-
Sodium bicarbonate solution
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
-
Dry glassware (reaction vial, condenser, etc.)
Procedure:
-
In a dry reaction vial, dissolve a small amount of the alcohol in a minimal amount of anhydrous solvent.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution. If concerned about moisture, add a few molecular sieves.
-
Gently heat the mixture under reflux for 5-10 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash it with a small amount of cold water.
-
To remove any unreacted 3,5-dinitrobenzoyl chloride and the hydrolysis product (3,5-dinitrobenzoic acid), wash the precipitate with a dilute sodium bicarbonate solution until effervescence ceases.
-
Wash the precipitate again with cold water to remove any remaining sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-dinitrobenzoate derivative.
Analytical Method: GC-MS for Detection of this compound and 3,5-Dinitrobenzoic Acid
The following is a general GC-MS method that can be adapted for the analysis of this compound and its hydrolysis product. For the analysis of the non-volatile 3,5-dinitrobenzoic acid, a prior derivatization step (e.g., silylation) would be necessary.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-400 amu |
| Characteristic m/z ions for this compound | 226 (M+), 195, 165, 135, 105, 75[9] |
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for alcohol derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. (c)ii The neutral hydrolysis of 3,5-dinitro-4-cyano methyl benzoate has a.. [askfilo.com]
- 9. This compound | C8H6N2O6 | CID 222067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3,5-Dinitrobenzoate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude methyl 3,5-dinitrobenzoate (B1224709) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure methyl 3,5-dinitrobenzoate?
Pure this compound should be a white to off-white or pale yellow crystalline powder.[1] The literature melting point is typically in the range of 107-109 °C.[1][2][3] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
Methanol (B129727) and ethanol (B145695) are commonly recommended and effective solvents for the recrystallization of this compound and related compounds.[4] The compound is known to be soluble in chloroform (B151607) and methanol.[1] A good recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q3: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis (e.g., methyl benzoate), regioisomers (like methyl 2,5-dinitrobenzoate or methyl 3,4-dinitrobenzoate), and byproducts from side reactions. If the synthesis involves the nitration of methyl benzoate, residual acids may also be present if not properly neutralized and washed.
Q4: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Concentration: If too much solvent was used, you may need to evaporate some of it to achieve a supersaturated solution upon cooling.
-
Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling. 2. Premature crystallization: The compound crystallized out during hot filtration. 3. Incomplete initial dissolution: Not all of the desired compound was dissolved in the hot solvent. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Add a small amount of extra hot solvent before filtering to keep the compound in solution. 3. Add more hot solvent in small portions until all the desired solid is dissolved. |
| Oiling Out (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Add more solvent to lower the saturation point and allow the solution to cool more slowly. 2. Insulate the flask to slow down the cooling rate. 3. Consider a pre-purification step like washing with a suitable solvent to remove some impurities before recrystallization. |
| Colored Crystals | 1. Presence of colored impurities. 2. Decomposition of the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Avoid prolonged heating at high temperatures. |
| Crystals are small and powdery | 1. The solution cooled too quickly. 2. Agitation during cooling. | 1. Allow the solution to cool slowly and undisturbed on a benchtop before moving it to an ice bath. 2. Avoid moving or stirring the flask while the crystals are forming. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound using a single solvent recrystallization method with methanol.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it. Quickly filter the hot solution to remove the charcoal and any other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. britiscientific.com [britiscientific.com]
- 2. This compound | 2702-58-1 [chemicalbook.com]
- 3. This compound 99 2702-58-1 [sigmaaldrich.com]
- 4. organic chemistry - Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Methyl 3,5-Dinitrobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3,5-dinitrobenzoate (B1224709).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of methyl 3,5-dinitrobenzoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Dinitration: Reaction conditions (temperature, time) were insufficient for the second nitration to occur, resulting in the mono-nitrated product, methyl 3-nitrobenzoate, as the major component. | - Increase the reaction temperature and/or prolong the reaction time. Ensure the temperature is carefully controlled, as excessively high temperatures can lead to other side reactions.[1] - Use a stronger nitrating mixture, such as fuming nitric acid and fuming sulfuric acid.[2][3] |
| Hydrolysis of the Ester: The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the methyl ester to 3,5-dinitrobenzoic acid. | - Use anhydrous reagents and glassware. - During workup, avoid prolonged contact with aqueous solutions, especially if they are basic. If a neutralization step is required, perform it at low temperatures and work quickly. | |
| Product is a Gel or Oily Substance Instead of Crystals | Hydrolysis of the Ester: The formation of a gel-like substance can be due to the presence of the carboxylic acid byproduct, 3,5-dinitrobenzoic acid, which can interfere with crystallization.[4] | - To isolate the desired this compound, you can try to dissolve the product mixture in a suitable organic solvent and wash with a cold, dilute sodium bicarbonate solution to remove the acidic byproduct.[4] The desired product should remain in the organic layer. - Ensure the reaction is anhydrous to prevent hydrolysis from occurring in the first place. |
| Presence of Multiple Spots on TLC Analysis | Incomplete Nitration: The presence of a spot corresponding to methyl 3-nitrobenzoate indicates incomplete dinitration. A spot corresponding to the starting material, methyl benzoate (B1203000), may also be present. | - Optimize reaction conditions as described for "Low Yield." - Purify the crude product via recrystallization, typically from an ethanol/water mixture, to isolate the desired dinitrated product.[5] |
| Formation of Isomers: Small amounts of ortho- and para-nitrated isomers may be formed as minor byproducts. | - Recrystallization is usually effective in removing these isomers. | |
| Reaction is Too Exothermic and Uncontrolled | Rapid Addition of Nitrating Mixture: Adding the nitrating mixture too quickly can cause a dangerous and uncontrolled exotherm, leading to the formation of byproducts and potential safety hazards.[1][6] | - Add the nitrating mixture dropwise and slowly while carefully monitoring the internal temperature of the reaction.[1] - Ensure the reaction flask is adequately cooled in an ice bath throughout the addition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is methyl 3-nitrobenzoate, the mono-nitrated intermediate.[1] Its formation is favored when the reaction conditions are not sufficiently forcing (e.g., lower temperature, shorter reaction time) to achieve dinitration.
Q2: My product has a lower melting point than expected. What could be the reason?
A2: A depressed melting point is indicative of an impure product. The most likely impurities are unreacted methyl 3-nitrobenzoate or the starting material, methyl benzoate. Recrystallization should be performed to purify the product.
Q3: Can I use a different alcohol for the esterification step to produce other alkyl 3,5-dinitrobenzoates?
A3: Yes, it is possible to use other alcohols. However, the reaction conditions for the initial dinitration of the corresponding benzoic acid may need to be optimized. Alternatively, 3,5-dinitrobenzoyl chloride can be reacted with the desired alcohol.
Q4: Why is it crucial to add the nitrating mixture slowly and at a low temperature?
A4: The nitration of aromatic compounds is a highly exothermic reaction.[1] Slow, controlled addition of the nitrating mixture at a low temperature is essential for several reasons:
-
Safety: To prevent the reaction from becoming uncontrollably violent.
-
Selectivity: To minimize the formation of unwanted ortho- and para-isomers.[1]
-
Preventing Degradation: To avoid decomposition of the starting material and product at high temperatures.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 107-109 °C) indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can be used to confirm the structure of the molecule.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl benzoate to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the temperature below 10-15 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time or gently heat to ensure dinitration. The exact time and temperature will depend on the desired yield and purity.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
The solid crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.[5]
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.[5]
-
Dry the purified crystals and determine the melting point and yield.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. aiinmr.com [aiinmr.com]
optimizing reaction conditions for dinitrobenzoate ester formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dinitrobenzoate ester formation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing dinitrobenzoate esters?
A1: Dinitrobenzoate esters are typically synthesized via two main routes: the conventional method and a microwave-assisted method.
-
Conventional Method: This approach involves the acylation of an alcohol or phenol (B47542) with 3,5-dinitrobenzoyl chloride. The 3,5-dinitrobenzoyl chloride is often prepared in situ or beforehand by reacting 3,5-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1][2]. The subsequent esterification is commonly carried out in the presence of a base like pyridine (B92270), which acts as a catalyst and scavenges the HCl byproduct[1][3].
-
Microwave-Assisted Method: This "green" chemistry approach involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a few drops of concentrated sulfuric acid under microwave irradiation[2][4]. This method is significantly faster and avoids the use of hazardous chlorinating agents[2][4].
Q2: Why is my 3,5-dinitrobenzoyl chloride reagent not working effectively?
A2: 3,5-dinitrobenzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it back to 3,5-dinitrobenzoic acid and HCl[5]. If the reagent has been stored for a prolonged period or exposed to humid conditions, its purity may be compromised, leading to poor reaction yields. It is recommended to use freshly prepared or properly stored 3,5-dinitrobenzoyl chloride and to handle it in a dry environment[6].
Q3: What is the role of pyridine in the conventional synthesis method?
A3: Pyridine serves a dual purpose in the esterification reaction with 3,5-dinitrobenzoyl chloride. Firstly, it acts as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylpyridinium ion intermediate. Secondly, it functions as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction[3][6]. This prevents the HCl from protonating the alcohol, which would render it non-nucleophilic, and from promoting side reactions.
Q4: Can I use other bases instead of pyridine?
A4: While pyridine is commonly used, other non-nucleophilic tertiary amines or hindered bases can also be employed. For the acylation of tertiary alcohols, which are prone to elimination reactions at elevated temperatures, a milder approach using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst under gentle conditions has been described[5].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive 3,5-dinitrobenzoyl chloride due to hydrolysis.[5]2. Incomplete reaction.3. For tertiary alcohols, decomposition of the ester via E2 elimination at high temperatures.[5]4. The direct reaction between 3,5-dinitrobenzoic acid and the alcohol is slow and reversible without a catalyst.[2][4] | 1. Use freshly prepared or purified 3,5-dinitrobenzoyl chloride.2. Increase reaction time or temperature (for primary/secondary alcohols). Consider using a catalyst like DMAP.3. For tertiary alcohols, use milder reaction conditions and a catalyst like 4-dimethylaminopyridine (DMAP).[5] An alternative is to use an acylating medium of 3,5-dinitrobenzoic acid and p-toluenesulfonyl chloride in pyridine.[5]4. For the direct reaction, add a catalytic amount of strong acid (e.g., conc. H₂SO₄) and consider using microwave irradiation to drive the reaction to completion.[2][4] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts.[7]2. The product may have a low melting point or be a liquid at room temperature. | 1. Purify the crude product by recrystallization. Common solvents include ethanol (B145695) or ethanol-water mixtures.[5] Washing the crude product with aqueous sodium bicarbonate can remove unreacted 3,5-dinitrobenzoic acid.[2]2. If the product is an oil, try dissolving it in a minimal amount of a suitable hot solvent and then cooling it slowly, perhaps with scratching the inside of the flask to induce crystallization. If that fails, purification by column chromatography may be necessary. |
| Charred or Dark-Colored Product (especially in microwave synthesis) | Dehydration of the alcohol, particularly for sensitive alcohols like benzyl (B1604629) and furfuryl alcohols, in the presence of concentrated sulfuric acid.[2][4] | Reduce the amount of sulfuric acid, lower the microwave power or temperature, or decrease the irradiation time. Alternatively, for these sensitive alcohols, the conventional method using 3,5-dinitrobenzoyl chloride may be more suitable. |
| Difficulty in Esterifying Secondary or Tertiary Alcohols | Steric hindrance around the hydroxyl group slows down the reaction rate. Tertiary alcohols are also prone to elimination side reactions.[2][5] | For secondary alcohols, longer reaction times or higher temperatures may be necessary. The microwave-assisted method has shown some success, though yields may be lower than for primary alcohols.[8] For tertiary alcohols, specialized, milder conditions are often required, such as using DMAP as a catalyst or the p-toluenesulfonyl chloride method.[5] |
Experimental Protocols
Protocol 1: Conventional Synthesis using 3,5-Dinitrobenzoyl Chloride
This protocol is suitable for primary and secondary alcohols.
Materials:
-
Alcohol (1 mmol)
-
3,5-Dinitrobenzoyl chloride (1.1 mmol)
-
Dry pyridine (2-3 mL)
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1 mmol) in dry pyridine (2-3 mL).
-
Slowly add 3,5-dinitrobenzoyl chloride (1.1 mmol) to the solution while stirring. The reaction may be exothermic.
-
After the initial reaction subsides, warm the mixture on a water bath at 50-60°C for 15-30 minutes (or let it stand at room temperature for a longer period).
-
Pour the reaction mixture into cold water (20-30 mL) to precipitate the crude ester.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Wash the crude product with 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by another wash with cold water.
-
Recrystallize the purified ester from ethanol or an ethanol-water mixture to obtain the pure product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a "green" and rapid method, particularly effective for primary alcohols.[2][4]
Materials:
-
3,5-Dinitrobenzoic acid (1 g)
-
Alcohol (1 mL)
-
Concentrated sulfuric acid (1-2 drops)
-
Ice-cold water
-
Aqueous sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask suitable for microwave synthesis, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.
-
Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.[4]
-
Pour the reaction mixture into ice-cold water to precipitate the dinitrobenzoate ester.
-
Filter the precipitate and wash it with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[4]
-
Finally, recrystallize the solid ester from ethanol to afford the pure derivative.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Different Alcohols
| Alcohol Type | Method | Reagents | Typical Conditions | Average Yield | Reference(s) |
| Primary | Conventional | 3,5-Dinitrobenzoyl chloride, Pyridine | Room temp. to 60°C | Good to Excellent | [3] |
| Primary | Microwave | 3,5-Dinitrobenzoic acid, H₂SO₄ | 70°C, 2-5 min | Good | [2][4] |
| Secondary | Conventional | 3,5-Dinitrobenzoyl chloride, Pyridine | Elevated temp., longer time | Fair to Good | [3] |
| Secondary | Microwave | 3,5-Dinitrobenzoic acid, H₂SO₄ | 70°C, 2-5 min | Poor to Fair | [2][4] |
| Tertiary | Conventional | 3,5-Dinitrobenzoyl chloride, DMAP | Mild conditions | Fair | [5] |
| Tertiary | In situ anhydride | 3,5-Dinitrobenzoic acid, p-TsCl, Pyridine | 0°C, 10 min | 58% (crude) | [5] |
Visualizations
Caption: General experimental workflows for dinitrobenzoate ester synthesis.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 6. impa.usc.edu [impa.usc.edu]
- 7. brainly.com [brainly.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
Technical Support Center: Purification of Products from 3,5-Dinitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3,5-dinitrobenzoic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My product is sensitive to acidic conditions. How can I remove 3,5-dinitrobenzoic acid without damaging my compound?
A1: For acid-sensitive products, avoiding strong acidic washes is crucial. Instead of using a strong base to extract the 3,5-dinitrobenzoic acid, which would then require a strong acid to neutralize, consider the following:
-
Mild Basic Extraction: Use a weak aqueous base such as sodium bicarbonate (NaHCO₃) solution for the extraction. 3,5-Dinitrobenzoic acid is a relatively strong acid (pKa ≈ 2.82) and will be deprotonated by the bicarbonate solution to form the water-soluble sodium 3,5-dinitrobenzoate, which will partition into the aqueous layer.[1][2] Your acid-sensitive product will likely remain in the organic phase.
-
Column Chromatography: If your product is stable on silica (B1680970) gel, column chromatography is an excellent method for separation. 3,5-Dinitrobenzoic acid is a polar compound and will adhere strongly to the silica gel. Eluting with a non-polar to moderately polar solvent system will allow your less polar product to pass through the column first, leaving the acid behind.
Q2: I performed a basic wash to remove the 3,5-dinitrobenzoic acid, but I'm seeing poor separation or emulsion formation. What can I do?
A2: Poor separation and emulsion formation are common issues in liquid-liquid extractions. Here are some troubleshooting steps:
-
Improve Separation:
-
Brine Wash: After the basic wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in it and promoting better separation of the layers.
-
"Salting Out": Adding a salt to the aqueous layer can help break emulsions by increasing the density and polarity of the aqueous phase.[3]
-
-
Break Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period.
-
Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.
-
Addition of Brine: As mentioned, adding brine can help break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break up the emulsion.
-
Q3: I tried recrystallizing my product, but the 3,5-dinitrobenzoic acid co-crystallizes with it. How can I improve the purification?
A3: Co-crystallization occurs when the impurity and the product have similar solubilities in the chosen solvent system. To overcome this:
-
Solvent Selection: The key is to find a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while the 3,5-dinitrobenzoic acid remains soluble at low temperatures.[4] Refer to the solubility data table below to select a solvent where the solubility of 3,5-dinitrobenzoic acid is high even at lower temperatures.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent (in which both the product and impurity are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which your product is less soluble) until the solution becomes slightly cloudy. Upon cooling, your product should crystallize out, leaving the 3,5-dinitrobenzoic acid in the solvent mixture.
Q4: How can I confirm that all the 3,5-dinitrobenzoic acid has been removed?
A4: Several analytical techniques can be used to assess the purity of your product:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot your purified product, the crude mixture, and a standard of 3,5-dinitrobenzoic acid on a TLC plate. Develop the plate with an appropriate solvent system. The absence of a spot corresponding to the 3,5-dinitrobenzoic acid standard in the lane of your purified product indicates its removal.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method. Develop a method that resolves your product from 3,5-dinitrobenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of characteristic peaks of 3,5-dinitrobenzoic acid in your product's spectrum.
Quantitative Data Summary
The solubility of 3,5-dinitrobenzoic acid in various solvents is a critical parameter for designing effective purification strategies, particularly for recrystallization. The following table summarizes the mole fraction solubility (x₁) of 3,5-dinitrobenzoic acid in several common organic solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 283.15 | 105.70 |
| 293.15 | 148.90 | |
| 303.15 | 204.90 | |
| 313.15 | 276.50 | |
| 323.15 | 368.10 | |
| Ethanol | 283.15 | 88.21 |
| 293.15 | 123.90 | |
| 303.15 | 170.90 | |
| 313.15 | 231.80 | |
| 323.15 | 310.80 | |
| Ethyl Acetate | 283.15 | 60.15 |
| 293.15 | 86.82 | |
| 303.15 | 122.20 | |
| 313.15 | 168.90 | |
| 323.15 | 231.50 | |
| Acetonitrile | 283.15 | 78.43 |
| 293.15 | 111.80 | |
| 303.15 | 155.60 | |
| 313.15 | 213.10 | |
| 323.15 | 288.60 | |
| n-Propanol | 283.15 | 69.54 |
| 293.15 | 97.43 | |
| 303.15 | 134.10 | |
| 313.15 | 182.20 | |
| 323.15 | 244.50 | |
| Isopropanol | 283.15 | 58.91 |
| 293.15 | 82.52 | |
| 303.15 | 113.80 | |
| 313.15 | 154.50 | |
| 323.15 | 207.90 | |
| n-Butanol | 283.15 | 58.12 |
| 293.15 | 80.84 | |
| 303.15 | 110.90 | |
| 313.15 | 150.20 | |
| 323.15 | 201.20 | |
| 2-Butanol | 283.15 | 49.33 |
| 293.15 | 68.42 | |
| 303.15 | 93.71 | |
| 313.15 | 126.80 | |
| 323.15 | 169.50 | |
| Isobutanol | 283.15 | 48.71 |
| 293.15 | 67.43 | |
| 303.15 | 92.21 | |
| 313.15 | 124.40 | |
| 323.15 | 166.10 | |
| n-Pentanol | 283.15 | 49.82 |
| 293.15 | 68.61 | |
| 303.15 | 93.34 | |
| 313.15 | 125.80 | |
| 323.15 | 167.60 | |
| Methyl Acetate | 283.15 | 50.11 |
| 293.15 | 72.33 | |
| 303.15 | 102.10 | |
| 313.15 | 141.20 | |
| 323.15 | 193.00 | |
| n-Propyl Acetate | 283.15 | 43.15 |
| 293.15 | 62.91 | |
| 303.15 | 89.83 | |
| 313.15 | 125.80 | |
| 323.15 | 174.10 | |
| n-Butyl Acetate | 283.15 | 37.89 |
| 293.15 | 55.61 | |
| 303.15 | 79.72 | |
| 313.15 | 111.90 | |
| 323.15 | 155.10 |
Data sourced from a study on the solubility of 3,5-dinitrobenzoic acid in 13 pure solvents.[5]
Experimental Protocols
Protocol 1: Removal of 3,5-Dinitrobenzoic Acid by Liquid-Liquid Extraction
This protocol is suitable for the removal of 3,5-dinitrobenzoic acid from a neutral or basic organic product that is soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture containing the product and unreacted 3,5-dinitrobenzoic acid
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from carbon dioxide evolution. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a drop of water).
-
Drain: Drain the lower aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution (steps 3-6) one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtered organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating a less polar product from the more polar 3,5-dinitrobenzoic acid.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will show good separation between your product (higher Rf) and 3,5-dinitrobenzoic acid (lower Rf, likely close to the baseline).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Diagram 1: Workflow for Removal of 3,5-Dinitrobenzoic Acid via Extraction
Caption: Workflow for the removal of 3,5-dinitrobenzoic acid using liquid-liquid extraction.
Diagram 2: Decision Tree for Purification Method Selection
References
Technical Support Center: Dinitrobenzoate Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the preparation of dinitrobenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield when preparing a 3,5-dinitrobenzoate (B1224709) derivative of my alcohol. What are the common causes?
A1: Low yields in the synthesis of 3,5-dinitrobenzoate derivatives are a common issue and can stem from several factors:
-
Steric Hindrance: The reactivity of alcohols in this esterification follows the general trend: primary > secondary > tertiary.[1][2][3] Tertiary alcohols are particularly challenging due to the steric bulk around the hydroxyl group, which hinders the approach of the acylating agent.[4][5]
-
Inappropriate Reaction Conditions: The chosen method may not be suitable for your specific alcohol. For instance, the conventional method using 3,5-dinitrobenzoyl chloride with heat can be too harsh for sensitive substrates.[6]
-
Side Reactions: The most common side reactions are the dehydration of the alcohol, especially with substrates like benzyl (B1604629) and furfuryl alcohols, which can lead to a charred mass.[6][7] In methods using carbodiimides (like the Steglich esterification), the formation of a stable N-acylurea byproduct can compete with the desired ester formation, particularly with slow-reacting, hindered alcohols.[4][5]
-
Presence of Water: Any moisture in the reaction can hydrolyze the 3,5-dinitrobenzoyl chloride or the activated ester intermediate, reducing the yield of the desired product.[6]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]
-
Product Loss During Workup and Purification: The dinitrobenzoate derivative may be lost during extraction and recrystallization steps, especially if the yield is already low.[9]
Q2: My starting alcohol is a secondary or tertiary alcohol. Which synthetic method is likely to give the best yield?
A2: For sterically hindered secondary and tertiary alcohols, milder reaction conditions are generally required to avoid side reactions and improve yields.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[5][10] It is performed at room temperature and is well-suited for acid-sensitive and sterically demanding alcohols, such as tertiary alcohols, as it avoids the harsh conditions of traditional methods.[4][5]
-
Yamaguchi Esterification: This is another effective method for the synthesis of sterically hindered esters.[11]
-
Conventional Method with Pyridine (B92270): The traditional method using 3,5-dinitrobenzoyl chloride can be adapted for tertiary alcohols by adding pyridine to the reaction mixture. Pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct.[12]
Q3: I am using the Steglich esterification method, but my yield is still low. What could be going wrong?
A3: While the Steglich esterification is generally effective for hindered alcohols, low yields can still occur. A common issue is the formation of an N-acylurea byproduct.[4][5] This happens when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes a rearrangement before the alcohol can react. This rearrangement is more likely with less reactive (i.e., sterically hindered) alcohols.[13]
To minimize N-acylurea formation:
-
Ensure an efficient catalyst: Use a catalytic amount (5-10 mol%) of DMAP. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that speeds up the reaction with the alcohol, thus outcompeting the rearrangement to the N-acylurea.[4][14]
-
Monitor the reaction: Follow the progress using TLC to determine the point of maximum product formation.
Q4: I have a dark, tar-like substance instead of a crystalline product. What happened?
A4: The formation of a dark, tar-like substance, often described as a "charred mass," is indicative of a dehydration side reaction.[6][7] This is particularly common with:
-
Alcohols that can easily form stable carbocations, such as benzyl and furfuryl alcohols.[6][7]
-
The use of strong acid catalysts (e.g., concentrated sulfuric acid) and heat.[6][7][15]
To avoid dehydration, consider using a non-acidic method like the Steglich esterification.[5]
Q5: How can I effectively purify my dinitrobenzoate derivative, especially if the yield is low?
A5: Purification of dinitrobenzoate derivatives is typically achieved by recrystallization.[9][16]
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol (B145695) and water.[16] Methanol can also be used.[9] For highly non-polar derivatives, other solvent systems may be necessary. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
Procedure for Low-Yield Products: If the product is present in a low concentration, it can be challenging to crystallize. In such cases, careful concentration of the mother liquor and slow cooling are essential. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Washing: During filtration, wash the crystals with a small amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[9]
Troubleshooting Guide
| Observed Problem | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation (especially with secondary/tertiary alcohols) | Steric hindrance impeding the reaction.[4][5] | Switch to a milder method suitable for hindered alcohols, such as Steglich[4][5] or Yamaguchi esterification.[11] Increase reaction time and monitor by TLC.[8] |
| Inactive acylating agent. | Use freshly prepared or purified 3,5-dinitrobenzoyl chloride. Store it in a desiccator to prevent hydrolysis.[17] | |
| Formation of a Dark/Black Tarry Residue | Dehydration of the alcohol.[6][7] | Avoid strong acid catalysts and high temperatures, especially for sensitive alcohols like benzyl alcohol.[6][7][15] Use a non-acidic method like Steglich esterification.[5] |
| Formation of an Insoluble White Precipitate (in Steglich esterification) | Formation of dicyclohexylurea (DCU) byproduct.[5] | This is expected. The DCU is typically removed by filtration before product workup. |
| Product is an Oil and Does Not Crystallize | The product may be impure. | Purify by column chromatography before attempting recrystallization. Ensure all residual acid from the reaction is removed during workup.[9] |
| Incorrect recrystallization solvent. | Experiment with different solvent systems. An ethanol/water mixture is a good starting point.[16] | |
| Low Isolated Yield After Recrystallization | Product is too soluble in the recrystallization solvent. | Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[9] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. |
Data Presentation
Table 1: Comparison of Yields for 3,5-Dinitrobenzoate Derivatives from Different Alcohols and Methods
| Alcohol Type | Example Alcohol | Method | Reagents | Typical Yield (%) | Reference(s) |
| Primary | Ethanol | Microwave-assisted | 3,5-dinitrobenzoic acid, H₂SO₄ | 45-50 | [6][7] |
| n-Butanol | Microwave-assisted | 3,5-dinitrobenzoic acid, H₂SO₄ | 35-45 | [7] | |
| n-Octanol | Microwave-assisted | 3,5-dinitrobenzoic acid, H₂SO₄ | 40-45 | [7] | |
| Secondary | Isopropanol | Conventional | 3,5-dinitrobenzoyl chloride | Poor | [6][7] |
| Isopropanol | Steglich Esterification | 3,5-dinitrobenzoic acid, DCC, DMAP | Good (Qualitative) | [4][5] | |
| Tertiary | tert-Butanol (B103910) | Conventional | 3,5-dinitrobenzoyl chloride | Very Poor/No Reaction | [6][7] |
| tert-Butanol | Steglich Esterification | 3,5-dinitrobenzoic acid, DCC, DMAP | Good (Qualitative) | [4][5][14] |
Note: Quantitative yield data for secondary and tertiary alcohols in dinitrobenzoylation is sparse in the literature, with most sources describing the yields qualitatively as "poor" or "low" for conventional methods and "good" for milder methods like Steglich esterification.
Experimental Protocols
Protocol 1: Conventional Synthesis of Ethyl 3,5-Dinitrobenzoate
This protocol is adapted for a primary alcohol.
-
Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) in a dry boiling tube. Stir the mixture until a liquid is formed.[6]
-
Esterification: Add 1 mL of ethanol to the crude 3,5-dinitrobenzoyl chloride in a dry boiling tube. Gently warm the mixture on a water bath for 5-10 minutes.[6]
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid and wash it with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.[6]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 3,5-dinitrobenzoate.[16]
Protocol 2: Steglich Esterification of a Hindered Alcohol (e.g., tert-Butanol)
This protocol is suitable for secondary and tertiary alcohols.
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dinitrobenzoic acid (1 equivalent) and tert-butanol (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).[4][14]
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM dropwise.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[8]
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of DCM. Combine the filtrates and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to yield the tert-butyl 3,5-dinitrobenzoate.
Visualizations
Troubleshooting Workflow for Low Yield in Dinitrobenzoate Synthesis
Caption: Troubleshooting workflow for low yields.
Signaling Pathway for DMAP Catalysis in Steglich Esterification
Caption: DMAP catalysis in Steglich esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]
- 3. quora.com [quora.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. hansshodhsudha.com [hansshodhsudha.com]
- 7. researchgate.net [researchgate.net]
- 8. 內容不提供 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. impa.usc.edu [impa.usc.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Dinitrobenzoate Esters
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dinitrobenzoate esters.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[3][4]
Q2: What are the primary causes of peak tailing for dinitrobenzoate esters?
A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte. For dinitrobenzoate esters, which are polar compounds, common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[5] These interactions can be particularly strong for polar compounds.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the stationary phase, causing secondary electrostatic interactions that result in tailing peaks.[6]
-
Column Issues: Degradation of the column, contamination, or a poorly packed bed can create alternative interaction sites or disrupt the flow path, leading to peak distortion.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can cause band broadening and peak tailing.[1]
-
Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to asymmetrical peaks.
Q3: How does mobile phase pH affect the peak shape of dinitrobenzoate esters?
A3: The pH of the mobile phase is a critical parameter that can significantly influence the peak shape of ionizable compounds like dinitrobenzoate esters.[6][7] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized species may exist, leading to peak distortion, splitting, or tailing.[7] For acidic compounds, a lower pH can suppress ionization and reduce tailing, while for basic compounds, a higher pH is often beneficial.[6]
Q4: Can mobile phase additives help reduce peak tailing?
A4: Yes, mobile phase additives can be very effective. For example, a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase.[8][9] TEA interacts with the acidic silanol groups on the stationary phase, masking them from interacting with the analyte and thereby improving peak shape for basic compounds.[8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of dinitrobenzoate esters.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's important to diagnose the potential cause of the peak tailing. A logical troubleshooting workflow can help pinpoint the issue.
Caption: A decision tree to guide the initial diagnosis of peak tailing issues.
Step 2: Optimizing Mobile Phase Conditions
The mobile phase composition is a powerful tool for controlling peak shape.
A. Mobile Phase pH Adjustment
For dinitrobenzoate esters, which are derivatives of dinitrobenzoic acid, controlling the mobile phase pH is crucial to maintain a consistent ionization state and minimize secondary interactions.
-
Recommendation: Start with a mobile phase pH that is at least 2 pH units away from the pKa of the dinitrobenzoic acid derivative.[6] Since dinitrobenzoic acids are acidic, a lower pH (e.g., pH 2.5-3.5) is generally recommended to suppress the ionization of both the analyte and residual silanol groups on the stationary phase.[6]
B. Mobile Phase Additives
If pH adjustment alone is not sufficient, consider adding a mobile phase modifier.
-
Triethylamine (TEA): For basic or neutral dinitrobenzoate esters that may still interact with acidic silanol groups, adding a small concentration of TEA (e.g., 0.1% v/v) to the mobile phase can significantly improve peak symmetry.[8] TEA acts as a silanol-masking agent, reducing secondary interactions.[8]
Quantitative Impact of Mobile Phase Additives
The following table summarizes the potential impact of mobile phase additives on peak asymmetry. Note that the exact values can vary depending on the specific analyte, column, and other chromatographic conditions.
| Mobile Phase Additive | Analyte Type | Expected Change in Peak Asymmetry (As) | Reference |
| 0.1% Trifluoroacetic Acid (TFA) | Basic peptides | Can lead to poorer peak shapes compared to other buffers. | [10] |
| 0.1% Triethylamine (TEA) | Basic compounds | Significant reduction in tailing, As approaches 1.0. | [8][9] |
| Increased Buffer Concentration | Ionizable compounds | Can improve peak shape by increasing ionic strength. | [11] |
Step 3: Column Selection and Care
The choice of HPLC column and its condition are critical for achieving good peak shape.
-
Column Chemistry: For polar compounds like dinitrobenzoate esters, consider using a column with a polar-embedded stationary phase or a charged surface hybrid (CSH) column.[2] These columns are designed to minimize secondary interactions with residual silanols.
-
End-Capped Columns: Use high-purity, end-capped silica (B1680970) columns. End-capping is a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.
-
Column Health: If peak tailing appears suddenly and affects all peaks, it could be a sign of a column void or a blocked frit. Try back-flushing the column or replacing it with a new one. Regularly using a guard column can help extend the life of your analytical column.
Step 4: Sample Preparation and Injection
Proper sample preparation is essential to avoid issues that can lead to peak tailing.
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase.[1] If a stronger solvent is used to dissolve the sample, it can cause peak distortion. In such cases, inject a smaller volume.
-
Sample Concentration: Avoid overloading the column by injecting an appropriate sample concentration. If you suspect overloading, dilute the sample and reinject.
-
Sample Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter that could block the column frit.
Experimental Protocols
Below is a detailed methodology for the derivatization of alcohols to 3,5-dinitrobenzoate (B1224709) esters and a sample HPLC method for the analysis of a related nitroaromatic compound, which can be adapted for dinitrobenzoate esters.
Protocol 1: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoate Esters
This protocol describes a green chemistry approach for the derivatization of alcohols.[12]
-
Reaction Setup: In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol to be derivatized.
-
Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer for 2-5 minutes at 70°C.
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate ester.
-
Washing: Filter the precipitated ester and wash it with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
Recrystallization: Recrystallize the solid ester product from a suitable solvent to obtain the pure derivative.
Protocol 2: HPLC Analysis of Nitroaromatic Compounds (Adapted from EPA Method 8330B)
This method can be used as a starting point for the analysis of dinitrobenzoate esters.[13]
-
HPLC System: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific dinitrobenzoate ester.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the dinitrobenzoate ester in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Logical Relationships in Troubleshooting
Understanding the interplay between different factors is key to effective troubleshooting. The following diagram illustrates the relationship between potential causes and their effects on peak shape.
Caption: Relationship between causes and effects of peak tailing in HPLC.
References
- 1. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. sielc.com [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
Technical Support Center: Analysis of Methyl 3,5-Dinitrobenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of methyl 3,5-dinitrobenzoate (B1224709) and its derivatives during Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common problems observed during the GC analysis of methyl 3,5-dinitrobenzoate derivatives, offering systematic solutions to identify and resolve these issues.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks, with the front of the peak being less steep than the back.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Active sites, such as exposed silanols in the inlet liner or column, can interact with the polar nitro groups of the analyte, causing peak tailing.[1] • Use Deactivated Liners and Columns: Employ liners and columns that have been treated to cover active sites. Ultra-inert columns are specifically designed for analyzing active compounds. • Regular Maintenance: Periodically replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites. |
| Inappropriate Injector Temperature | An injector temperature that is too low can lead to slow vaporization and peak tailing. Conversely, a temperature that is too high can cause degradation. • Optimize Injector Temperature: Start with an injector temperature approximately 20-30°C above the boiling point of the highest boiling analyte and optimize based on peak shape and response. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. • Reduce Sample Concentration: Dilute the sample or reduce the injection volume. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing. • Follow Manufacturer's Instructions: Ensure the column is installed at the correct depth in both the injector and detector as per the instrument manual. |
Problem 2: Analyte Degradation (Reduced Peak Area, Appearance of Extra Peaks)
Symptoms:
-
The peak area for the this compound derivative is smaller than expected or inconsistent across injections.
-
Appearance of new, smaller peaks in the chromatogram, often at earlier retention times.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Injector Temperature | This compound derivatives can be thermally labile and may degrade at high injector temperatures.[1] • Lower Injector Temperature: Reduce the injector temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without causing degradation. |
| Active Sites in the Inlet | Catalytic degradation can occur on active sites within the inlet liner. • Use Deactivated Liners: Employ liners with an inert coating to minimize interactions with the analyte. Glass wool in the liner can also be a source of activity and should be deactivated or removed if possible. |
| Presence of Oxygen in the Carrier Gas | Oxygen can promote the degradation of thermally sensitive compounds at high temperatures. • Use High-Purity Carrier Gas and Oxygen Traps: Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and install and regularly replace oxygen traps in the gas line. |
| Contaminated Syringe | Residues in the syringe can catalyze the degradation of the analyte. • Thorough Syringe Cleaning: Implement a rigorous syringe cleaning procedure between injections, using appropriate solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of this compound in a GC system?
Q2: What is the ideal injector temperature for the analysis of this compound derivatives?
The ideal injector temperature is a balance between efficient volatilization and minimizing thermal degradation. A starting point is typically 250°C. However, if degradation is suspected, it is recommended to lower the temperature in 10-20°C increments while monitoring the peak area and shape of the parent compound and any potential degradation products. For thermally labile compounds, a programmable temperature vaporization (PTV) inlet can be beneficial as it allows for a gentle temperature ramp.
Q3: Which type of GC column is best suited for the analysis of this compound derivatives?
A low to mid-polarity column with a stationary phase such as 5% phenyl-methylpolysiloxane is a good starting point. More importantly, an "inert" or "ultra-inert" version of the column should be used to minimize interactions with the nitro groups and prevent peak tailing and on-column degradation.
Q4: How can I confirm that my analyte is degrading in the GC system?
To confirm degradation, you can perform a series of experiments:
-
Vary Injector Temperature: Analyze the same sample at different injector temperatures (e.g., 200°C, 225°C, 250°C, 275°C). A decrease in the parent peak area and an increase in the area of other peaks at higher temperatures is a strong indication of thermal degradation.
-
Analyze a Standard: Inject a certified reference standard of your analyte. If you observe degradation, it confirms that the issue is with the analytical method and not the sample integrity.
-
GC-MS Analysis: Use a mass spectrometer detector to identify the peaks that appear at higher temperatures. The mass spectra of these peaks can help in identifying them as degradation products. The NIST WebBook provides the mass spectrum for this compound, which can be used as a reference.[2]
Experimental Protocols
Recommended GC-MS Method for this compound Derivatives
This method is adapted from a validated method for related nitrobenzoate derivatives and should be optimized for your specific application.[3]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C (can be optimized between 200-280°C) |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
Sample Preparation
A "dilute and shoot" approach is often sufficient for standards and relatively clean samples. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetone, acetonitrile (B52724), or ethyl acetate) to a final concentration within the linear range of the instrument.
-
SPE Cleanup (if required):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
-
Elute the this compound derivatives with a stronger solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the injection solvent.
-
Visualizations
Caption: Potential degradation pathways of this compound in a GC system.
Caption: A systematic workflow for troubleshooting the degradation of this compound derivatives.
References
improving the solubility of dinitrobenzoate derivatives for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dinitrobenzoate derivatives during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of dinitrobenzoate derivatives a concern for analysis?
A1: Dinitrobenzoate derivatives often exhibit poor aqueous solubility due to their aromatic structure and the presence of nitro groups. This low solubility can lead to several analytical challenges, including:
-
Difficulty in sample preparation: Incomplete dissolution of the analyte can result in inaccurate and non-reproducible analytical results.
-
Precipitation in the analytical system: The derivative may precipitate in the sample loop, tubing, or on the column of an HPLC system, leading to blockages, pressure increases, and carryover.[1]
-
Poor chromatographic peak shape: Undissolved particles can cause peak tailing, broadening, or splitting, which affects the accuracy of quantification.
-
Inaccurate quantification: If the compound is not fully dissolved, the concentration of the analyte in the injected sample will be lower than the actual concentration, leading to underestimation.
Q2: What are the common solvents for dissolving dinitrobenzoate derivatives?
A2: The choice of solvent depends on the specific derivative and the analytical technique. Based on solubility studies of related compounds like 3,5-dinitrobenzoic acid, polar organic solvents are generally effective. The solubility of 3,5-dinitrobenzoic acid in various solvents follows the order: methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) > acetonitrile (B52724) > dichloromethane (B109758) > toluene (B28343) > water.[2] For analytical techniques like HPLC, acetonitrile is a commonly used solvent for preparing stock and working standard solutions of dinitrobenzoate derivatives.[3]
Q3: How can I improve the solubility of my dinitrobenzoate derivative for analysis?
A3: Several techniques can be employed to enhance the solubility of dinitrobenzoate derivatives. The choice of method depends on the specific compound and the requirements of the analytical method.[4][5] Common approaches include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
pH Adjustment: Modifying the pH of the solution to ionize the derivative, thereby increasing its solubility.
-
Complexation with Cyclodextrins: Encapsulating the derivative within a cyclodextrin (B1172386) molecule to enhance its aqueous solubility.
Troubleshooting Guide: HPLC Analysis of Dinitrobenzoate Derivatives
This guide addresses common issues encountered during the HPLC analysis of dinitrobenzoate derivatives related to poor solubility.
| Problem | Possible Cause | Solution |
| High Backpressure | Precipitation of the derivative in the system. | - Filter the sample: Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.- Use a suitable injection solvent: Dissolve the sample in a solvent that is compatible with the mobile phase and has sufficient solvating power. Ideally, the injection solvent should be the same as or weaker than the mobile phase.- Flush the system: If precipitation is suspected, flush the column and system with a strong solvent in the reverse direction (disconnected from the detector).[6] |
| Peak Tailing or Splitting | - Incomplete dissolution of the sample.- Precipitation of the sample on the column head. | - Optimize sample preparation: Refer to the detailed experimental protocols for co-solvency or cyclodextrin complexation to ensure complete dissolution.- Use a guard column: A guard column can help protect the analytical column from particulate matter and strongly retained compounds.[7] |
| Variable Peak Areas (Poor Reproducibility) | - Inconsistent sample dissolution.- Precipitation of the analyte in the autosampler vials. | - Standardize the dissolution procedure: Ensure consistent use of sonication, vortexing, and temperature for sample preparation.- Prepare fresh samples: If precipitation is observed over time, prepare samples immediately before analysis. |
| No Peaks or Very Small Peaks | The derivative has precipitated out of the solution before injection. | - Visually inspect the sample: Check for any visible precipitate in the vial.- Re-evaluate the sample solvent: The chosen solvent may not be strong enough to keep the derivative in solution at the desired concentration. Consider using a stronger solvent or a solubility enhancement technique. |
Data Presentation: Solubility of Dinitrobenzoic Acid Derivatives
The following tables summarize the solubility of 3,5-dinitrobenzoic acid in various solvents at different temperatures. This data can serve as a reference point for selecting appropriate solvents for related dinitrobenzoate derivatives.
Table 1: Solubility of 3,5-Dinitrobenzoic Acid in Mole Fraction (x) at Different Temperatures [2]
| Solvent | 273.15 K | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
| Water | 0.00002 | 0.00003 | 0.00004 | 0.00006 | 0.00009 | 0.00013 |
| Methanol | 0.0198 | 0.0254 | 0.0322 | 0.0405 | 0.0506 | 0.0628 |
| Ethanol | 0.0152 | 0.0198 | 0.0256 | 0.0329 | 0.0421 | 0.0536 |
| Acetonitrile | 0.0105 | 0.0135 | 0.0172 | 0.0218 | 0.0274 | 0.0343 |
| Ethyl Acetate | 0.0121 | 0.0156 | 0.0199 | 0.0253 | 0.0321 | 0.0404 |
| Dichloromethane | 0.0011 | 0.0015 | 0.0020 | 0.0027 | 0.0036 | 0.0048 |
| Toluene | 0.0004 | 0.0006 | 0.0008 | 0.0011 | 0.0015 | 0.0020 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvency
Objective: To improve the solubility of a dinitrobenzoate derivative for HPLC analysis by using a co-solvent system.
Materials:
-
Dinitrobenzoate derivative
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., acetonitrile, methanol, ethanol)[8]
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Select a Co-solvent: Choose a co-solvent in which the dinitrobenzoate derivative is known to be more soluble and that is miscible with the primary solvent (typically the aqueous component of the HPLC mobile phase).
-
Prepare Solvent Mixtures: Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 50% v/v in the primary solvent).
-
Determine Approximate Solubility:
-
Add a small, known amount of the dinitrobenzoate derivative to a fixed volume of each solvent mixture.
-
Vortex and sonicate the samples for a standardized period (e.g., 15 minutes) to facilitate dissolution.
-
Visually inspect for complete dissolution. The lowest percentage of co-solvent that results in a clear solution is the optimal mixture for that concentration.
-
-
Prepare the Analytical Sample:
-
Accurately weigh the required amount of the dinitrobenzoate derivative.
-
Dissolve it in the predetermined optimal co-solvent mixture to achieve the desired final concentration.
-
Ensure complete dissolution by vortexing and sonicating.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To increase the aqueous solubility of a dinitrobenzoate derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Dinitrobenzoate derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water or appropriate buffer
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Sonicator
-
0.22 µm syringe filters
Procedure:
-
Prepare a Cyclodextrin Solution: Accurately weigh the cyclodextrin and dissolve it in deionized water or buffer to prepare a stock solution of a known concentration (e.g., 10 mM). Stirring and gentle warming may be required to fully dissolve the cyclodextrin.
-
Add the Dinitrobenzoate Derivative: To the cyclodextrin solution, add an excess amount of the dinitrobenzoate derivative.
-
Equilibrate the Mixture:
-
Seal the container and stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Alternatively, sonication can be used to accelerate the complexation process.
-
-
Separate Undissolved Derivative: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved dinitrobenzoate derivative.
-
Analyze the Filtrate: The clear filtrate, containing the dissolved dinitrobenzoate-cyclodextrin complex, can then be appropriately diluted and analyzed by HPLC.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Logical troubleshooting workflow for HPLC issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpbr.in [ijpbr.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. phenomenex.com [phenomenex.com]
preventing ester hydrolysis during workup of dinitrobenzoate reaction
Welcome to the technical support center for dinitrobenzoate reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent ester hydrolysis during the workup of dinitrobenzoate reactions, ensuring the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of dinitrobenzoate reactions?
A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] In the context of a dinitrobenzoate reaction, this means the dinitrobenzoate ester you have synthesized breaks down back into 3,5-dinitrobenzoic acid and the starting alcohol. This is a significant concern because it reduces the yield of your desired product. The aqueous acidic or basic solutions used during the workup to neutralize the reaction mixture and remove impurities create an environment conducive to hydrolysis.
Q2: Which steps in a typical workup are most likely to cause hydrolysis of my dinitrobenzoate ester?
A2: The highest risk of hydrolysis comes from aqueous washing steps, particularly:
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.
-
Base washing: Using a basic solution, such as sodium bicarbonate, to neutralize excess acid catalyst and remove unreacted 3,5-dinitrobenzoic acid. While necessary, this step can induce base-catalyzed hydrolysis (saponification).[2]
-
Acid washing: Using a dilute acid to remove basic impurities.
Q3: What are the tell-tale signs that my dinitrobenzoate ester is hydrolyzing during workup?
A3: Common indicators of ester hydrolysis include:
-
Lower than expected yield of the final ester product.
-
Reappearance of the starting materials (the alcohol and 3,5-dinitrobenzoic acid) in your crude product. This can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), where you might see a spot corresponding to the more polar 3,5-dinitrobenzoic acid, or by NMR spectroscopy, where peaks corresponding to the starting materials may be present.
Q4: Should I use a strong or weak base to neutralize the reaction mixture?
A4: It is strongly recommended to use a mild, weak base. A cold, saturated solution of sodium bicarbonate (NaHCO₃) is a common and appropriate choice. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will significantly accelerate the rate of ester hydrolysis and should be avoided.
Troubleshooting Guide: Preventing Ester Hydrolysis
If you are experiencing low yields and suspect ester hydrolysis, use this guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Low product yield with evidence of starting materials. | Hydrolysis during basic wash. | Use ice-cold, saturated sodium bicarbonate (NaHCO₃) solution for the wash. Minimize the contact time between the organic layer and the basic aqueous layer. Avoid vigorous shaking for prolonged periods. |
| Significant product loss after quenching the reaction. | Hydrolysis due to prolonged exposure to aqueous conditions. | Perform the quench and subsequent extractions quickly and efficiently. Do not let the reaction mixture sit in the separatory funnel for extended periods. |
| Product degradation during purification. | Residual acid or base in the crude product. | Ensure the crude product is thoroughly washed to remove all acidic or basic residues before concentrating the solvent. A final wash with brine can help remove residual water and dissolved impurities. |
| Ester is particularly sensitive to hydrolysis. | Inherent lability of the dinitrobenzoate ester. | For highly sensitive esters, consider alternative workup procedures that avoid aqueous washes altogether, such as direct purification by flash chromatography after quenching and drying. |
Quantitative Data: Alkaline Hydrolysis of 3,5-Dinitrobenzoate (B1224709) Esters
The following table summarizes the second-order rate constants for the alkaline hydrolysis of various 3,5-dinitrobenzoate esters. This data highlights the susceptibility of these esters to base-catalyzed hydrolysis. The experiments were conducted in 40% acetonitrile (B52724) with a 0.05M phosphate (B84403) buffer at 25°C.[3]
| Parent Alcohol | Ester Melting Point (°C) | Second-Order Rate Constant (10²k, L/mol·sec) |
| 2-Octyl Alcohol | 32 | 1.74 |
This data illustrates that even under relatively mild basic conditions (phosphate buffer), the hydrolysis of dinitrobenzoate esters can occur at a measurable rate.
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol outlines a standard workup procedure for a dinitrobenzoate esterification reaction, designed to minimize the risk of hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, allow it to cool to room temperature. For sensitive esters, it is advisable to further cool the reaction flask in an ice bath.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quench with Cold Water/Brine: Transfer the diluted mixture to a separatory funnel and wash with a portion of ice-cold water or brine. This initial wash will remove the bulk of water-soluble impurities.
-
Neutralize with Cold, Weak Base: Carefully wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly to control any gas evolution (CO₂). Swirl the funnel gently before stoppering and shaking. Vent frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to break up emulsions and removes residual water.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Isolate the Product: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dinitrobenzoate ester.
-
Purification: If necessary, purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizations
Base-Catalyzed Ester Hydrolysis (Saponification)
The following diagram illustrates the mechanism of base-catalyzed hydrolysis, a primary pathway for dinitrobenzoate ester degradation during a basic workup.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Decision-Making Workflow for Workup Procedure
This diagram provides a logical workflow for selecting the appropriate workup strategy to minimize the risk of ester hydrolysis.
Caption: Decision tree for selecting a workup procedure.
References
Technical Support Center: Optimizing Dinitrobenzoate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dinitrobenzoate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of dinitrobenzoic acid, offering potential causes and solutions to optimize your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2][3] | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed. - Increase Temperature: Refluxing the reaction mixture can drive the equilibrium towards the product.[1] - Excess Alcohol: Use the alcohol as the solvent or in large excess to shift the equilibrium towards the ester.[1][2] - Water Removal: Ensure all reagents and glassware are dry, as water can reverse the reaction.[1] For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it forms. |
| Catalyst Inefficiency: Insufficient or inactive catalyst will result in a slow or stalled reaction. | - Catalyst Amount: Ensure the correct catalytic amount of acid (e.g., sulfuric acid) is used.[1] - Catalyst Choice: For sterically hindered alcohols or sensitive substrates, consider using a coupling agent like Dicyclohexylcarbodiimide (DCC) with a 4-Dimethylaminopyridine (DMAP) catalyst (Steglich esterification).[4][5] | |
| Product Hydrolysis During Workup | Presence of Water and Acid/Base: The aqueous workup conditions can lead to the hydrolysis of the newly formed ester back to the carboxylic acid and alcohol, especially in the presence of residual acid or base catalyst.[6] | - Use Cold Solutions: Perform all aqueous washes with ice-cold water, saturated sodium bicarbonate, and brine to minimize the rate of hydrolysis.[6] - Efficient Washing: Do not allow the reaction mixture to remain in contact with aqueous layers for extended periods.[6] - Neutralize Carefully: Use a weak base like sodium bicarbonate to neutralize the acid catalyst, as strong bases can promote saponification.[6] |
| Formation of Side Products | Dehydration of Alcohol: Tertiary alcohols are prone to dehydration under strong acid and heat.[2] | - Milder Conditions: Use a DCC/DMAP coupling system which operates at room temperature and avoids strong acids.[4][5] |
| N-acylurea Formation (DCC/DMAP method): The activated carboxylic acid can rearrange to form an N-acylurea byproduct, which can be difficult to separate from the desired ester. | - Optimize Reaction Conditions: Add the alcohol promptly after the activation of the carboxylic acid with DCC. | |
| Difficulty in Product Isolation/Purification | Dicyclohexylurea (DCU) Contamination: In DCC-mediated esterifications, the byproduct DCU can be challenging to remove completely.[7] | - Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.[5] - Crystallization: The crude product can be recrystallized from a suitable solvent (e.g., methanol) to remove remaining impurities.[1] - Chromatography: If impurities persist, column chromatography can be employed for purification.[7] |
| Emulsion during Extraction: The presence of unreacted starting materials or byproducts can lead to the formation of emulsions during the aqueous workup. | - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for dinitrobenzoate esterification?
A1: The most common methods are the Fischer-Speier esterification, which uses a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) with an excess of the alcohol, and the Steglich esterification, which employs a coupling agent such as Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[1][4][8]
Q2: How do I choose between Fischer esterification and Steglich esterification?
A2: The choice of method depends on the substrate. Fischer esterification is a cost-effective and straightforward method suitable for simple primary and secondary alcohols.[1][2] However, for sterically hindered alcohols, tertiary alcohols, or acid-sensitive substrates, the milder conditions of the Steglich esterification are preferable to avoid side reactions like dehydration and to achieve higher yields.[2][5]
Q3: My starting 3,5-dinitrobenzoic acid is not dissolving in the alcohol. What should I do?
A3: It is not uncommon for the carboxylic acid to have limited solubility in the alcohol at room temperature. Gentle heating and stirring of the mixture before the addition of the acid catalyst can help to dissolve the starting material. The reaction is typically conducted at reflux, which will ensure the dissolution of the reactants.[1]
Q4: How can I monitor the progress of my esterification reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the 3,5-dinitrobenzoic acid (which is more polar) and the ester product (which is less polar) should be visible. The reaction is complete when the spot for the starting carboxylic acid is no longer visible.
Q5: What is the role of DMAP in the Steglich esterification?
A5: In the Steglich esterification, DMAP acts as a nucleophilic catalyst.[4] It reacts with the O-acylisourea intermediate (formed from the reaction of the carboxylic acid and DCC) to form a highly reactive acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.
Q6: I see a white precipitate forming during my DCC/DMAP reaction. What is it?
A6: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction between DCC and the carboxylic acid.[4] Its formation is an indication that the reaction is proceeding. This precipitate is typically removed by filtration at the end of the reaction.[5]
Q7: Are there any "green" alternatives for dinitrobenzoate esterification?
A7: Yes, microwave-assisted synthesis in the presence of a catalytic amount of sulfuric acid has been reported as a green method.[9] This approach can significantly reduce reaction times and the use of hazardous reagents.[9]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes the synthesis of methyl 3,5-dinitrobenzoate.
Materials:
-
3,5-Dinitrobenzoic acid
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine 3,5-dinitrobenzoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq). Methanol also serves as the solvent.[1]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 1-2 hours.[1]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ice water. The crude product should precipitate.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
To neutralize any remaining acid, wash the crystals with a small amount of cold, saturated sodium bicarbonate solution.
-
Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified ester.[1]
Protocol 2: Steglich Esterification using DCC and DMAP
This protocol is suitable for alcohols that are sensitive to acidic conditions or are sterically hindered.
Materials:
-
3,5-Dinitrobenzoic acid
-
Alcohol (1.0 - 1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 3,5-dinitrobenzoic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.[10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Catalyst Performance Data
| Catalyst System | Typical Alcohol Substrate | Temperature | Reaction Time | Typical Yield | Key Considerations |
| H₂SO₄ (Fischer) | Primary & Secondary Alcohols | Reflux | 1 - 4 hours | Good to Excellent | Reversible reaction; requires excess alcohol or water removal. Not suitable for tertiary alcohols.[1][2] |
| DCC/DMAP (Steglich) | Primary, Secondary, Tertiary, & Sterically Hindered Alcohols | 0°C to Room Temp | 4 - 12 hours | Good to Excellent | Milder conditions; avoids strong acid. DCU byproduct can be difficult to remove completely.[4][5][10] |
| H₂SO₄ / Microwave | Primary Alcohols | 70°C | 2 - 5 minutes | Good | Very rapid reaction time; "green" methodology. May not be suitable for all substrates.[9] |
Visualizing the Process
Caption: Experimental workflow for Fischer Esterification of dinitrobenzoic acid.
Caption: Experimental workflow for Steglich Esterification using DCC and DMAP.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Validation for the Analysis of Methyl 3,5-Dinitrobenzoate Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of methyl 3,5-dinitrobenzoate (B1224709) and its derivatives is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, precision, and the specific requirements of the analysis. Below is a comparative summary of a validated HPLC method against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of methyl 3,5-dinitrobenzoate.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable (Direct Quantification) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99.5 - 100.5% (as a primary ratio method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Very High (based on unique chemical shifts) |
| Sample Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the experimental protocols for the HPLC method and its alternatives.
Validated HPLC Method for 3,5-Dinitrobenzoic Acid (Analogous to this compound)
This method is adapted from the analysis of the closely related compound, 3,5-dinitrobenzoic acid, and serves as a robust starting point for the validation of this compound analysis.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v), adjusted to a pH of 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 350.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., ethyl acetate) and injected directly into the GC-MS.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve with the same compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Experimental Parameters: A 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) is used to ensure full signal relaxation.
-
Data Processing: The signals of the analyte and the internal standard are integrated, and the concentration of the analyte is calculated based on the integral values, the number of protons, the molecular weights, and the known concentration of the internal standard.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Figure 1. Experimental workflow for the validation of an HPLC method.
Figure 2. Logical relationship diagram comparing analytical methods.
A Researcher's Guide to Alcohol Derivatization: Comparing Methyl 3,5-Dinitrobenzoate with Silylation and Acylation Agents
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of alcohols are critical. Direct analysis of these compounds, particularly by gas chromatography (GC), can be challenging due to their polarity and low volatility. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone technique to overcome these limitations. This guide provides an objective comparison of methyl 3,5-dinitrobenzoate (B1224709) with other common derivatizing agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.
Introduction to Alcohol Derivatization
The primary goals of derivatizing alcohols are to:
-
Increase Volatility: By replacing the polar hydroxyl (-OH) group with a less polar functional group, the volatility of the analyte is increased, making it amenable to GC analysis.[1][2][3][4]
-
Enhance Thermal Stability: Derivatization can prevent the thermal degradation of analytes at the high temperatures used in GC injectors and columns.[2]
-
Improve Chromatographic Separation: Modified analytes often exhibit better peak shapes and resolution on chromatographic columns.[3]
-
Increase Detector Sensitivity: The introduction of specific functional groups can significantly enhance the response of detectors like the electron capture detector (ECD) or mass spectrometer (MS).[1][2]
The most common derivatization strategies for alcohols fall into three main categories: esterification (including the use of dinitrobenzoyl chloride), silylation, and acylation.[4]
Comparison of Common Derivatizing Agents
This section compares the performance of methyl 3,5-dinitrobenzoate (formed from its precursor, 3,5-dinitrobenzoyl chloride) with popular silylating and acylating agents.
dot
Caption: General workflow for the derivatization of alcohols prior to chromatographic analysis.
Performance Characteristics
The choice of a derivatizing agent depends on several factors, including the nature of the alcohol, the analytical technique employed, and the desired sensitivity.
| Derivatizing Agent | Principle | Typical Reaction Time | Derivative Stability | Key Advantages | Key Disadvantages |
| 3,5-Dinitrobenzoyl chloride | Esterification | 45-60 minutes (conventional)[5][6] | High | Excellent for UV detection in HPLC, stable crystalline derivatives. | Longer reaction times, potential for hazardous byproducts (POCl3, HCl) in synthesis.[5][6][7] |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Silylation | 20-30 minutes[8] | Low (moisture sensitive)[3][8] | Fast and quantitative reaction, volatile byproducts.[8] | Derivatives are prone to hydrolysis, requiring anhydrous conditions.[3][8] |
| TFAA (Trifluoroacetic Anhydride) | Acylation | 15 minutes[9] | High[1] | Forms stable and volatile derivatives, enhances ECD response.[1][9] | Produces acidic byproducts that may need to be removed.[1] |
| Acetic Anhydride | Acylation | ~20 minutes[10] | High | Reagents are readily available and inexpensive, forms stable derivatives.[10] | Less volatile derivatives compared to fluorinated counterparts. |
Application Suitability
| Derivatizing Agent | Primary Application | Suitable Analytes | Detector Compatibility |
| 3,5-Dinitrobenzoyl chloride | HPLC-UV, GC-FID | Alcohols, Amines | UV, FID, MS |
| BSTFA | GC-MS, GC-FID | Alcohols, Phenols, Carboxylic Acids, Amines | MS, FID |
| TFAA | GC-ECD, GC-MS | Alcohols, Phenols, Amines[1][9] | ECD, MS, FID |
| Acetic Anhydride | GC-FID, GC-MS | Alcohols | FID, MS |
Experimental Protocols
Detailed methodologies for the derivatization of alcohols using the compared agents are provided below.
dot
Caption: Chemical pathways for the derivatization of alcohols via esterification, silylation, and acylation.
Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (Conventional Method)
This protocol is adapted from conventional methods for preparing 3,5-dinitrobenzoate derivatives.[5][6]
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
Sodium bicarbonate solution (5%)
-
Heating apparatus (water bath or heating block)
-
Vials and standard laboratory glassware
Procedure:
-
In a dry vial, dissolve a known amount of the alcohol sample in a minimal amount of anhydrous solvent.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add a few drops of pyridine to act as a catalyst and to neutralize the HCl byproduct.
-
Cap the vial and heat the mixture in a water bath at 60-70°C for 45-60 minutes.[6]
-
After cooling to room temperature, add ice-cold water to precipitate the crude derivative.
-
Wash the precipitate with a 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with cold water.[7]
-
Recrystallize the derivative from a suitable solvent (e.g., ethanol) to obtain the pure product for analysis.
Protocol 2: Silylation with BSTFA
This protocol is a general procedure for the trimethylsilylation of alcohols using BSTFA.[8]
Materials:
-
Alcohol sample
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
-
Anhydrous pyridine (as a catalyst, optional but recommended for hindered alcohols)
-
Anhydrous aprotic solvent (e.g., dichloromethane, hexane)
-
Heating block
-
GC vials
Procedure:
-
Transfer the sample to a GC vial and dissolve in an appropriate aprotic solvent. Ensure the sample is dry, as BSTFA is moisture-sensitive.[8]
-
Add a 2:1 molar excess of BSTFA to the active hydrogens in the sample. For hindered alcohols, add an equivalent volume of anhydrous pyridine as a catalyst.[8]
-
Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[8] The reaction is often complete when the sample fully dissolves.
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
-
Store derivatized samples in a freezer to prolong their stability.[8]
Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the general procedure for the acylation of alcohols with TFAA.[9]
Materials:
-
Alcohol sample
-
TFAA (Trifluoroacetic Anhydride)
-
Acid scavenger (e.g., trimethylamine (B31210) in benzene)
-
Anhydrous solvent (e.g., benzene, ethyl acetate)
-
Ammonia (B1221849) solution (5% in water)
-
Vials and standard laboratory glassware
Procedure:
-
Dissolve the alcohol sample in an anhydrous solvent in a vial.
-
Add an acid scavenger, such as a solution of trimethylamine in benzene, to neutralize the acidic byproduct.[9]
-
Add a molar excess of TFAA to the mixture.
-
Cap the vial and heat at 50°C for 15 minutes.[9]
-
Cool the mixture and add a 5% aqueous ammonia solution to quench the reaction.
-
Shake the mixture, allow the layers to separate, and inject an aliquot of the organic layer for GC analysis.[9]
Conclusion
The choice of derivatizing agent for alcohols is a critical decision that impacts the accuracy, sensitivity, and efficiency of an analytical method.
-
This compound (via 3,5-dinitrobenzoyl chloride) is an excellent choice for HPLC-UV analysis due to the strong chromophore it introduces, and it forms highly stable, often crystalline, derivatives. However, the derivatization procedure can be more time-consuming.
-
Silylating agents like BSTFA offer a rapid and efficient method for preparing volatile derivatives for GC analysis. The primary drawback is the moisture sensitivity of the reagents and the resulting derivatives.
-
Acylating agents such as TFAA provide a good balance of reactivity and derivative stability. Fluorinated acyl derivatives are particularly advantageous for enhancing sensitivity in GC-ECD analysis.
Researchers should carefully consider the specific requirements of their analysis, including the properties of the analyte, the available instrumentation, and the desired level of sensitivity, to select the most appropriate derivatization strategy.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. chromtech.com [chromtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. hansshodhsudha.com [hansshodhsudha.com]
- 7. researchgate.net [researchgate.net]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Acetate Derivatives of Alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
A Comparative Guide to Alcohol Quantification: The Dinitrobenzoate Method vs. Established Techniques
For researchers, scientists, and drug development professionals requiring accurate and precise measurement of alcohol content, selecting the appropriate analytical method is paramount. This guide provides a detailed comparison of the lesser-known dinitrobenzoate derivatization method with well-established techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and direct UV-Vis Spectrophotometry. We will delve into the accuracy, precision, and experimental protocols of each method, supported by available experimental data, to facilitate an informed decision for your analytical needs.
Method Overview
Dinitrobenzoate Method: This technique involves the chemical derivatization of alcohols with 3,5-dinitrobenzoyl chloride. This reaction converts the alcohol into a UV-active ester, allowing for quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector or direct spectrophotometry. This method is particularly useful for alcohols that lack a strong chromophore.[1][2][3]
Gas Chromatography (GC-FID): Considered the gold standard for alcohol analysis, GC-FID offers high selectivity and sensitivity.[4] It separates volatile compounds, such as ethanol (B145695), from a sample matrix, and the flame ionization detector provides a response proportional to the mass of the analyte.[5][6][7]
UV-Vis Spectrophotometry (Direct): This method often relies on an oxidation-reduction reaction, where the alcohol is oxidized by an agent like potassium dichromate, causing a color change that can be measured spectrophotometrically.[8][9][10][11] It is a simpler and more accessible technique compared to GC-FID.
Performance Comparison
The following table summarizes the key performance parameters for each method based on available validation data. It is important to note that direct comparative studies for the dinitrobenzoate method for alcohol quantification are limited. The data presented for the dinitrobenzoate method is primarily inferred from studies on the derivatization of other functional groups, such as amines, using the same reagent and detection principle.
| Parameter | Dinitrobenzoate Method (HPLC-UV) | Gas Chromatography (GC-FID) | UV-Vis Spectrophotometry (Direct) |
| Accuracy (% Recovery) | 82.4% - 97.1% (for biogenic amines) | 99% - 106%[5] | 98% - 102%[8] |
| Precision (%RSD) | < 5% (within- and between-day repeatability for denaturants) | < 1% (Intra-day)[5], < 0.5% (Inter-day)[5] | < 2% (Intra-day and Inter-day)[8][9] |
| Linearity (R²) | 0.989 - 0.996 (for biogenic amines)[12][13] | > 0.999[4][5][14] | > 0.998[8][9] |
| Limit of Detection (LOD) | 124 - 864 µg/L (for biogenic amines)[12][13] | 0.006 g/dm³[5], 3.99 mg/dL[14] | 0.018% v/v[8][9] |
| Limit of Quantification (LOQ) | Not explicitly stated for alcohols | 0.020 g/dm³[5], 4.30 mg/dL[14] | 0.054% v/v[8][9] |
Experimental Protocols
Dinitrobenzoate Derivatization Followed by HPLC-UV Analysis
This protocol is adapted from methodologies for the derivatization of amines with 3,5-dinitrobenzoyl chloride.[12][13]
1. Derivatization:
-
To 1 mL of the alcohol-containing sample, add 1 mL of 1 M NaOH solution.
-
Add 2 mL of a 50 mM solution of 3,5-dinitrobenzoyl chloride in acetonitrile (B52724).
-
Vortex the mixture for 3 minutes at room temperature.
-
Stop the reaction by adding 1 mL of 2 M HCl.
-
Filter the resulting solution through a 0.45 µm syringe filter before HPLC injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using standard solutions of the alcohol of interest derivatized in the same manner as the samples.
-
Quantify the alcohol concentration in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This is a standard method for alcohol quantification in various matrices.[5][6]
1. Sample Preparation:
-
Dilute the sample with deionized water to bring the alcohol concentration within the calibration range.
-
Add an internal standard (e.g., n-propanol) to both the samples and calibration standards to improve precision.
2. GC-FID Conditions:
-
Column: A capillary column suitable for volatile compound analysis (e.g., DB-ALC1 or equivalent).
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split injection.
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the alcohol peak area to the internal standard peak area against the concentration of the alcohol standards.
-
Determine the alcohol concentration in the samples using the calibration curve.
UV-Vis Spectrophotometry (Dichromate Method)
This colorimetric method is based on the oxidation of ethanol.[8][10]
1. Reagent Preparation:
-
Prepare an oxidizing solution of potassium dichromate in sulfuric acid.
2. Reaction:
-
Add a known volume of the sample to the oxidizing reagent.
-
Allow the reaction to proceed for a specific time at a controlled temperature. The solution will change color from orange to green as the dichromate is reduced.
3. Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 600 nm using a UV-Vis spectrophotometer.
4. Quantification:
-
Create a calibration curve by reacting known concentrations of ethanol with the oxidizing reagent and measuring the resulting absorbance.
-
Calculate the alcohol concentration in the samples based on their absorbance and the calibration curve.
Visualizing the Workflow and Relationships
To better illustrate the processes and their relationships, the following diagrams are provided.
Caption: Experimental workflows for the three alcohol quantification methods.
Caption: Logical relationships between methods and key performance attributes.
Conclusion
The choice of an alcohol quantification method depends heavily on the specific requirements of the analysis.
-
GC-FID remains the superior choice for applications demanding the highest accuracy, precision, and selectivity, especially in complex matrices. Its validation is well-documented with robust performance data.[4][5][6][14]
-
Direct UV-Vis spectrophotometry offers a cost-effective and simpler alternative, suitable for routine quality control where high throughput is necessary and the sample matrix is relatively clean.[8][9][10] While less selective than GC-FID, its accuracy and precision are adequate for many applications.
-
The dinitrobenzoate method presents a viable option when dealing with alcohols that are not amenable to direct UV-Vis analysis and when GC-FID is not available. The derivatization step enhances selectivity and allows for sensitive detection by HPLC-UV. However, it is crucial to note the limited availability of direct validation data for alcohol quantification, and method development and validation would be necessary for specific applications. The protocol is also more labor-intensive compared to direct spectrophotometry.
For researchers in drug development and other scientific fields, a thorough evaluation of the required analytical performance against the available instrumentation and resources will guide the optimal method selection. While the dinitrobenzoate method shows promise, further validation studies are needed to establish its performance characteristics for a wider range of alcohols and matrices conclusively.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Alcoholic Beverage Analysis by GC [restek.com]
- 8. jrasb.com [jrasb.com]
- 9. Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Navigating the Analytical Maze: A Comparative Guide to Overcoming Interferences in the Analysis of Dinitrobenzoate Derivatives
For researchers, scientists, and drug development professionals, the accurate analysis of dinitrobenzoate derivatives is crucial for a multitude of applications, from characterizing alcohols in qualitative analysis to quantifying key intermediates in pharmaceutical manufacturing. However, the path to precise measurement is often fraught with interferences that can compromise results. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—in the context of analyzing dinitrobenzoate derivatives, with a focus on mitigating interferences and supported by experimental data.
The derivatization of alcohols and phenols with 3,5-dinitrobenzoyl chloride is a classic and widely used method for their identification. The resulting dinitrobenzoate esters are typically crystalline solids with sharp melting points. However, beyond simple identification, the quantitative analysis of these derivatives presents a more complex challenge. Interferences can arise from various sources, including the sample matrix, co-eluting compounds, and byproducts from the derivatization reaction itself.
The Analytical Arena: A Head-to-Head Comparison
The choice of analytical technique is paramount in achieving accurate and reliable quantification of dinitrobenzoate derivatives. Each method offers a unique set of advantages and disadvantages, particularly concerning its ability to handle interferences.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Measurement of light absorption by the analyte in solution. |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | Moderate to High | High | Low to Moderate |
| Common Interferences | Co-eluting compounds, matrix effects.[1] | Matrix effects, co-eluting compounds with similar mass spectra.[2][3] | Compounds with overlapping absorption spectra. |
| Sample Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
| Typical Linearity (r²) | > 0.999[4][5] | > 0.995[5][6] | > 0.999[7][8] |
| Typical Accuracy (% Recovery) | 98-102%[4][5] | 95-105%[5][9] | 99-101%[7] |
| Typical Precision (%RSD) | < 2%[4][5] | < 15%[5][9] | < 2%[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL[4][5] | ~0.01 µg/mL[5] | ~0.2 mg/kg[8] |
Note: The performance data presented in this table are based on the analysis of similar benzoate (B1203000) esters and related compounds and serve as a general guideline for the analysis of dinitrobenzoate derivatives.
In the Face of Interference: Strategies and Solutions
The primary challenge in the analysis of dinitrobenzoate derivatives is overcoming interferences that can artificially inflate or suppress the analytical signal.
1. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Separation
HPLC is a powerful technique for separating components in a mixture.[10] Its selectivity is a major advantage in distinguishing the target dinitrobenzoate derivative from potential interferents.[11]
Common Interferences:
-
Co-eluting Compounds: Substances that have similar retention times to the analyte can co-elute from the column, leading to overlapping peaks and inaccurate quantification.[1][12] This is a common issue in complex matrices.[13]
-
Matrix Effects: Components of the sample matrix can enhance or suppress the detector response to the analyte.[14]
Mitigation Strategies:
-
Method Development: Optimization of the mobile phase composition, gradient, and column chemistry can improve the separation of the analyte from interfering peaks.
-
Peak Purity Analysis: Diode array detectors (DAD) can be used to assess peak purity by comparing UV spectra across a single peak. If the spectra differ, it suggests the presence of a co-eluting compound.[12]
-
Sample Preparation: Techniques like solid-phase extraction (SPE) can be employed to clean up the sample and remove matrix components prior to analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS offers unparalleled selectivity and sensitivity, making it an excellent tool for both identifying and quantifying volatile and semi-volatile compounds.[10] The mass spectrometer provides a unique "fingerprint" of the analyte, greatly reducing the chances of misidentification.[12]
Common Interferences:
-
Matrix Effects: Similar to HPLC, co-extracted matrix components can affect the ionization of the analyte in the mass spectrometer, leading to signal enhancement or suppression.[2][3][15]
-
Co-eluting Compounds with Similar Mass Spectra: While less common, it is possible for a co-eluting compound to have a similar mass spectrum to the target analyte, leading to interference.
-
Derivatization Artifacts: Incomplete derivatization or the formation of byproducts can introduce interfering peaks.
Mitigation Strategies:
-
Selective Ion Monitoring (SIM): By monitoring only specific ions characteristic of the dinitrobenzoate derivative, the interference from other compounds can be significantly reduced.
-
Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but contains stable isotopes can effectively compensate for matrix effects.
-
Thorough Sample Cleanup: Robust sample preparation is crucial to minimize the introduction of non-volatile residues into the GC system, which can cause active sites in the inlet and column, leading to analyte loss.[16]
3. UV-Vis Spectrophotometry: A Simple but Limited Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique for quantitative analysis. However, its low selectivity makes it highly susceptible to interferences.
Common Interferences:
-
Overlapping Absorption Spectra: Any compound in the sample that absorbs light at the same wavelength as the dinitrobenzoate derivative will interfere with the measurement.[17] This includes unreacted 3,5-dinitrobenzoic acid and other aromatic compounds.
Mitigation Strategies:
-
Derivative Spectrophotometry: By calculating the derivative of the absorption spectrum, it is possible to resolve overlapping peaks and improve selectivity.
-
Reaction-Based Methods: In some cases, a specific color-forming reaction can be used to generate a unique chromophore, thereby increasing selectivity. For example, the reaction of compounds with an active methylene (B1212753) group with dinitrobenzene reagents in an alkaline medium can produce a colored product with a distinct absorption maximum.[7]
-
Blank Correction: Careful selection and use of a blank solution can help to subtract the absorbance of interfering substances.
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the analysis of 3,5-dinitrobenzoate (B1224709) derivatives using the three discussed techniques. These should be optimized and validated for specific applications.
HPLC-UV Analysis of 3,5-Dinitrobenzoate Esters
This method is suitable for the quantitative analysis of dinitrobenzoate derivatives in various samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 254 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the dinitrobenzoate derivative.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of the pure dinitrobenzoate derivative in the mobile phase and construct a calibration curve by plotting peak area against concentration.
GC-MS Analysis of 3,5-Dinitrobenzoate Esters
This method is ideal for the identification and sensitive quantification of dinitrobenzoate derivatives.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400 or Selective Ion Monitoring (SIM) of characteristic ions.
Sample Preparation:
-
Dissolve the dinitrobenzoate derivative in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Ensure the sample is dry, as water can interfere with the analysis.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
Calibration: Similar to HPLC, prepare a calibration curve using standard solutions of the derivative.
UV-Vis Spectrophotometric Analysis of 3,5-Dinitrobenzoates
This method is a simple and rapid approach but requires careful consideration of potential interferences.
Procedure:
-
Wavelength of Maximum Absorbance (λmax): Dissolve a pure sample of the 3,5-dinitrobenzoate derivative in a suitable solvent (e.g., ethanol (B145695) or methanol) and scan the UV-Vis spectrum to determine the λmax.
-
Sample Preparation: Dissolve a known weight of the sample in the chosen solvent to a known volume.
-
Measurement: Measure the absorbance of the sample solution at the λmax against a solvent blank.
Calibration: Prepare a series of standard solutions of the pure derivative and measure their absorbance at the λmax. Construct a calibration curve of absorbance versus concentration.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rjpbcs.com [rjpbcs.com]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. smithers.com [smithers.com]
- 11. theory.labster.com [theory.labster.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. reddit.com [reddit.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Alcohol Analysis: Dinitrobenzoate Derivatization vs. Headspace Gas Chromatography
For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of alcohols, selecting the optimal analytical method is paramount. This guide provides a detailed comparison between alcohol analysis following derivatization with 3,5-dinitrobenzoyl chloride and the more common alternative methods of headspace gas chromatography with flame ionization detection (HS-GC-FID) and mass spectrometry (HS-GC-MS). We will delve into the limits of detection (LOD), experimental protocols, and workflows to aid in your selection process.
Data Presentation: A Comparative Look at Limits of Detection
The sensitivity of an analytical method, often defined by its limit of detection (LOD), is a critical factor in determining its suitability for a given application. The following table summarizes the reported LODs for ethanol (B145695) using dinitrobenzoate derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV detection, and the alternative headspace GC methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Matrix |
| Dinitrobenzoate Derivatization with HPLC-UV | Biogenic Amines (as DNB derivatives) | 124–864 µg/L[1] | Various Fermented Foods |
| HS-GC-FID | Ethanol | 0.006 g/dm³ (6 mg/L)[2][3] | Biological & Non-biological samples |
| Ethanol | 0.099 mg/mL (99 mg/L)[4] | Blood | |
| Ethanol | 0.01% (v/v) | Fermented Beverages | |
| HS-GC-MS | Ethanol | 0.4 µg/mL (0.4 mg/L)[5] | Whole Blood |
| Ethanol | 0.005 g/dL (50 mg/L)[6] | Blood | |
| Ethanol | 0.0002% ABV | Kombucha | |
| Alternative Derivatization (Fmoc-Cl) with HPLC-Fluorescence | Ethanol | 0.004 g/L (4 mg/L) | Non-alcoholic Beverages |
| Alternative Derivatization (Fmoc-Cl) with HPLC-UV | Ethanol | 0.15 g/L (150 mg/L) | Non-alcoholic Beverages |
Mandatory Visualization: The Dinitrobenzoate Derivatization Workflow
The following diagram illustrates the key steps involved in the analysis of alcohols using 3,5-dinitrobenzoate (B1224709) derivatization followed by HPLC analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for choosing the most appropriate technique for your research needs.
Protocol 1: Alcohol Analysis via 3,5-Dinitrobenzoate Derivatization and HPLC-UV
This protocol is a generalized procedure based on established methods for derivatizing alcohols with 3,5-dinitrobenzoyl chloride.
1. Materials and Reagents:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate solution (e.g., 5%)
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
2. Derivatization Procedure:
-
In a clean, dry reaction vial, dissolve a known amount of the alcohol sample in a suitable solvent (e.g., acetonitrile).
-
Add a molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Add a small amount of pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Seal the vial and heat the mixture gently (e.g., 50-60 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling to room temperature, add a suitable extraction solvent and a sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in the HPLC mobile phase for analysis.
3. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will depend on the alcohol derivative being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the 3,5-dinitrobenzoate derivative has maximum absorbance (typically around 230-254 nm).
-
Quantification: Create a calibration curve using standards of the derivatized alcohol of interest at known concentrations.
Protocol 2: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Ethanol Analysis
This protocol is a standard method for the determination of ethanol in biological samples, such as blood.[2][3][4]
1. Materials and Reagents:
-
Blood or other biological sample
-
Internal standard solution (e.g., n-propanol in water)
-
Ethanol standards for calibration
-
Headspace vials with septa and caps
2. Sample Preparation:
-
Pipette a precise volume of the blood sample (e.g., 100 µL) into a headspace vial.
-
Add a precise volume of the internal standard solution (e.g., 1 mL of n-propanol solution) to the vial.
-
Immediately seal the vial with a septum and cap.
-
Vortex the vial to ensure thorough mixing.
3. HS-GC-FID Analysis:
-
Headspace Autosampler Parameters:
-
Oven Temperature: 60-80 °C
-
Equilibration Time: 10-15 minutes
-
Injection Volume: 1 mL of the headspace vapor
-
-
Gas Chromatograph Parameters:
-
Column: A capillary column suitable for volatile analysis (e.g., a DB-ALC1 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Isothermal at a low temperature (e.g., 40 °C) or a slow ramp to ensure separation of volatile compounds.
-
Injector Temperature: 150-200 °C
-
Detector (FID) Temperature: 250-300 °C
-
-
Quantification: A calibration curve is generated by analyzing ethanol standards of known concentrations prepared in the same matrix as the samples. The ratio of the ethanol peak area to the internal standard peak area is plotted against the ethanol concentration.
Protocol 3: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) for Ethanol Analysis
This method provides a higher degree of specificity compared to HS-GC-FID and is often used for confirmatory analysis.[5][6]
1. Sample Preparation:
-
Sample preparation is identical to the HS-GC-FID protocol.
2. HS-GC-MS Analysis:
-
Headspace and GC parameters are generally similar to those used for HS-GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 100 or use selected ion monitoring (SIM) for target ions of ethanol (e.g., m/z 31, 45, 46) and the internal standard (e.g., n-propanol m/z 59, 60).
-
Ion Source Temperature: 200-230 °C
-
Transfer Line Temperature: 200-250 °C
-
-
Quantification and Confirmation: Quantification is performed using the peak area ratios from the total ion chromatogram (TIC) or the extracted ion chromatogram of a specific ion. Confirmation of ethanol is achieved by comparing the retention time and the mass spectrum of the peak in the sample to that of a known ethanol standard.
Comparison and Conclusion
Dinitrobenzoate Derivatization with HPLC-UV:
-
Advantages: This method can be advantageous for non-volatile alcohols or when a GC is not available. The derivatization step introduces a strong chromophore, significantly enhancing UV detection and allowing for the analysis of alcohols that lack a native chromophore.
-
Disadvantages: The primary drawback is the multi-step sample preparation process, which can be time-consuming and introduce potential sources of error. Furthermore, a lack of readily available, validated LOD data for common alcohols like ethanol makes it difficult to directly compare its sensitivity to established methods.
Headspace Gas Chromatography (HS-GC-FID and HS-GC-MS):
-
Advantages: HS-GC methods are well-established, rapid, and require minimal sample preparation, making them ideal for high-throughput analysis. They are highly sensitive and specific, particularly when coupled with a mass spectrometer for confirmation.[2][3][5][6] A wealth of validated methods and performance data is available in the scientific literature.
-
Disadvantages: These methods are only suitable for volatile analytes. The initial instrumentation cost can be higher than for a basic HPLC system.
Recommendation:
For the routine analysis of volatile alcohols like ethanol, particularly in complex matrices such as blood, HS-GC-FID and HS-GC-MS are the methods of choice due to their speed, sensitivity, specificity, and well-documented reliability.[2][3][5][6]
Dinitrobenzoate derivatization followed by HPLC-UV may be a viable alternative in specific scenarios, such as the analysis of non-volatile alcohols or in laboratories where GC instrumentation is not accessible. However, further method development and validation would be necessary to establish robust and sensitive quantitative assays for specific alcohols of interest. The use of alternative derivatizing agents that enable more sensitive detection methods, such as fluorescence, could also be explored to enhance the performance of HPLC-based approaches.[7]
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application: Technical paper | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Melting Points of Alcohol 3,5-Dinitrobenzoate Esters
For researchers and professionals in the field of organic chemistry and drug development, the characterization and identification of unknown substances is a critical task. The formation of crystalline derivatives, such as 3,5-dinitrobenzoate (B1224709) esters from alcohols, is a time-honored technique for this purpose. The sharp and characteristic melting points of these derivatives provide a reliable physical constant for identification.[1][2] This guide offers a comparative overview of the melting points of various alcohol 3,5-dinitrobenzoate esters, supported by established experimental protocols.
Data Summary: Melting Points of 3,5-Dinitrobenzoate Esters
The melting points of 3,5-dinitrobenzoate esters are influenced by the structure of the parent alcohol. The data presented in the table below has been compiled from various sources to provide a comparative reference.
| Parent Alcohol | Ester Name | Melting Point (°C) |
| Methanol | Methyl 3,5-dinitrobenzoate | 107.5 - 110.5 |
| Ethanol (B145695) | Ethyl 3,5-dinitrobenzoate | 92 - 93 |
| n-Propanol | n-Propyl 3,5-dinitrobenzoate | 73 - 74.5 |
| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 121 - 122.1 |
| n-Butanol | n-Butyl 3,5-dinitrobenzoate | 62.5 - 64 |
| Isobutanol | Isobutyl 3,5-dinitrobenzoate | 83 - 87.8 |
| sec-Butanol | sec-Butyl 3,5-dinitrobenzoate | 75.6 |
| n-Hexanol | n-Hexyl 3,5-dinitrobenzoate | 58.4 - 62 |
| n-Octanol | n-Octyl 3,5-dinitrobenzoate | 60.8 |
| n-Nonanol | n-Nonyl 3,5-dinitrobenzoate | 52.2 |
| Isoheptanol | Isoheptyl 3,5-dinitrobenzoate | 54.5 |
| sec-Hexanol | sec-Hexyl 3,5-dinitrobenzoate | 38.6 |
| sec-Heptanol | sec-Heptyl 3,5-dinitrobenzoate | 49.4 |
| sec-Octanol | sec-Octyl 3,5-dinitrobenzoate | 32.2 |
| sec-Nonanol | sec-Nonyl 3,5-dinitrobenzoate | 42.8 |
| Allyl alcohol | Allyl 3,5-dinitrobenzoate | 48 - 50 |
| Benzyl alcohol | Benzyl 3,5-dinitrobenzoate | 106 |
| β-Chloroethanol | β-Chloroethyl 3,5-dinitrobenzoate | 88 |
| γ-Chloropropanol | γ-Chloropropyl 3,5-dinitrobenzoate | 54 - 77 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of 3,5-dinitrobenzoate esters and the subsequent determination of their melting points.
Preparation of 3,5-Dinitrobenzoate Esters
There are several established methods for the preparation of 3,5-dinitrobenzoate esters from alcohols. These include conventional heating, microwave-assisted synthesis, and the use of 3,5-dinitrobenzoyl chloride.
Conventional Method using 3,5-Dinitrobenzoic Acid:
This method involves the direct esterification of an alcohol with 3,5-dinitrobenzoic acid, typically catalyzed by a strong acid.
-
In a dry reaction tube, combine the alcohol (approximately 1 mmol) and 3,5-dinitrobenzoic acid (1.1 mmol).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture with continuous stirring on a sand bath or in a heating block at approximately 100-120°C for 15-20 minutes.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Add distilled water to the mixture to precipitate the crude ester.
-
Collect the solid product by vacuum filtration and wash it with a cold, dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 3,5-dinitrobenzoate ester.
Microwave-Assisted Synthesis:
A more rapid and energy-efficient approach utilizes microwave irradiation.
-
In a microwave-safe vessel, mix the alcohol (1 mmol), 3,5-dinitrobenzoic acid (1.1 mmol), and a few drops of concentrated sulfuric acid.
-
Heat the mixture in a microwave oven at a controlled power setting (e.g., ~70°C) for a short duration, typically 5 minutes.[3][4]
-
After cooling, precipitate, filter, wash, and recrystallize the product as described in the conventional method.
Method using 3,5-Dinitrobenzoyl Chloride:
This method is particularly useful for less reactive alcohols and is often preferred for its higher yields and faster reaction times.
-
Prepare 3,5-dinitrobenzoyl chloride by reacting 3,5-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] This step should be performed in a fume hood.
-
In a dry flask, dissolve the alcohol (1 mmol) in a suitable solvent such as pyridine (B92270) or an inert solvent like dichloromethane.
-
Add 3,5-dinitrobenzoyl chloride (1.1 mmol) to the solution. If pyridine is not the solvent, it can be added as a catalyst and to neutralize the HCl byproduct.
-
The reaction is often exothermic and may proceed at room temperature. Gentle warming may be required for less reactive alcohols.
-
After the reaction is complete, add water to precipitate the ester.
-
Collect the solid by vacuum filtration, wash with dilute acid (if pyridine was used), then with water, and finally with a dilute sodium bicarbonate solution.
-
Recrystallize the crude ester from an appropriate solvent.
Determination of Melting Point
The melting point of the purified 3,5-dinitrobenzoate ester is determined using a capillary melting point apparatus.
-
Ensure the crystalline sample is completely dry.[6]
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]
-
Place the capillary tube in the heating block of the melting point apparatus.[8][9]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6][10] A pure compound should exhibit a sharp melting range of 1-2°C.[6][7]
Visualizing the Workflow
The following diagram illustrates the general workflow for the identification of an unknown alcohol through the preparation and analysis of its 3,5-dinitrobenzoate derivative.
Caption: Workflow for Alcohol Identification.
References
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
- 4. sciepub.com [sciepub.com]
- 5. hansshodhsudha.com [hansshodhsudha.com]
- 6. content.instructables.com [content.instructables.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Dinitrobenzoate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dinitrobenzoates is critical for quality control, stability testing, and impurity profiling. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable approach for your analytical needs.
At a Glance: GC vs. HPLC for Dinitrobenzoate Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase. | Separation in a liquid mobile phase based on the analyte's interaction with a stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for less volatile dinitrobenzoates. | Suitable for non-volatile and thermally labile compounds without the need for derivatization. |
| Operating Temperature | High temperatures are required for volatilization (e.g., 150-300°C). | Typically operates at or near ambient temperature. |
| Sample Preparation | May involve derivatization to increase volatility, followed by extraction and concentration. | Generally simpler, often involving dissolution, filtration, and direct injection.[1][2] |
| Instrumentation Cost | Generally lower initial and operational costs. | Generally higher due to high-pressure pumps and solvent consumption. |
| Analysis Time | Typically faster run times, from a few minutes to half an hour. | Can range from 10 to 60 minutes.[3] |
| Separation Efficiency | Offers high resolution, particularly with capillary columns. | Provides good resolution, influenced by mobile phase composition and stationary phase chemistry. |
| Detector | Commonly coupled with Flame Ionization Detector (FID) or Mass Spectrometry (MS). GC-MS provides high specificity.[4] | Commonly uses UV-Vis or Photodiode Array (PDA) detectors. LC-MS offers high sensitivity and specificity.[5][6] |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the analysis of a model dinitrobenzoate compound using GC-FID and HPLC-UV. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Validation Parameter | GC-FID | HPLC-UV |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.07 µg/mL |
| Robustness | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of dinitrobenzoates by GC and HPLC are provided below. These protocols adhere to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[7][8][9]
HPLC-UV Method
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the dinitrobenzoate sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation (with derivatization):
-
Accurately weigh the dinitrobenzoate sample into a reaction vial.
-
Add a suitable solvent (e.g., acetonitrile) and a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
Cool to room temperature and inject into the GC.
-
Cross-Validation Workflow
Cross-validation ensures that both the GC and HPLC methods are suitable for their intended purpose and provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of these two analytical techniques.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Spectroscopic Confirmation of 3,5-Dinitrobenzoate Ester Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The derivatization of alcohols to their corresponding 3,5-dinitrobenzoate (B1224709) esters is a classic and reliable method for their identification and characterization. The resulting crystalline solids offer sharp melting points, aiding in the identification of the original alcohol. Spectroscopic analysis provides definitive structural confirmation of these esters. This guide offers a comparative overview of the spectroscopic properties of 3,5-dinitrobenzoate esters against common alternative derivatives, namely acetates and phenylurethanes, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The choice of derivatizing agent can influence the ease and clarity of spectroscopic analysis. Below is a summary of typical spectroscopic data for ethyl 3,5-dinitrobenzoate, ethyl acetate (B1210297), and ethyl phenylurethane, derived from an ethyl alcohol precursor.
| Spectroscopic Technique | Ethyl 3,5-Dinitrobenzoate | Ethyl Acetate | Ethyl Phenylurethane |
| ¹H NMR (CDCl₃, δ ppm) | ~9.2 (m, 2H, Ar-H), ~9.1 (t, 1H, Ar-H), ~4.5 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃) | ~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₃)[1] | ~7.3 (m, 5H, Ar-H), ~6.6 (br s, 1H, -NH-), ~4.2 (q, 2H, -OCH₂-), ~1.3 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~162 (C=O), ~148 (Ar-C-NO₂), ~134 (Ar-C), ~129 (Ar-CH), ~122 (Ar-CH), ~63 (-OCH₂-), ~14 (-CH₃) | ~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₃)[2] | ~154 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~61 (-OCH₂-), ~15 (-CH₃) |
| IR (cm⁻¹) | ~1730 (C=O stretch), ~1545 & 1345 (NO₂ stretch), ~1280 (C-O stretch) | ~1740 (C=O stretch), ~1240 (C-O stretch)[3] | ~3300 (N-H stretch), ~1730 (C=O stretch), ~1590 (aromatic C=C), ~1220 (C-O stretch) |
| Mass Spec. (m/z) | Molecular Ion (M⁺), 211 ([O₂N]₂C₆H₃CO⁺), M-45 ([M-OC₂H₅]⁺) | Molecular Ion (M⁺), 43 (CH₃CO⁺)[1] | Molecular Ion (M⁺), 93 (C₆H₅NH₂⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of these derivatives are crucial for reproducible results and accurate spectroscopic analysis.
Synthesis of 3,5-Dinitrobenzoate Esters
Conventional Method:
-
Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, mix 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) or an equivalent amount of thionyl chloride (SOCl₂) in a dry round-bottom flask.
-
Gently warm the mixture on a water bath until the reaction ceases and a clear liquid is obtained.
-
Esterification: To the crude 3,5-dinitrobenzoyl chloride, add 1 mL of the alcohol to be derivatized.
-
Heat the mixture on a warm water bath for 10-15 minutes.
-
Pour the reaction mixture into 20 mL of cold water.
-
Collect the precipitated solid ester by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with cold water again.
-
Recrystallize the crude ester from a suitable solvent (e.g., ethanol-water mixture) to obtain pure crystals.
Microwave-Assisted Green Synthesis:
-
In a microwave-safe vessel, combine 1 g of 3,5-dinitrobenzoic acid and 1 mL of the alcohol.
-
Add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture in a microwave reactor for 2-5 minutes at approximately 70°C.
-
Pour the resulting mixture into ice-cold water to precipitate the ester.
-
Filter the solid and wash with aqueous sodium bicarbonate solution.
-
Recrystallize the product to obtain the pure 3,5-dinitrobenzoate ester.
Synthesis of Acetate Esters (Fischer Esterification)
-
In a round-bottom flask, combine 10 mL of the alcohol and 15 mL of glacial acetic acid.
-
Carefully add 1-2 mL of concentrated sulfuric acid as a catalyst.
-
Add boiling chips and reflux the mixture for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with cold water.
-
Remove the aqueous layer and wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash again with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the resulting acetate ester by distillation.[1]
Synthesis of Phenylurethane Derivatives
-
In a dry test tube, dissolve approximately 0.5 mL of the alcohol in 2-3 mL of anhydrous toluene.
-
Add 0.5 mL of phenyl isocyanate to the solution.
-
If no immediate reaction occurs, gently warm the mixture in a water bath for a few minutes.
-
Cool the solution in an ice bath to induce crystallization of the phenylurethane derivative.
-
Collect the crystals by filtration and wash with a small amount of cold petroleum ether.
-
Recrystallize from a suitable solvent if necessary.
Visualization of Workflows and Logic
The following diagrams illustrate the key experimental workflows and the logical process of spectroscopic structure confirmation.
References
A Comparative Guide to the Stability Testing of Methyl 3,5-Dinitrobenzoate Derivatized Samples
For researchers and professionals in drug development, the derivatization of analytes is a critical step to enhance detection and separation in chromatographic methods. Methyl 3,5-dinitrobenzoate (B1224709) is a common derivatizing agent, particularly for alcohols, converting them into esters with strong ultraviolet (UV) absorbance, ideal for High-Performance Liquid Chromatography (HPLC) analysis.[1][2] However, the stability of these derivatized samples is paramount for generating reliable and reproducible data. This guide provides a comparative overview of the stability of methyl 3,5-dinitrobenzoate derivatives, outlines experimental protocols for stability testing, and presents alternative derivatization agents.
Comparison of Derivatization Agents
The choice of derivatization agent depends on the analyte's functional group, the analytical technique, and the required sensitivity and stability. While 3,5-dinitrobenzoyl chloride (the precursor to the methyl ester derivative) is effective for alcohols, other agents offer advantages for different applications.
| Derivatization Agent | Target Functional Group(s) | Primary Analytical Method | Reported Stability Characteristics | Advantages | Disadvantages |
| 3,5-Dinitrobenzoyl Chloride | Alcohols, Amines[3] | HPLC-UV | Generally stable; susceptible to hydrolysis under strong alkaline (basic) conditions.[4] | Strong chromophore for UV detection, forms stable crystalline products.[1] | Can be moisture-sensitive, alkaline hydrolysis can cleave the ester bond.[4][5] |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | HPLC-Fluorescence, LC-MS | Derivatives are stable, making it suitable for batch injections in HPLC.[6] | High sensitivity (fluorescence), reacts with both primary and secondary amines.[6] | Can be less stable in acidic mobile phases. |
| Dabsyl Chloride | Primary & Secondary Amines | HPLC-Vis | Derivatives can be unstable, may not be suitable for batch injections where samples wait for analysis.[6] | Visible light detection avoids some matrix interference. | Lower stability compared to Dansyl or Benzoyl derivatives.[6] |
| Pentafluorobenzyl Bromide (PFBBr) | Thiols, Carboxylic Acids, Alcohols | GC-ECD, GC-MS | Increases volatility and thermal stability for GC analysis.[7] | High sensitivity with Electron Capture Detector (ECD), improves chromatographic behavior.[8] | Reagent can be toxic.[7] |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines | GC-MS, GC-FID | Silyl derivatives have increased thermal and chemical stability.[8] | Increases volatility for GC, provides characteristic mass fragments.[8][9] | Can be sensitive to moisture. |
Quantitative Stability Data: this compound Derivatives
Forced degradation studies are essential to understand a derivative's stability profile under various stress conditions.[10][11] These studies intentionally stress the sample to predict its long-term stability and identify potential degradation products.[12][13] The primary degradation pathway for this compound derivatives is hydrolysis of the ester bond, which is significantly accelerated under basic pH conditions.[4]
The table below presents illustrative data from a hypothetical forced degradation study on a this compound derivative of a primary alcohol.
| Stress Condition | Duration | Analyte % Recovery (Illustrative) | Primary Degradant Observed |
| Control (4°C, dark) | 72 hours | 99.5% | - |
| 60°C (Thermal) | 72 hours | 97.2% | 3,5-Dinitrobenzoic acid |
| UV Light (254 nm) | 24 hours | 98.8% | Minor unidentified peaks |
| Acidic (0.1 M HCl at 40°C) | 24 hours | 96.5% | 3,5-Dinitrobenzoic acid |
| Basic (0.1 M NaOH at 40°C) | 2 hours | 15.3% | 3,5-Dinitrobenzoic acid |
| Oxidative (3% H₂O₂ at 40°C) | 24 hours | 94.1% | Minor unidentified peaks |
Note: This data is for illustrative purposes. Actual degradation rates will vary based on the specific alcohol, concentration, and exact experimental conditions. The rapid degradation under basic conditions highlights the susceptibility of the ester linkage to alkaline hydrolysis.[4]
Experimental Protocols
Detailed and consistent protocols are crucial for accurate stability assessment.
Protocol 1: Derivatization of a Primary Alcohol
This protocol describes the synthesis of the 3,5-dinitrobenzoate ester derivative from a primary alcohol.
-
Reagent Preparation : Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in a suitable aprotic solvent like dry toluene (B28343) or acetonitrile.
-
Reaction : In a dry glass vial, combine 1 mL of a 1 mg/mL solution of the alcohol analyte with 1.5 mL of the derivatizing agent solution.
-
Catalysis : Add 0.5 mL of pyridine (B92270) as a catalyst and acid scavenger.
-
Incubation : Cap the vial tightly and heat at 60°C for 30 minutes.[3]
-
Quenching : Cool the mixture to room temperature. Add 2 mL of 5% sodium bicarbonate solution to neutralize excess reagent and pyridine.[1]
-
Extraction : Extract the derivative into 5 mL of a suitable organic solvent like ethyl acetate. Vortex thoroughly and allow the layers to separate.
-
Drying and Evaporation : Transfer the organic layer to a new tube, dry it over anhydrous sodium sulfate, and then evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a known volume of HPLC mobile phase for analysis.
Protocol 2: Forced Degradation (Stability) Study
This protocol outlines how to subject the derivatized sample to stress conditions.
-
Sample Preparation : Reconstitute the derivatized sample (from Protocol 1) in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Aliquot Distribution : Distribute the solution into separate, labeled vials for each stress condition (thermal, photolytic, acid, base, oxidative) and a control group stored at 4°C in the dark.
-
Stress Application :
-
Thermal : Place vials in an oven at 60°C.
-
Photolytic : Expose vials to a calibrated UV light source (per ICH Q1B guidelines).
-
Acidic : Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 40°C.
-
Basic : Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in a water bath at 40°C.[4]
-
Oxidative : Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Place in a water bath at 40°C.
-
-
Time-Point Sampling : At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove a vial from each condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analysis : Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the stability testing process, from sample preparation to final data analysis.
Primary Degradation Pathway
The primary degradation mechanism for 3,5-dinitrobenzoate esters is base-catalyzed hydrolysis, which cleaves the ester bond.
References
- 1. researchgate.net [researchgate.net]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. biomedres.us [biomedres.us]
- 12. rjptonline.org [rjptonline.org]
- 13. medcraveonline.com [medcraveonline.com]
A Head-to-Head Battle for GC Analysis: Silylation vs. Dinitrobenzoate Derivatization
In the realm of gas chromatography (GC), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization, a process of chemically modifying an analyte to enhance its volatility and thermal stability, is a cornerstone technique to overcome this hurdle. Among the myriad of derivatization strategies, silylation and dinitrobenzoate formation are two prominent methods, each with a distinct set of advantages and disadvantages. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their analytical needs.
The Contenders: A Glimpse into Silylation and Dinitrobenzoate Derivatization
Silylation is the most widely employed derivatization technique in GC.[1] It involves the replacement of active hydrogens in functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group.[1][2] This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility and thermal stability of the analyte.[2] A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common.
Dinitrobenzoate derivatization , on the other hand, is a classic chemical modification technique, particularly for alcohols and phenols. It typically involves the reaction of the hydroxyl group with 3,5-dinitrobenzoyl chloride to form a stable ester derivative.[1][3] While historically used for the identification of compounds through their melting points, these derivatives are also amenable to GC analysis.[4][5] A key feature of dinitrobenzoate derivatives is the presence of two nitro groups, which are strongly electron-capturing. This property makes them particularly well-suited for highly sensitive detection using an Electron Capture Detector (ECD).[6][7]
Performance Showdown: A Comparative Analysis
The choice between silylation and dinitrobenzoate derivatization hinges on the specific requirements of the analysis, including the nature of the analyte, the desired sensitivity, and the available instrumentation.
| Feature | Silylation | Dinitrobenzoate Derivatization |
| Principle | Replacement of active hydrogen with a silyl group (e.g., TMS). | Esterification of hydroxyl groups with 3,5-dinitrobenzoyl chloride. |
| Applicability | Broad; effective for a wide range of functional groups including -OH, -NH, -COOH, and -SH.[1] | Primarily for alcohols and phenols.[1] |
| Volatility Enhancement | Excellent; significantly increases the volatility of polar analytes.[2] | Good; the resulting esters are more volatile than the parent alcohols.[4] |
| Thermal Stability | Good; silylated derivatives are generally thermally stable for GC analysis.[1] | Good; dinitrobenzoate esters are stable compounds suitable for GC.[4] |
| Detector Compatibility | Compatible with most common GC detectors, including Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Highly compatible with and offers enhanced sensitivity for Electron Capture Detector (ECD) due to the nitro groups.[6][7] Also compatible with FID and MS. |
| Reaction Conditions | Generally mild, often requiring heating at 60-100°C for a short period. | Can be performed under mild conditions, often at room temperature or with gentle heating.[3] |
| Reagent & By-products | Reagents are highly sensitive to moisture.[8] By-products are typically volatile and may or may not interfere with the analysis. | Reagent (3,5-dinitrobenzoyl chloride) is sensitive to moisture. The reaction produces HCl, which is often neutralized with a base like pyridine (B92270).[1] |
| Derivative Stability | Stability can vary; some TMS derivatives can be sensitive to hydrolysis.[9] | Derivatives are generally stable crystalline solids.[3] |
In the Lab: Detailed Experimental Protocols
Silylation of Alcohols for GC Analysis
This protocol provides a general procedure for the silylation of alcohols using BSTFA with a TMCS catalyst.
Materials:
-
Alcohol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
-
GC system with a suitable column (e.g., non-polar)
Procedure:
-
Sample Preparation: Ensure the alcohol sample is free of water, as silylating reagents are highly moisture-sensitive.[8] If necessary, dry the sample using a suitable method (e.g., evaporation under a stream of nitrogen).
-
Reagent Addition: In a reaction vial, add the dried alcohol sample. To this, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA with 1% TMCS. The pyridine acts as a solvent and an acid scavenger.
-
Reaction: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or oven. For sterically hindered alcohols, a higher temperature or longer reaction time may be necessary.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC system.
Dinitrobenzoate Derivatization of Alcohols for GC Analysis
This protocol describes the derivatization of alcohols using 3,5-dinitrobenzoyl chloride.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Hexane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vial with a screw cap
-
Water bath (optional)
-
GC system, preferably with an Electron Capture Detector (ECD)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the alcohol sample in a small amount of anhydrous pyridine. The pyridine acts as a solvent and neutralizes the HCl by-product.[1]
-
Reagent Addition: Add a slight molar excess of 3,5-dinitrobenzoyl chloride to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature. Gentle warming in a water bath may be used to accelerate the reaction if necessary. The reaction is typically complete when a precipitate of pyridinium (B92312) hydrochloride forms.
-
Work-up: Add a suitable organic solvent, such as hexane, to the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoyl chloride and HCl. Follow with a wash with deionized water.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate. The resulting solution containing the 3,5-dinitrobenzoate (B1224709) derivative is ready for GC analysis.
Visualizing the Workflow and Logic
To better understand the processes and the decision-making involved, the following diagrams illustrate the experimental workflows and the logical comparison between the two derivatization methods.
Caption: Experimental workflows for silylation and dinitrobenzoate derivatization.
Caption: Logical decision tree for choosing between silylation and dinitrobenzoate derivatization.
Conclusion: Selecting the Right Tool for the Job
Both silylation and dinitrobenzoate derivatization are powerful tools in the analytical chemist's arsenal (B13267) for GC analysis. Silylation stands out for its broad applicability to a wide range of functional groups and its straightforward reaction protocol. It is the go-to method for general-purpose derivatization to enhance volatility and thermal stability.
Dinitrobenzoate derivatization, while more specific to alcohols and phenols, offers a significant advantage in terms of sensitivity when coupled with an Electron Capture Detector. For trace analysis of these compounds, the enhanced detectability afforded by the dinitrobenzoyl group can be invaluable.
Ultimately, the choice between these two methods should be guided by the specific analytical challenge at hand. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to achieve accurate and reliable results in their GC analyses.
References
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of the Dinitrobenzoate Derivatization Method
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in many analytical workflows. The choice of derivatization agent can significantly impact the reliability and accuracy of results. This guide provides a comprehensive evaluation of the robustness of the widely used dinitrobenzoate derivatization method for the analysis of alcohols and phenols, comparing it with common alternatives such as silylation and acylation.
The dinitrobenzoate method, typically employing 3,5-dinitrobenzoyl chloride, has long been a staple in analytical chemistry for the characterization of alcohols. The resulting 3,5-dinitrobenzoate (B1224709) esters are crystalline solids with sharp melting points, aiding in the identification of the parent alcohol. However, in the context of modern analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), the robustness of the entire derivatization and analysis workflow is paramount.
Comparative Analysis of Derivatization Methods
To provide a clear comparison, this guide evaluates the dinitrobenzoate method against two prevalent alternatives: silylation and acylation. The assessment is based on key performance indicators of a robust analytical method, including reaction conditions, derivative stability, and precision.
| Derivatization Method | Key Parameters | Performance Characteristics |
| Dinitrobenzoate | Reagent: 3,5-Dinitrobenzoyl chlorideCatalyst: Pyridine (B92270) or other baseConditions: Typically mild, can be performed at room temperature or with gentle heating.[1] Microwave-assisted methods can significantly reduce reaction times.[2] | Derivative Stability: Generally stable crystalline solids.Robustness: The reaction is generally robust, but the presence of moisture can lead to hydrolysis of the acyl chloride. The use of hazardous reagents like thionyl chloride or phosphorus pentachloride in the preparation of the acid chloride is a drawback of the conventional method.[2]Precision: Good repeatability and reproducibility can be achieved with careful control of reaction conditions. |
| Silylation | Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Catalyst: Often not requiredConditions: Generally mild and rapid, often performed at room temperature. | Derivative Stability: Silyl (B83357) ethers are susceptible to hydrolysis, requiring anhydrous conditions for both the reaction and analysis.Robustness: Highly sensitive to moisture. The stability of the derivatives can be a significant challenge, potentially affecting the reproducibility of the results.Precision: Can achieve high precision under strictly controlled anhydrous conditions. |
| Acylation (other than dinitrobenzoate) | Reagent: e.g., Acetic anhydride, Benzoyl chlorideCatalyst: Often a base like pyridineConditions: Variable, from room temperature to elevated temperatures. | Derivative Stability: Acyl esters are generally more stable than silyl ethers but can be susceptible to hydrolysis under strongly acidic or basic conditions.Robustness: Less sensitive to moisture than silylation. The reaction conditions can be optimized to achieve high yields and good reproducibility.Precision: Can provide high precision, particularly when the derivatives are stable under the analytical conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust analytical results. Below are representative experimental protocols for the dinitrobenzoate derivatization and its alternatives.
Dinitrobenzoate Derivatization of Alcohols (Conventional Method)
-
Preparation of 3,5-Dinitrobenzoyl Chloride: In a fume hood, cautiously add 1.2 equivalents of thionyl chloride to 1 equivalent of 3,5-dinitrobenzoic acid. Gently warm the mixture until the reaction begins (evolution of HCl and SO2 gas). Once the reaction subsides, heat the mixture to reflux for 30 minutes to ensure complete conversion. The excess thionyl chloride can be removed by distillation.
-
Derivatization: Dissolve the alcohol sample in a suitable anhydrous solvent (e.g., pyridine or toluene). Add a slight excess (1.1 equivalents) of the prepared 3,5-dinitrobenzoyl chloride to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 50-60 °C) for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and add a dilute solution of sodium bicarbonate to neutralize any excess acid chloride and hydrochloric acid. Extract the dinitrobenzoate derivative with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Silylation of Alcohols for GC Analysis
-
Sample Preparation: Ensure the alcohol sample and all glassware are scrupulously dry. Dissolve a known amount of the alcohol in an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in excess to the sample solution.
-
Reaction: Cap the reaction vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or GC-FID for analysis.
Acylation of Alcohols with Benzoyl Chloride for HPLC Analysis
-
Sample Preparation: Dissolve the alcohol sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization: Add a base, such as pyridine or triethylamine, to the solution, followed by the addition of benzoyl chloride. The reaction is often performed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by adding a small amount of water or a dilute acid solution.
-
Analysis: The reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system for analysis.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in each derivatization method.
Conclusion: Evaluating Robustness
The dinitrobenzoate derivatization method remains a robust and reliable choice for the analysis of alcohols and phenols, particularly when derivative stability is a primary concern. The resulting crystalline derivatives are often easy to handle and purify. However, the conventional method's reliance on hazardous reagents for the preparation of the acid chloride is a significant drawback. Newer, greener methods, such as microwave-assisted synthesis directly from the carboxylic acid, offer a safer and more efficient alternative.[2]
In comparison, silylation is a rapid and straightforward method that is highly amenable to automation and direct GC analysis. Its major weakness lies in the moisture sensitivity of the reagents and the hydrolytic instability of the derivatives, which can compromise the robustness and reproducibility of the method.
Acylation with other reagents, such as benzoyl chloride, offers a middle ground. The derivatives are generally more stable than their silyl counterparts, and the reaction conditions are less stringent than those for silylation.
Ultimately, the choice of derivatization method will depend on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, the available instrumentation, and the importance of derivative stability. For applications demanding high robustness and where derivative stability is critical, the dinitrobenzoate method, especially when employing modern, greener synthetic approaches, presents a compelling option.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3,5-Dinitrobenzoate: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Methyl 3,5-dinitrobenzoate (B1224709), a dinitroaromatic compound, requires careful management due to its inherent hazards. This guide provides a clear, step-by-step operational plan for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Methyl 3,5-dinitrobenzoate with appropriate safety measures. Dinitroaromatic compounds are categorized as hazardous substances, and as such, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-resistant lab coat or a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid, powdered form to avoid dust formation.
Spill Management: In the event of a spill, immediate action is crucial.
-
Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand or vermiculite (B1170534) to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated and labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must adhere to all local, state, and federal hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1]
Step 1: Waste Identification and Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][3] Given its classification as a dinitro-compound, this compound should be treated as hazardous waste.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound, along with any contaminated disposable labware (e.g., weighing papers, gloves), in a clearly labeled, sealed, and chemically compatible hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[1] Do not mix this waste with other incompatible waste streams.
Step 3: Labeling and Storage
All hazardous waste containers must be properly labeled and stored.
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," and the approximate concentration and quantity.[4]
-
Storage: Store the sealed waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[4] The storage area should be secure and under the control of laboratory personnel.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance on the proper procedures for hazardous waste pickup and disposal at a permitted facility.
-
Do Not Attempt In-Lab Treatment: While some chemical wastes can be neutralized or treated in the lab, there are no standard, verified procedures for the in-lab destruction of this compound. Attempting to do so without a validated protocol can be dangerous. Therefore, all waste containing this compound should be disposed of through your institution's hazardous waste program.
Quantitative Data
Specific quantitative limits for the disposal of this compound are not broadly defined and are subject to the regulations and capabilities of the designated hazardous waste disposal facility. For precise disposal limits and concentration thresholds, you must consult with your institution's EHS department.
The following table summarizes the general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume | 55 gallons per satellite accumulation area |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid |
Note: While this compound is toxic, it is not typically classified as a P-listed acutely toxic waste. However, it is crucial to confirm this with your institution's EHS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Methyl 3,5-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methyl 3,5-dinitrobenzoate (B1224709). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Immediate Precautions
Methyl 3,5-dinitrobenzoate is classified as Acutely Toxic (Oral, Category 4) , meaning it is harmful if swallowed.[1][2][3][4] While not classified as an explosive, its dinitroaromatic structure warrants cautious handling to prevent risks associated with friction, shock, or heat.[5] All operations should be conducted with the assumption that it is a potentially energetic compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required equipment.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times. A face shield is required over the goggles when there is a risk of splashing or when handling larger quantities.[1] |
| Hand | Chemical-Resistant Gloves | Butyl or neoprene gloves are recommended for handling nitro-compounds.[6] Disposable nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[7] Always inspect gloves for integrity before use. |
| Body | Flame-Resistant Lab Coat | Provides protection against splashes and potential for fire. |
| Footwear | Closed-Toe Shoes | Required for all laboratory work to protect against spills and falling objects. |
| Respiratory | Use in a Chemical Fume Hood | All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
I. Preparation and Pre-Handling
-
Designated Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[1]
-
Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially strong bases, amines, and oxidizing or reducing agents.[7]
-
Assemble Equipment: Use non-sparking tools, such as ceramic or plastic spatulas, for all transfers.[4] Avoid using metal spatulas.[5]
-
Minimize Quantities: Work with the smallest practical amount of the compound required for the experiment.[4]
II. Handling and Experimental Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Transferring the Compound:
-
During the Experiment:
-
Keep the container of this compound closed when not in use.
-
If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Maintain awareness of the reaction and do not leave it unattended.
-
III. Post-Handling and Storage
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Storage:
-
Store this compound in its original, tightly sealed container.
-
The storage location should be a cool, dry, and well-ventilated area, away from heat and incompatible materials.[2]
-
Utilize secondary containment to prevent spills.[4]
-
Clearly label the container with the chemical name and hazard warnings.[4]
-
Disposal Plan
I. Waste Segregation and Collection
-
Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous chemical waste.
-
Waste Container: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Accumulation: Do not allow explosive waste to accumulate. Arrange for regular disposal.[5]
II. Disposal Procedure
-
Contact EHS: Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance and to schedule a waste pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Emergency Spills: In the event of a spill, evacuate the immediate area and follow your laboratory's emergency spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.
Visual Workflow and Hazard Analysis
The following diagrams illustrate the safe handling workflow and the relationship between the chemical's hazards and the required protective measures.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
